Methanetricarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
101687-15-4 |
|---|---|
Molecular Formula |
C4H4O6 |
Molecular Weight |
148.07 g/mol |
IUPAC Name |
methanetricarboxylic acid |
InChI |
InChI=1S/C4H4O6/c5-2(6)1(3(7)8)4(9)10/h1H,(H,5,6)(H,7,8)(H,9,10) |
InChI Key |
RKGQUTNLMXNUME-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Elusive Methanetricarboxylic Acid: A History of Discovery Through Its Triumphant Ester
For researchers and professionals in the fields of chemistry and drug development, understanding the history of key organic molecules provides a valuable context for contemporary synthesis and application. Methanetricarboxylic acid, a molecule with a simple yet intriguing structure, presents a unique case study in chemical discovery. Its history is not one of a straightforward isolation, but rather a story told through the successful synthesis and characterization of its more stable ester derivatives, most notably triethyl methanetricarboxylate. The inherent instability of the free acid, which readily undergoes decarboxylation, meant that its existence was confirmed and its chemistry explored primarily through the work on its esters.
The Challenge of an Unstable Acid
This compound, with three carboxylic acid groups attached to a single carbon atom, is prone to losing a molecule of carbon dioxide to form malonic acid. This inherent instability has made the isolation of the free acid a significant challenge, and it is not a commercially available compound. Consequently, the scientific journey into this chemical class began with the synthesis of its more stable ester derivatives.
Early Syntheses of Triethyl Methanetricarboxylate
The late 19th and early 20th centuries saw pioneering work in the synthesis of triethyl methanetricarboxylate, also known as tricarbethoxymethane. These early methods laid the groundwork for subsequent, more efficient procedures.
Conrad and Guthzeit (1882): One of the earliest reported syntheses was by M. Conrad and M. Guthzeit. Their approach involved the reaction of ethyl chloroformate with sodiomalonic ester. This method established a foundational strategy for the formation of the C-C bond necessary to introduce the third carboxyl group.
Bouveault (1898): L. Bouveault later investigated the reaction of ethyl chloroformate with sodiomalonic ester, likely refining the conditions and understanding of this important transformation.
Lund and Bjerrum (1931): A significant advancement came from the work of H. Lund and J. Bjerrum. Their research contributed to the understanding of the reaction and led to improved synthetic protocols.
These early explorations paved the way for more optimized and reliable synthetic methods, such as the one detailed in Organic Syntheses.
Quantitative Data: Physical Properties of Triethyl Methanetricarboxylate
The physical properties of triethyl methanetricarboxylate have been well-characterized over the years. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₆ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| Melting Point | 25-26 °C (lit.) | [2] |
| Boiling Point | 253 °C (lit.) | |
| 130 °C at 10 mmHg | [3] | |
| Density | 1.095 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.424 (lit.) |
Experimental Protocols: The Lund and Voigt Synthesis (1937)
A detailed and reliable method for the preparation of triethyl methanetricarboxylate was submitted to Organic Syntheses by Hakon Lund and Axel Voigt, based on earlier work. This procedure, which utilizes magnesium, provides a high-yield synthesis.
Reaction: CH₂(COOC₂H₅)₂ + C₂H₅OH + Mg → Mg(OC₂H₅)(CH(COOC₂H₅)₂) + H₂ Mg(OC₂H₅)(CH(COOC₂H₅)₂) + ClCOOC₂H₅ → CH(COOC₂H₅)₃ + Mg(OC₂H₅)Cl
Materials:
-
Magnesium turnings: 25 g (1.03 gram atoms)
-
Absolute ethanol (B145695): 105 cc (80 g)
-
Carbon tetrachloride: 1 cc
-
Ethyl malonate: 160 g (151 cc, 1 mole)
-
Ethyl chloroformate: 100 cc (1.05 moles)
-
Dry ether: 400 cc
-
Dilute acetic acid
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, a mixture of 25 g of magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a mixture of 160 g of ethyl malonate and 80 cc of absolute ethanol is gently heated to initiate the reaction, evidenced by hydrogen evolution.
-
The remainder of the ethyl malonate-ethanol mixture is added through the condenser at a rate that maintains a vigorous but controlled reaction.
-
After the initial reaction subsides, the flask is cooled, and 300 cc of dry ether is added. The mixture is then heated on a steam bath to complete the formation of the magnesium salt.
-
The flask is removed from the steam bath, and a mixture of 100 cc of ethyl chloroformate and 100 cc of dry ether is added from a dropping funnel at a rate that maintains vigorous boiling.
-
The reaction is completed by heating on the steam bath for an additional fifteen minutes.
-
The resulting viscous magnesium compound is cautiously decomposed by adding a cooled solution of 75 cc of acetic acid in 300 cc of water.
-
The ether layer is separated, and the aqueous layer is extracted with 100 cc of ether.
-
The combined ether solutions are washed with water, dried with sodium sulfate, and the ether is distilled off.
-
The residue is distilled under reduced pressure. The pure tricarbethoxymethane distills at 130°C at 10 mmHg.[3]
Yield: 204–215 g (88–93% of the theoretical amount).[3] Melting Point of Product: 28–29°C.[3]
Logical Progression of Discovery
The discovery and characterization of this compound's chemistry followed a logical progression, dictated by the compound's inherent instability.
Synthetic Pathway of Triethyl Methanetricarboxylate
The synthesis of triethyl methanetricarboxylate from ethyl malonate involves two key steps, as detailed in the Lund and Voigt procedure.
References
Theoretical Scrutiny of Methanetricarboxylic Acid: A Guide to Its Predicted Instability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanetricarboxylic acid, a molecule of significant theoretical interest, has remained elusive in its free acid form, primarily due to its predicted inherent instability. While its ester derivatives are well-characterized and stable, the free acid is anticipated to undergo rapid decarboxylation. This technical guide delves into the theoretical underpinnings of this instability, proposing a plausible decomposition pathway and outlining the computational methodologies required to rigorously model its thermodynamic and kinetic stability. In the absence of direct experimental or theoretical data in the literature, this document serves as a comprehensive framework for a prospective computational investigation, providing hypothetical data and detailed protocols to guide future research.
Introduction
This compound, with a central carbon atom bonded to three carboxyl groups, represents a structurally unique polycarboxylic acid. Despite its simple formula, C₄H₄O₆, the synthesis and isolation of the free acid have not been reported, strongly suggesting a high degree of instability.[1] This contrasts with its esters, such as triethyl methanetricarboxylate, which are stable and commercially available. The high density of electronegative carboxyl groups is expected to create significant electronic and steric strain, making the molecule susceptible to decomposition. Understanding the stability of such polyfunctional molecules is crucial in various fields, including medicinal chemistry and materials science, where molecular stability is a key determinant of utility. This guide outlines a theoretical approach to characterizing the stability of this compound, focusing on its likely decomposition pathway: decarboxylation.
Proposed Decomposition Pathway: Decarboxylation
Drawing parallels with the well-documented decarboxylation of β-dicarboxylic acids like malonic acid, this compound is predicted to decompose via the loss of carbon dioxide to yield malonic acid.[2][3][4] The presence of a carboxyl group beta to another facilitates the formation of a cyclic, six-membered transition state, which significantly lowers the activation energy for the reaction.
The proposed mechanism involves an intramolecular proton transfer from one carboxyl group to the carbonyl oxygen of an adjacent carboxyl group, proceeding through a concerted transition state. This process would be followed by the cleavage of a carbon-carbon bond, releasing CO₂ and forming an enol intermediate of malonic acid, which would then tautomerize to the more stable malonic acid. Given the presence of three carboxyl groups, this initial decarboxylation could be followed by a second, albeit at a likely higher temperature, to yield acetic acid.
Theoretical Investigation: A Computational Workflow
A thorough theoretical investigation into the stability of this compound would involve a series of computational chemistry techniques to map out the potential energy surface of the proposed decomposition pathway. Density Functional Theory (DFT) is a well-suited method for such an investigation, offering a good balance between computational cost and accuracy for reaction energies and barrier heights.[5][6][7][8][9]
Experimental Protocols: Computational Methodology
A typical computational workflow for this investigation would include the following steps:
-
Geometry Optimization: The initial 3D structures of the reactant (this compound), the transition state for decarboxylation, and the products (malonic acid and CO₂) would be optimized to find their lowest energy conformations. This is a crucial step to ensure that the subsequent energy calculations are performed on realistic molecular structures.
-
Frequency Calculations: Vibrational frequency calculations would be performed on all optimized structures. For the reactant and products, all calculated vibrational frequencies should be real, confirming that they are true energy minima. For the transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the breaking of the C-C bond and the transfer of the proton). These calculations also provide the zero-point vibrational energy (ZPVE), which is essential for accurate energy comparisons.
-
Transition State Search: Locating the exact structure of the transition state is a critical part of the study. Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or nudged elastic band (NEB) can be employed to find the saddle point on the potential energy surface that connects the reactant and the product.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the reactant and the product, an IRC calculation would be performed. This calculation traces the reaction path downhill from the transition state to ensure it leads to the intended reactant and product minima.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations using a higher level of theory or a larger basis set can be performed on the optimized geometries. This can help to refine the calculated activation energy and reaction enthalpy.
Hypothetical Quantitative Data
While direct experimental or computational data for the decomposition of this compound is unavailable, a theoretical study as outlined above would yield quantitative data on the thermodynamics and kinetics of the proposed decarboxylation reaction. The following table presents a hypothetical summary of the kind of data that would be generated.
| Species | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) |
| This compound | 0.0 | 0.0 |
| Transition State (TS1) | +25.0 | +23.5 |
| Malonic Acid + CO₂ | -15.0 | -16.2 |
Note: These values are hypothetical and intended to illustrate the expected outcomes of a computational study. The activation energy would be the difference in energy between the transition state and the reactant.
Visualizing the Process
Proposed Decomposition Pathway
The following diagram illustrates the proposed concerted mechanism for the decarboxylation of this compound.
Computational Workflow
The logical flow of a theoretical study on the stability of this compound is depicted below.
Conclusion
The inherent instability of this compound presents a fascinating challenge from a theoretical chemistry perspective. Based on established principles of organic chemistry, a facile decarboxylation pathway is the most probable reason for its elusive nature. The computational workflow detailed in this guide provides a robust framework for a comprehensive theoretical investigation into its stability. Such a study would not only quantify the thermodynamic and kinetic parameters of its decomposition but also provide valuable insights into the factors governing the stability of highly functionalized organic molecules. The findings from such research would be of significant interest to the broader chemical and pharmaceutical research communities.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Revisiting a large and diverse data set for barrier heights and reaction energies: best practices in density functional theory calculations for chemical kinetics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Interactions From the Density Functional Theory for Chemical Reactivity: The Interaction Energy Between Two-Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
A Comprehensive Guide to the Computational Conformational Analysis of Methanetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanetricarboxylic acid (C₄H₄O₆) is a molecule of interest due to its three carboxylic acid functional groups attached to a single central carbon atom.[1] The rotational freedom around the C-C bonds allows the molecule to adopt various spatial arrangements, or conformations. These conformers can differ significantly in energy, stability, and reactivity. Intramolecular hydrogen bonds, formed between the hydroxyl hydrogen of one carboxyl group and the carbonyl oxygen of another, are expected to play a significant role in stabilizing certain conformations.[2][3]
A thorough computational analysis is essential for elucidating the conformational preferences of this compound. Such an analysis can provide valuable insights into:
-
The relative stability of different conformers.
-
The geometric parameters (bond lengths, bond angles, and dihedral angles) of each conformer.
-
The nature and strength of intramolecular hydrogen bonds.
-
The energy barriers to interconversion between conformers.
This guide provides the theoretical background and practical protocols for conducting such a computational study.
Theoretical Framework and Computational Methodology
The conformational analysis of this compound can be effectively carried out using quantum chemical methods. Density Functional Theory (DFT) is a widely used and reliable method for studying the electronic structure and properties of molecules of this size, offering a good balance between accuracy and computational cost.[4][5][6]
2.1. Level of Theory and Basis Set Selection
A common and effective combination for this type of analysis is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311+G(d,p).[7] The inclusion of diffuse functions (+) is important for accurately describing hydrogen bonds, and polarization functions (d,p) are necessary for capturing the correct molecular geometries. For higher accuracy, coupled-cluster methods like CCSD(T) could be employed for single-point energy calculations on the DFT-optimized geometries.[8]
2.2. Solvation Effects
To simulate a more realistic environment, such as in aqueous solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.[7] This is crucial as the presence of a solvent can significantly alter the relative energies of conformers and the strength of intramolecular hydrogen bonds.
Experimental (Computational) Protocols
This section details the step-by-step computational workflow for the conformational analysis of this compound.
3.1. Initial Structure Generation
-
Build the 3D structure of this compound using a molecule builder/editor.
-
Perform an initial geometry optimization using a lower level of theory or a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
3.2. Potential Energy Surface (PES) Scan
-
Identify the key dihedral angles that define the conformations of the molecule. For this compound, these are the three O=C-C-C dihedral angles.
-
Perform a relaxed PES scan by systematically rotating one or more of these dihedral angles in discrete steps (e.g., 10-15 degrees) while allowing all other geometric parameters to relax at each step.[9][10] This process helps to identify the approximate locations of energy minima (stable conformers) and transition states on the potential energy surface.[11]
3.3. Conformer Optimization and Frequency Analysis
-
Extract the geometries corresponding to the energy minima identified from the PES scan.
-
Perform a full geometry optimization on each of these structures using the chosen level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Conduct a frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The frequency data also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
3.4. Analysis of Results
-
Determine the relative energies of the conformers by comparing their total electronic energies, including ZPVE corrections.
-
Analyze the geometries of the stable conformers, paying close attention to the dihedral angles and the parameters of any intramolecular hydrogen bonds (e.g., H---O distance and O-H---O angle).
-
Visualize the vibrational modes to further characterize the conformers and any hydrogen bonding interactions.
Data Presentation
The quantitative data obtained from the computational analysis should be summarized in tables for clarity and ease of comparison.
Table 1: Relative Energies of this compound Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) | Gibbs Free Energy Difference (kcal/mol) |
| MTCA-1 | 0.00 | 0.00 | 0.00 |
| MTCA-2 | Data | Data | Data |
| MTCA-3 | Data | Data | Data |
| ... | Data | Data | Data |
This table presents the calculated relative energies of the stable conformers of this compound. The conformer with the lowest energy is set as the reference (0.00 kcal/mol).
Table 2: Key Geometric Parameters of this compound Conformers
| Conformer ID | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Dihedral Angle 3 (°C) | H-Bond Distance (Å) | H-Bond Angle (°) |
| MTCA-1 | Data | Data | Data | Data | Data |
| MTCA-2 | Data | Data | Data | Data | Data |
| MTCA-3 | Data | Data | Data | Data | Data |
| ... | Data | Data | Data | Data | Data |
This table summarizes the defining dihedral angles and the parameters of the most significant intramolecular hydrogen bond for each stable conformer.
Visualization of Workflow
The following diagram illustrates the computational workflow for the conformational analysis of this compound.
Conclusion
This technical guide provides a robust framework for the computational analysis of this compound conformers. By following the detailed protocols, researchers can gain a deep understanding of the conformational landscape of this molecule, which is a prerequisite for predicting its behavior in various chemical and biological systems. The application of these computational methods will pave the way for further studies on the reactivity, intermolecular interactions, and potential applications of this compound and related polycarboxylic acids in drug design and materials science.
References
- 1. This compound | C4H4O6 | CID 274406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scanning potential energy surfaces [cup.uni-muenchen.de]
- 10. Q-Chem 5.0 Userâs Manual : Potential Energy Scans [manual.q-chem.com]
- 11. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
An In-depth Technical Guide to the Synthesis and Isolation of Methanetricarboxylic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, isolation, and potential applications of methanetricarboxylic acid and its analogues. This compound, a geminal tricarboxylic acid, and its substituted derivatives are valuable building blocks in organic synthesis and have garnered interest in medicinal chemistry as potential enzyme inhibitors and bioisosteres for phosphate (B84403) groups. However, their synthesis and isolation present unique challenges due to their susceptibility to decarboxylation. This document details robust experimental protocols, presents quantitative data for key synthetic steps, and outlines the underlying chemical principles to enable the successful preparation and purification of these complex molecules.
Synthesis of this compound Analogues
The primary route to this compound and its C-substituted analogues involves a two-stage process: the synthesis of a triethyl ester precursor, followed by its hydrolysis to the free acid.
Synthesis of Triethyl Ester Precursors
The synthesis of the triester precursors is typically achieved through a malonic ester synthesis-based approach. For the unsubstituted parent compound, triethyl methanetricarboxylate, the reaction of diethyl malonate with ethyl chloroformate is a well-established method. For C-substituted analogues (i.e., alkyl or aryl methanetricarboxylic acids), the strategy involves the alkylation of either diethyl malonate followed by a second carboxylation step, or the direct alkylation of triethyl methanetricarboxylate.
1.1.1. Synthesis of Triethyl Methanetricarboxylate
A common and effective method for preparing triethyl methanetricarboxylate is the reaction of the magnesium salt of diethyl malonate with ethyl chloroformate.[1]
Experimental Protocol: Synthesis of Triethyl Methanetricarboxylate [1]
-
Materials:
-
Magnesium turnings (1.03 gram atoms)
-
Absolute ethanol (B145695)
-
Carbon tetrachloride (catalyst)
-
Diethyl malonate (1 mole)
-
Ethyl chloroformate (1.05 moles)
-
Dry ether
-
Dilute acetic acid
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, magnesium turnings, absolute ethanol, and a small amount of carbon tetrachloride are combined.
-
A portion of the diethyl malonate in absolute ethanol is added, and the mixture is gently heated to initiate the reaction, which is evidenced by hydrogen evolution. The reaction can be vigorous and may require external cooling.
-
The remaining diethyl malonate is added at a rate that maintains a controlled, vigorous reaction.
-
After the addition is complete and the initial reaction subsides, dry ether is added, and the mixture is heated on a steam bath to complete the formation of the magnesium salt.
-
A mixture of ethyl chloroformate and dry ether is then added dropwise to the refluxing solution.
-
The reaction is heated for an additional 15 minutes on the steam bath.
-
The resulting viscous magnesium compound is cooled and cautiously decomposed with dilute acetic acid.
-
The ether layer is separated, and the aqueous layer is extracted with ether.
-
The combined ether extracts are washed with water, dried over sodium sulfate, and the ether is removed by distillation.
-
The residue is distilled under reduced pressure to yield pure triethyl methanetricarboxylate.
-
-
Quantitative Data: A typical yield for this procedure is 88-93% of the theoretical amount.[1]
1.1.2. Synthesis of Triethyl Alkylmethanetricarboxylates (Analogues)
The introduction of an alkyl or aryl substituent on the central carbon atom can be achieved by the alkylation of triethyl methanetricarboxylate. This reaction is typically carried out in the presence of a base in an organic solvent.[2][3]
Experimental Protocol: Alkylation of Triethyl Methanetricarboxylate [2]
-
Materials:
-
Triethyl methanetricarboxylate
-
Inorganic base (e.g., potassium carbonate)
-
Alkylating agent (e.g., 1,2-dibromoethane)
-
Dimethylformamide (DMF)
-
Co-solvent (e.g., methyl tertiary butyl ether - MTBE)
-
-
Procedure:
-
A mixture of DMF and MTBE is prepared, and the potassium carbonate is added.
-
The stirred mixture is heated (e.g., to 50°C), and the triethyl methanetricarboxylate is added.
-
The alkylating agent (1,2-dibromoethane) is then added, and the mixture is stirred at a controlled temperature (e.g., 60°C) for several hours until the reaction is complete as monitored by gas chromatography.
-
The reaction mixture is cooled, and the inorganic salts are removed by filtration or washing with water.
-
The solvents are removed by distillation to yield the crude product.
-
The product can be further purified by distillation under reduced pressure.
-
-
Quantitative Data: This process can achieve high yields, with reports of up to 97% for the synthesis of triethyl-3-bromopropane-1,1,1-tricarboxylate.[3]
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Diethyl malonate | Ethyl chloroformate | Magnesium/Ethanol | Ether | Reflux | ~2-3 | Triethyl methanetricarboxylate | 88-93 | [1] |
| Triethyl methanetricarboxylate | 1,2-dibromoethane | K₂CO₃ | DMF/MTBE | 60 | 6 | Triethyl-3-bromopropane-1,1,1-tricarboxylate | 97 | [2][3] |
Table 1: Summary of Quantitative Data for the Synthesis of Triethyl Ester Precursors
Isolation of this compound Analogues: The Challenge of Hydrolysis
The final step in the synthesis of this compound analogues is the hydrolysis of the corresponding triethyl esters. This step is particularly challenging due to the steric hindrance around the ester groups and the propensity of the resulting β-dicarboxylic acid moiety to undergo decarboxylation upon heating or under harsh acidic or basic conditions.[4][5] Therefore, mild hydrolysis conditions are crucial for the successful isolation of the target tricarboxylic acids.
Mild Hydrolysis Protocols
Standard saponification methods using strong aqueous bases and high temperatures are generally unsuitable for these sterically hindered and thermally labile compounds.[6] Milder, often non-aqueous or low-temperature, approaches are required.
Experimental Protocol: Mild Alkaline Hydrolysis of Hindered Esters [6]
-
Reagents:
-
Hindered triethyl ester
-
Sodium hydroxide (B78521) (0.3 N) in 10% methanol/dichloromethane
-
-
Procedure:
-
The hindered ester is dissolved in dichloromethane.
-
The methanolic sodium hydroxide solution is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated sodium salt of the carboxylic acid is collected.
-
The salt is then carefully acidified with a weak acid (e.g., dilute acetic acid) at low temperature to liberate the free tricarboxylic acid.
-
-
Key Considerations: The use of a non-aqueous solvent system with a limited amount of a protic solvent (methanol) enhances the reactivity of the hydroxide ions while maintaining mild conditions.[6] Low-temperature hydrolysis, for example at 60-80°C, can also be effective, sometimes with the aid of an accelerator like a cationic surfactant.[7][8]
| Substrate Type | Hydrolysis Conditions | Temperature | Key Advantages | Potential Issues | Reference |
| Sterically Hindered Esters | 0.3 N NaOH in 10% MeOH/CH₂Cl₂ | Room Temperature | Mild conditions, high yields (80-96%) | Requires careful monitoring | [6] |
| Polyester Resins | 1.5 M NaOH with cationic surfactant | 60-80°C | Energy-efficient, reduced reaction time | Potential for fabric damage if not controlled | [7][8] |
| Hindered Esters | KOH in 9:1 Methanol/Water | 80°C | Effective for resistant esters | Higher temperature may risk decarboxylation | [9] |
| General Esters | LiOH in THF/Water | Room Temperature | Mild conditions | May require longer reaction times | [9] |
Table 2: Comparison of Mild Hydrolysis Conditions for Esters
Purification and Isolation of Thermally Labile Tricarboxylic Acids
Once the triester is hydrolyzed, the isolation and purification of the free this compound analogue must be conducted with care to avoid degradation.
Purification Strategy:
-
Acid-Base Extraction: A general method for purifying carboxylic acids involves dissolving the crude product in a weak aqueous base (e.g., sodium bicarbonate solution) to form the carboxylate salt.[10] This aqueous solution is then washed with an organic solvent (e.g., ether) to remove any non-acidic impurities. The aqueous layer is then carefully acidified with a dilute, non-strong acid (e.g., acetic acid or citric acid) at low temperature to precipitate the purified carboxylic acid.[10]
-
Low-Temperature Crystallization: Recrystallization is a powerful purification technique. For thermally unstable compounds, this should be performed from a suitable solvent system at low temperatures.[11] It may be necessary to screen various solvents to find one that provides good solubility at slightly elevated temperatures but poor solubility at or below room temperature.
-
Lyophilization: For water-soluble analogues, freeze-drying (lyophilization) can be an effective method to isolate the product from an aqueous solution without heating.
Visualization of Synthetic Workflows
The synthesis of this compound analogues can be visualized as a series of interconnected steps. The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for the synthesis of triethyl methanetricarboxylate.
Caption: General workflow for the synthesis of this compound analogues.
Applications in Drug Development
This compound analogues are of interest to drug development professionals primarily as bioisosteres and as scaffolds for the development of enzyme inhibitors.
Bioisosteric Replacement
The carboxylic acid functional group is a common pharmacophore, but it can present challenges such as poor membrane permeability and metabolic instability. Methanetricarboxylic acids and their derivatives can act as bioisosteres for phosphate groups, potentially mimicking their tetrahedral geometry and charge distribution while offering different physicochemical properties.
Enzyme Inhibition
The gem-dicarboxylic acid motif is a known structural feature in the design of inhibitors for various enzymes, including proteases and metalloenzymes. The introduction of a third carboxylic acid group in this compound analogues could lead to enhanced binding affinity and specificity for certain enzyme active sites. For example, malonate is a classical competitive inhibitor of succinate (B1194679) dehydrogenase in the tricarboxylic acid (TCA) cycle.[12] Analogues of this compound could be explored as inhibitors for other enzymes in critical metabolic pathways.[13]
Caption: Proposed mechanism of enzyme inhibition by a this compound analogue.
Conclusion
The synthesis and isolation of this compound and its analogues require careful consideration of reaction conditions to overcome the challenges of steric hindrance and thermal lability. The protocols and data presented in this guide provide a solid foundation for researchers to produce these valuable compounds. By employing malonic ester-based synthetic strategies for the triester precursors and utilizing mild, low-temperature hydrolysis and purification techniques, these unique tricarboxylic acids can be accessed for further investigation in materials science and, importantly, as novel scaffolds in drug discovery and development. Their potential as bioisosteres and enzyme inhibitors warrants further exploration in medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. youtube.com [youtube.com]
- 5. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical inhibitors of methanogenesis and putative applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Methanetricarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize methanetricarboxylic acid and its derivatives. Detailed methodologies and data interpretation are presented to assist in the structural elucidation and analysis of these compounds, which are valuable building blocks in organic synthesis and pharmaceutical development.
Introduction to this compound Derivatives
This compound, a tricarboxylic acid with the formula CH(COOH)₃, and its ester derivatives, such as triethyl methanetricarboxylate, are important intermediates in organic synthesis. Their trifunctional nature allows for the construction of complex molecular architectures. Accurate structural characterization is paramount for ensuring reaction success and purity of final products. This guide focuses on four primary spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and stereochemistry of atoms within this compound derivatives.
¹H NMR Spectroscopy
In ¹H NMR, the acidic protons of the parent this compound are highly deshielded and appear as a broad singlet far downfield (10-13 ppm), a characteristic signal that disappears upon exchange with D₂O. The lone methine proton (-CH) typically appears as a singlet.
For ester derivatives like triethyl methanetricarboxylate, the spectrum is distinct. The methine proton gives a singlet, while the ethyl groups produce a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃).
¹³C NMR Spectroscopy
In ¹³C NMR, the carbonyl carbons of the carboxylic acid or ester groups are highly deshielded, appearing in the 160-180 ppm region.[1] The central methine carbon is also uniquely identifiable.
Quantitative NMR Data
The following table summarizes typical chemical shifts (δ) for triethyl methanetricarboxylate in deuterated chloroform (B151607) (CDCl₃).[2][3]
| Table 1: NMR Spectroscopic Data for Triethyl Methanetricarboxylate | | :--- | :--- | :--- | | Nucleus | Assignment | Chemical Shift (ppm) | | ¹H | -CH(CO₂Et)₃ | ~4.41 | | | -OCH₂CH₃ | ~4.28 (quartet) | | | -OCH₂CH₃ | ~1.30 (triplet) | | ¹³C | -C =O | ~165 | | | -C H(CO₂Et)₃ | ~50 | | | -OC H₂CH₃ | ~62 | | | -OCH₂C H₃ | ~14 |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
For this compound, the IR spectrum is dominated by two very broad and strong absorptions:
-
O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ (for the dimer).
For ester derivatives like triethyl methanetricarboxylate, the spectrum changes significantly with the absence of the broad O-H stretch. Key absorptions include:
-
C=O Stretch (Ester): A strong, sharp band typically between 1735-1750 cm⁻¹.
-
C-O Stretch (Ester): Two distinct bands are usually observed in the 1000-1300 cm⁻¹ region.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl groups.
| Table 2: Key IR Absorption Frequencies | | :--- | :--- | :--- | | Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | | Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (very broad) | | | C=O Stretch | 1680-1720 (strong) | | Ester (-COOR) | C=O Stretch | 1735-1750 (strong) | | | C-O Stretch | 1000-1300 (strong) | | Alkane C-H | C-H Stretch | 2850-2960 (medium to strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound and its derivatives, electrospray ionization (ESI) is a common technique. Due to the polarity of the carboxyl groups, analysis is often enhanced by chemical derivatization, especially for liquid chromatography-mass spectrometry (LC-MS) applications.[4][5][6]
The molecular ion peak (M⁺) for triethyl methanetricarboxylate (C₁₀H₁₆O₆) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~232.23 g/mol ).[7][8] The high-resolution mass spectrum would show an exact mass of approximately 232.0947.[7]
Common fragmentation patterns for esters involve the loss of alkoxy groups (-OR) or cleavage adjacent to the carbonyl group. A McLafferty rearrangement is also possible if the alkyl chain is sufficiently long.[9]
| Table 3: Mass Spectrometry Data | | :--- | :--- | :--- | | Compound | Formula | Molecular Weight ( g/mol ) | | this compound | C₄H₄O₆ | ~148.07[10] | | Triethyl Methanetricarboxylate | C₁₀H₁₆O₆ | ~232.23[11] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. Simple, non-conjugated carboxylic acids and their esters do not contain strong chromophores. They typically exhibit a weak absorption band at a low wavelength (200-215 nm) corresponding to an n→π* transition of the carbonyl group. This analysis is generally of limited utility unless the derivative is conjugated with an aromatic ring or other chromophoric system.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Protocol: NMR Sample Preparation (in CDCl₃)
-
Sample Weighing: Accurately weigh 5-20 mg of the solid sample into a clean, dry vial. For a liquid sample, use 1-2 drops.[12]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS) to the vial.[13]
-
Dissolution: Cap the vial and gently swirl or vortex until the sample is fully dissolved.
-
Filtering and Transfer: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol: IR Sample Preparation (KBr Pellet Method for Solids)
-
Material Preparation: Ensure spectroscopy-grade potassium bromide (KBr) and the sample are completely dry. Gently heat the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to remove adsorbed moisture.[15]
-
Grinding: Place 1-2 mg of the solid sample into the agate mortar and grind it to a very fine powder.[16]
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[17]
-
Loading the Die: Transfer a small amount of the mixture into the pellet die, ensuring it forms an even layer.
-
Pressing: Assemble the die and place it in a hydraulic press. Apply pressure gradually up to 8-10 metric tons and hold for 1-2 minutes.[18] If available, apply a vacuum to the die during pressing to help remove trapped air and moisture.[19]
-
Pellet Release: Carefully release the pressure and disassemble the die to retrieve the thin, transparent KBr pellet.
-
Analysis: Mount the pellet in the spectrometer's sample holder and acquire the spectrum.
Protocol: LC-MS Analysis with Derivatization (using 3-NPH)
Carboxylic acids often exhibit poor ionization efficiency and retention on reversed-phase LC columns. Chemical derivatization can significantly improve their analytical characteristics.[4] This protocol is a general example using 3-Nitrophenylhydrazine (3-NPH).[20]
-
Solution Preparation: Prepare stock solutions of the carboxylic acid sample/standard, 3-NPH, a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst such as pyridine (B92270) in a suitable solvent (e.g., acetonitrile/water).
-
Reaction: In a reaction vial, combine 100 µL of the sample/standard solution, 50 µL of the 3-NPH solution, 50 µL of the EDC solution, and 50 µL of the pyridine solution.[4]
-
Incubation: Vortex the mixture gently and incubate at an optimized temperature and time (e.g., 60°C for 30 minutes) to ensure complete derivatization.[4]
-
Quenching/Dilution: After incubation, cool the reaction mixture to room temperature. The reaction may be quenched if necessary, or the sample can be directly diluted with a suitable solvent for analysis.
-
LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system. The derivatized compounds are separated on a suitable column (e.g., C18) and detected using mass spectrometry, often in positive ion mode, which is enhanced by the derivatization tag.[20]
Visualization of Workflows
Diagrams created using the DOT language help visualize the logical flow of spectroscopic analysis.
Caption: General workflow for the spectroscopic characterization of a new compound.
Caption: Decision tree for selecting an appropriate IR sample preparation method.
Caption: Workflow for enhancing LC-MS analysis of carboxylic acids via derivatization.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Triethyl methanetricarboxylate (6279-86-3) 1H NMR spectrum [chemicalbook.com]
- 3. Triethyl methanetricarboxylate (6279-86-3) 13C NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triethyl methanetricarboxylate | C10H16O6 | CID 80471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triethyl methanetricarboxylate [webbook.nist.gov]
- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 10. This compound | C4H4O6 | CID 274406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. トリエチル メタントリカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. sites.bu.edu [sites.bu.edu]
- 15. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 16. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 17. shimadzu.com [shimadzu.com]
- 18. pelletpressdiesets.com [pelletpressdiesets.com]
- 19. scienceijsar.com [scienceijsar.com]
- 20. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the IUPAC Nomenclature and Chemistry of Methanetricarboxylic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and synthetic methodologies related to methanetricarboxylic acid and its common esters. The information presented is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and organic synthesis.
IUPAC Nomenclature
The systematic naming of chemical compounds is crucial for unambiguous communication in scientific literature. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose.
This compound:
The correct IUPAC name for the parent acid, which features three carboxyl groups attached to a single carbon atom, is This compound .[1][2] This name is derived by considering methane (B114726) as the parent hydrocarbon and indicating the presence of three carboxylic acid functional groups.
Esters of this compound:
The IUPAC nomenclature for esters follows the principle of naming the alkyl or aryl group from the alcohol first, followed by the name of the carboxylate. The "-oic acid" suffix of the parent acid is replaced with "-oate".[3][4]
Therefore, the common esters of this compound are named as follows:
-
Trimethyl methanetricarboxylate: This is the methyl ester of this compound.[5]
-
Triethyl methanetricarboxylate: This is the ethyl ester of this compound.[1][6]
Older literature and some chemical suppliers may use alternative names such as "tricarbomethoxymethane" for the trimethyl ester and "tricarbethoxymethane" for the triethyl ester.[1][6]
Physicochemical Data
A summary of key quantitative data for this compound and its trimethyl and triethyl esters is presented in the table below for easy comparison.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| This compound | This compound | 101687-15-4 | C₄H₄O₆ | 148.07[1] | - | - | - |
| Trimethyl methanetricarboxylate | trimethyl methanetricarboxylate | 1186-73-8[5] | C₇H₁₀O₆[5] | 190.15 | 131-135[5] | 43-45 | ~1.084[5] |
| Triethyl methanetricarboxylate | triethyl methanetricarboxylate | 6279-86-3[6][7][8] | C₁₀H₁₆O₆[6][7][8] | 232.23[8] | 253[7][8] | 25-26[8] | 1.095[7][8] |
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful synthesis of chemical compounds. The following protocols are based on established methods from Organic Syntheses, a highly reputable source for preparative organic chemistry.
Synthesis of Trimethyl Methanetricarboxylate
This procedure describes the preparation of trimethyl methanetricarboxylate from dimethyl malonate and methyl chloroformate using sodium in a xylene solvent.
Reaction Scheme:
Caption: Synthesis of trimethyl methanetricarboxylate.
Procedure:
-
In a 2-liter three-necked flask equipped with a reflux condenser, a separatory funnel, and a mercury-sealed stirrer, place 400 cc of dry xylene and 13 g (0.56 gram atom) of sodium.
-
Heat the flask in an oil bath until the sodium melts. Stir the mixture vigorously to break the sodium into fine globules.
-
Add 69 g (0.57 mole) of dimethyl malonate over a period of five to ten minutes. A brisk evolution of hydrogen will occur, and sodium dimethyl malonate will precipitate as a pasty mass.
-
Cool the mixture while stirring well. When the temperature reaches about 65°C, add 57 g (0.6 mole) of methyl chloroformate over five to ten minutes.
-
Warm the mixture slowly to its boiling point over approximately fifteen to twenty minutes. Maintain boiling and stirring for five hours.
-
Cool the mixture to room temperature and add water to fill the flask about two-thirds full. Stir for five minutes.
-
Separate the xylene layer, wash it with water, and dry it over calcium chloride.
-
Filter the solution and distill under reduced pressure. After removing the solvent, the trimethyl methanetricarboxylate distills at 128–142°C/18 mm.
-
The crude product, which may solidify upon cooling, can be purified by dissolving it in an equal volume of methanol (B129727) and cooling the solution in a freezing mixture to induce crystallization.
-
Filter the crystals with suction. The yield of fine, snow-white crystals melting at 43–45°C is approximately 40–42 g (40–42% of the theoretical amount).
Synthesis of Triethyl Methanetricarboxylate
This protocol details the synthesis of triethyl methanetricarboxylate from diethyl malonate and ethyl chloroformate, utilizing magnesium and a catalytic amount of carbon tetrachloride.
Reaction Scheme:
Caption: Synthesis of triethyl methanetricarboxylate.
Procedure:
-
In a 1-liter round-bottomed flask fitted with an efficient reflux condenser, place 25 g (1.03 gram atoms) of magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a mixture of 160 g (1 mole) of diethyl malonate and 80 cc of absolute ethanol.
-
Gently heat the mixture until hydrogen evolution begins. The reaction may become vigorous, requiring external cooling.
-
Gradually add the remaining diethyl malonate through the condenser at a rate that maintains a vigorous but controlled reaction.
-
After the initial reaction subsides, cool the flask and add 300 cc of dry ether.
-
Gently heat the mixture on a steam bath to bring the reaction to completion.
-
Remove the flask from the steam bath and add a mixture of 100 cc of ethyl chloroformate (1.05 moles) and 100 cc of dry ether from a dropping funnel at a rate that maintains vigorous boiling.
-
After the addition is complete, heat the mixture on a steam bath for an additional fifteen minutes.
-
Cautiously decompose the resulting viscous magnesium compound by adding a cooled mixture of 75 cc of dilute acetic acid in 300 cc of water.
-
Separate the two clear layers that form. Extract the aqueous layer with 100 cc of ether.
-
Combine the ethereal solutions, wash with water, and dry with sodium sulfate.
-
Distill off the ether on a steam bath.
-
Distill the residue under reduced pressure. The pure triethyl methanetricarboxylate distills at 130°C at 10 mm pressure. The yield is 204–215 g (88–93% of the theoretical amount). The product solidifies at 25°C and has a melting point of 28–29°C.
Chemical Structures
The following diagrams illustrate the chemical structures of this compound and its methyl and ethyl esters.
Caption: Structures of this compound and its esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Triethyl methanetricarboxylate | C10H16O6 | CID 80471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Physical Properties of Triethyl Methanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of triethyl methanetricarboxylate. The information is curated for professionals in research and development who require precise and reliable data for experimental design, chemical synthesis, and drug development applications. This document presents quantitative data in a clear, tabular format, details a key experimental protocol for its synthesis, and offers a visual representation of the compound's key physical characteristics.
Core Physical and Chemical Data
Triethyl methanetricarboxylate, also known as triethyl 1,1,1-ethanetricarboxylate, is a tri-ester with the molecular formula C10H16O6.[1][2][3] At room temperature, it can exist as a colorless to pale yellow liquid or a low-melting solid.[1][4][5][6] It is characterized by a mild, characteristic odor.[1] This compound is moderately soluble in common organic solvents but is immiscible or only slightly soluble in water.[1][6][7][8]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of triethyl methanetricarboxylate, compiled from various sources for easy reference and comparison.
| Property | Value | Conditions |
| Molecular Weight | 232.23 g/mol | |
| Melting Point | 25-29 °C | |
| Boiling Point | 253 °C | at 760 mmHg (lit.) |
| Density | 1.095 g/mL | at 25 °C (lit.) |
| Refractive Index | 1.4235-1.4275 | at 20 °C |
| Flash Point | >110 °C (>230 °F) | closed cup |
| Vapor Pressure | 0.0±0.6 mmHg | at 25 °C (Predicted) |
Experimental Protocols
Synthesis of Triethyl Methanetricarboxylate
This procedure details the preparation of triethyl methanetricarboxylate from ethyl malonate and ethyl chloroformate using magnesium.
Materials:
-
Magnesium turnings (25 g, 1.03 gram atoms)
-
Absolute ethanol (B145695) (105 cc total)
-
Carbon tetrachloride (1 cc)
-
Ethyl malonate (160 g, 1 mole)
-
Dry ether (400 cc total)
-
Ethyl chloroformate (100 cc, 1.05 moles)
-
Dilute acetic acid (75 cc in 300 cc of water)
-
Calcium chloride
-
Sodium sulfate
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, combine 25 g of magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a mixture of 160 g of ethyl malonate and 80 cc of absolute ethanol.
-
Gently heat the mixture to initiate the evolution of hydrogen. The reaction may become vigorous, requiring cooling in a water bath.
-
Gradually add the remaining ethyl malonate mixture through the condenser at a rate that maintains a vigorous but controlled reaction.
-
Once the initial reaction subsides, cool the flask and add 300 cc of ether that has been dried with calcium chloride.
-
Gently heat the mixture on a steam bath. The separated crystals will dissolve, and hydrogen evolution will resume for some time. Continue heating to bring the reaction to completion.
-
Remove the flask from the steam bath and add a mixture of 100 cc of ethyl chloroformate and 100 cc of dry ether from a dropping funnel through the condenser at a rate that maintains vigorous boiling.
-
After the addition is complete, heat the reaction mixture on a steam bath for an additional 15 minutes.
-
Cool the flask under a tap and cautiously decompose the viscous magnesium compound with dilute acetic acid. This will form two clear layers.
-
Separate the layers and extract the aqueous layer with 100 cc of ether.
-
Combine the ethereal solutions, wash with water, and dry with sodium sulfate.
-
Distill off the ether on a steam bath.
-
Distill the residue under reduced pressure. The pure triethyl methanetricarboxylate will distill at 130°C at 10 mmHg.
Yield: The expected yield is 204–215 g (88–93% of the theoretical amount). The product solidifies at 25°C and the pure substance has a melting point of 28–29°C.[11]
Visualizing Key Relationships
To better understand the relationships between the fundamental physical properties of triethyl methanetricarboxylate, the following diagram illustrates their logical hierarchy and interdependence.
Caption: Logical relationship of the physical properties of triethyl methanetricarboxylate.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Triethyl methanetricarboxylate [webbook.nist.gov]
- 4. Triethyl methanetricarboxylate, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. L08356.14 [thermofisher.com]
- 6. Triethyl methanetricarboxylate (6279-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Triethyl Methane Tricarboxylate CAS 6279-86-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Triethyl methanetricarboxylate, 98% | Fisher Scientific [fishersci.ca]
- 9. 甲烷三羧酸三乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Triethyl methanetricarboxylate | 6279-86-3 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Solubility of Trimethyl Methanetricarboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of trimethyl methanetricarboxylate. Due to a lack of publicly available quantitative solubility data for this compound in various organic solvents, this document focuses on the theoretical principles governing its solubility, a comprehensive experimental protocol for determining solubility, and a visual representation of the experimental workflow.
Introduction to the Solubility of Trimethyl Methanetricarboxylate
Trimethyl methanetricarboxylate, with the chemical formula CH(COOCH₃)₃, is a tri-ester derivative of methanetricarboxylic acid. Understanding its solubility is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it may be used as a reactant, building block, or intermediate.[1] The solubility of a compound is a fundamental physical property that dictates its behavior in solution, affecting reaction kinetics, purification processes, and formulation strategies.
Esters, as a class of organic compounds, exhibit a range of solubilities depending on their molecular structure. While smaller esters have some solubility in water due to their ability to act as hydrogen bond acceptors, their solubility in organic solvents is governed by the principle of "like dissolves like".[2][3][4] Given that trimethyl methanetricarboxylate is a polar molecule containing three ester functional groups, it is expected to be soluble in polar organic solvents. Its solubility in nonpolar solvents is likely to be more limited. For instance, its use in a reaction carried out in a benzene (B151609) solution suggests at least some degree of solubility in this nonpolar solvent.[5]
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of trimethyl methanetricarboxylate in a range of organic solvents. Therefore, a data table summarizing these values cannot be provided at this time. The absence of this data highlights the need for experimental determination to support research and development activities involving this compound.
Experimental Protocol for Determining the Solubility of Trimethyl Methanetricarboxylate
The following is a detailed methodology for the experimental determination of the solubility of a solid compound such as trimethyl methanetricarboxylate in an organic solvent at a specific temperature. This protocol is a composite of standard laboratory practices for solubility measurement.[6][7][8]
Objective: To determine the saturation solubility of trimethyl methanetricarboxylate in a given organic solvent at a constant temperature.
Materials and Equipment:
-
Trimethyl methanetricarboxylate (solid)
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Magnetic stirrer and stir bars
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
-
Spatula and weighing paper
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid trimethyl methanetricarboxylate to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined experimentally.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the excess solid to settle for a period (e.g., 2-4 hours) while maintaining the constant temperature.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved microcrystals. This step should be performed quickly to prevent temperature changes that could affect solubility.
-
-
Sample Dilution:
-
Accurately dilute the filtered, saturated solution with a known volume of the same organic solvent using volumetric flasks and pipettes. The dilution factor will depend on the expected concentration and the analytical method's linear range.
-
-
Concentration Analysis:
-
Analyze the concentration of trimethyl methanetricarboxylate in the diluted sample using a calibrated analytical method, such as HPLC or GC.
-
Prepare a calibration curve using standard solutions of known concentrations of trimethyl methanetricarboxylate in the same solvent.
-
From the calibration curve, determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
-
Validation and Repetition:
-
Repeat the experiment at least three times to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of trimethyl methanetricarboxylate.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 7. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
A Historical Perspective on the Use of Methanetricarboxylic Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanetricarboxylic esters, particularly triethyl methanetricarboxylate, have a rich history in organic synthesis, evolving from key intermediates in the formation of heterocyclic compounds to crucial building blocks in the development of modern pharmaceuticals. This technical guide provides a comprehensive overview of the historical and contemporary applications of these versatile reagents. It includes detailed experimental protocols for their synthesis, a comparative analysis of their historical uses, and an in-depth look at their role in the synthesis of targeted therapeutics, including HIV-1 integrase and Hsp90 inhibitors. Signaling pathways and experimental workflows are visualized to provide a clear understanding of their mechanism of action and synthetic utility.
Introduction: The Enduring Utility of a Triester
Methanetricarboxylic acid and its esters, most notably triethyl methanetricarboxylate, are organic compounds that have been instrumental in the advancement of synthetic chemistry.[1] Characterized by a central carbon atom bonded to three carboxylate groups, these molecules possess a unique reactivity that has been exploited for over a century.[1] Initially valued for their utility in constructing complex cyclic structures, their role has expanded significantly with the advent of modern drug discovery.[2] This guide will trace the historical trajectory of methanetricarboxylic esters, from their early applications in classical organic reactions to their current prominence in the synthesis of highly specific and potent therapeutic agents.
Historical Synthesis of Triethyl Methanetricarboxylate
The preparation of triethyl methanetricarboxylate has been a subject of study for many years, with several methods being developed. One of the most reliable and well-documented early methods is the Lund procedure, which utilizes magnesium for the synthesis of the ethyl ester.[3] Other historical approaches have involved the use of sodium in toluene (B28343) or xylene, the action of ethyl chloroformate on sodiomalonic ester, the distillation of ethyl ethoxalylmalonate, and the reaction of ethyl carbonate with malonic ester.[3]
Comparative Data of Historical Synthesis Methods
| Method | Key Reagents | Typical Yield (%) | Notes |
| Lund Procedure (Magnesium) | Diethyl malonate, Magnesium, Ethyl chloroformate | 88-93% | Considered superior for the ethyl ester.[3] |
| Sodium-based Synthesis | Diethyl malonate, Sodium, Ethyl chloroformate | Variable | Preferred for other aliphatic esters.[3] |
| From Sodiomalonic Ester | Sodiomalonic ester, Ethyl chloroformate | Not specified | A foundational method.[3] |
| From Ethyl Ethoxalylmalonate | Ethyl ethoxalylmalonate | Not specified | Involves distillation.[3] |
| From Ethyl Carbonate | Diethyl malonate, Ethyl carbonate | Not specified | An alternative route.[3] |
Detailed Experimental Protocol: The Lund Procedure for Triethyl Methanetricarboxylate[3]
Materials:
-
Magnesium turnings (25 g, 1.03 gram-atoms)
-
Absolute ethanol (B145695) (105 cc)
-
Carbon tetrachloride (1 cc)
-
Diethyl malonate (160 g, 1 mole)
-
Dry ether (400 cc)
-
Ethyl chloroformate (100 cc, 1.05 moles)
-
Dilute acetic acid (75 cc in 300 cc of water)
-
Sodium sulfate (B86663) (for drying)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, a mixture of magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a diethyl malonate/absolute ethanol mixture (160 g diethyl malonate in 80 cc ethanol) is gently heated to initiate the reaction.
-
The remaining diethyl malonate solution is added through the condenser at a rate that maintains a vigorous but controlled reaction.
-
After the initial reaction subsides, the flask is cooled, and 300 cc of dry ether is added. The mixture is then heated on a steam bath to complete the formation of the magnesium salt.
-
The flask is removed from the heat, and a mixture of ethyl chloroformate and 100 cc of dry ether is added at a rate that maintains vigorous boiling.
-
The reaction is heated on a steam bath for an additional 15 minutes.
-
The resulting viscous magnesium compound is cautiously decomposed with dilute acetic acid, with cooling.
-
The ether layer is separated, and the aqueous layer is extracted with 100 cc of ether.
-
The combined ethereal solutions are washed with water and dried over sodium sulfate.
-
The ether is distilled off on a steam bath.
-
The residue is distilled under reduced pressure. The pure triethyl methanetricarboxylate distills at 130°C at 10 mm Hg.
Yield: 204–215 g (88–93% of the theoretical amount).
Historical Applications in Organic Synthesis
The utility of methanetricarboxylic esters and their close relatives, the malonic esters, as synthetic intermediates has been recognized since the late 19th and early 20th centuries. Their acidic α-hydrogen and the presence of multiple ester functionalities made them ideal precursors for a variety of transformations, particularly in the synthesis of heterocyclic compounds.
The Gould-Jacobs Reaction: A Gateway to Quinolines
A significant historical application of malonic ester derivatives is the Gould-Jacobs reaction, first reported in 1939.[4] This reaction provides a versatile method for the synthesis of quinolines, a class of heterocyclic compounds with numerous applications, including in antimalarial drugs.[4][5] The reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by cyclization to form a 4-hydroxyquinoline (B1666331) derivative.[5]
Michael Addition Reactions
The Michael reaction, discovered by Arthur Michael in 1887, is a cornerstone of carbon-carbon bond formation.[6][7] It involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[7] The enolates derived from malonic and methanetricarboxylic esters are excellent Michael donors due to their stabilized nature. This reaction has been widely used in the synthesis of a vast array of organic molecules.[6]
Synthesis of Barbiturates
While not a direct application of methanetricarboxylic esters, the closely related diethyl malonate has been a key starting material in the synthesis of barbiturates, a class of drugs first marketed in the early 20th century for their sedative and hypnotic properties.[8] The synthesis involves the alkylation of diethyl malonate followed by condensation with urea.[8] This historical context highlights the broader importance of the malonic ester framework in early medicinal chemistry.
Modern Applications in Drug Development
In contemporary drug discovery, triethyl methanetricarboxylate has emerged as a valuable building block for the synthesis of complex and highly specific therapeutic agents.[2] Its trifunctional nature allows for the construction of intricate molecular architectures that are often required for potent and selective biological activity.[2]
Synthesis of HIV-1 Integrase Inhibitors
Triethyl methanetricarboxylate is utilized in the preparation of dihydroquinoline-3-carboxylic acids, which have shown significant promise as inhibitors of HIV-1 integrase.[1] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[9]
Development of Hsp90 Inhibitors
Triethyl methanetricarboxylate is also a key precursor in the synthesis of novel inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[10] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[10]
Conclusion
The journey of methanetricarboxylic esters from foundational reagents in classical organic synthesis to indispensable tools in modern drug discovery underscores their remarkable versatility. Their ability to serve as a scaffold for the construction of complex molecular architectures has ensured their continued relevance in the ever-evolving landscape of chemical science. For researchers, scientists, and drug development professionals, a thorough understanding of the history and diverse applications of these esters provides a powerful foundation for future innovation in both synthetic methodology and the design of novel therapeutics.
References
- 1. CAS 6279-86-3: 1,1,1-Triethyl methanetricarboxylate [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. jptcp.com [jptcp.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Triethyl Methanetricarboxylate
This document provides a detailed protocol for the synthesis of triethyl methanetricarboxylate, also known as tricarbethoxymethane, based on the procedure published in Organic Syntheses. The method described is a robust and high-yielding preparation suitable for researchers in organic chemistry and drug development.
Data Presentation
The following table summarizes the quantitative data for the synthesis of triethyl methanetricarboxylate.
| Reactant/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount (g) | Volume (mL) | Moles/Gram Atoms | Molar Ratio |
| Magnesium Turnings | Mg | 24.31 | 25 | - | 1.03 | 1.03 |
| Ethyl Malonate | C₇H₁₂O₄ | 160.17 | 160 | 151 | 1.00 | 1.00 |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | 105 (total) | - | - |
| Carbon Tetrachloride | CCl₄ | 153.82 | - | 1 | - | (initiator) |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | - | 100 | 1.05 | 1.05 |
| Ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | 400 | - | (solvent) |
| Dilute Acetic Acid | CH₃COOH | 60.05 | 75 (in 300 mL H₂O) | - | - | (workup) |
| Product | ||||||
| Triethyl Methanetricarboxylate | C₁₀H₁₆O₆ | 232.23 | 204–215 | - | - | 88–93% Yield |
Experimental Protocol
1. Reaction Setup:
-
In a 1-liter round-bottomed flask equipped with an efficient reflux condenser, place 25 g (1.03 gram atoms) of magnesium turnings.[1]
-
Add 25 cc of absolute alcohol, 1 cc of carbon tetrachloride, and 30 cc of a premixed solution of 160 g (1 mole) of ethyl malonate and 80 cc of absolute alcohol.[1]
-
Prepare a cold water bath for cooling the flask if the reaction becomes too vigorous.[1]
2. Initiation and Reaction:
-
Gently heat the mixture to initiate the reaction, which is indicated by the evolution of hydrogen.[1]
-
Once the reaction starts, it may become vigorous. If necessary, use the cold water bath to moderate the reaction rate.
-
After the initial vigorous reaction subsides, gently heat the mixture on a steam bath until the magnesium is nearly consumed.
-
Allow the flask to cool and then add 300 cc of anhydrous ether through the condenser.[1]
-
Gently warm the mixture on the steam bath. The separated crystals will dissolve, and hydrogen evolution will resume for some time without further heating. Continue heating on the steam bath to bring the reaction to completion.[1]
3. Addition of Ethyl Chloroformate:
-
Remove the flask from the steam bath.
-
From a dropping funnel, add a mixture of 100 cc (1.05 moles) of ethyl chloroformate and 100 cc of dry ether through the condenser.[1]
-
The rate of addition should be controlled to maintain a vigorous boiling of the reaction mixture.[1]
4. Work-up and Isolation:
-
After the addition of ethyl chloroformate is complete, cautiously decompose the viscous magnesium compound by adding a solution of 75 cc of acetic acid in 300 cc of water. Cool the flask under a tap during this addition.[1]
-
Two clear layers will form. Separate the layers and extract the aqueous layer with 100 cc of ether.[1]
-
Combine the ethereal solutions, wash with water, and dry over sodium sulfate.[1]
-
Distill off the ether on a steam bath.[1]
5. Purification:
-
Distill the residue under reduced pressure.
-
After a small forerun, the main fraction of pure triethyl methanetricarboxylate will distill at 130°C at 10 mm Hg.[1]
-
The expected yield is 204–215 g (88–93% of the theoretical amount).[1] The product solidifies at 25°C and has a melting point of 28–29°C.[1]
Visualization
References
Application Notes and Protocols for the Alkylation of Triethyl Methanetricarboxylate
Introduction
The alkylation of triethyl methanetricarboxylate is a significant synthetic transformation in organic chemistry. This process is analogous to the well-established malonic ester synthesis, where the acidic α-proton of an active methylene (B1212753) compound is removed by a base to form a stabilized carbanion.[1][2] This carbanion then acts as a nucleophile, attacking an alkyl halide in a nucleophilic substitution reaction (typically SN2) to form a new carbon-carbon bond.[1][3] This methodology is pivotal for synthesizing α-substituted carboxylic acids, as the resulting tri-ester can be subsequently hydrolyzed and decarboxylated.[1][4] The following protocols detail two common methods for the alkylation of triethyl methanetricarboxylate: a classical approach using sodium ethoxide and a modern approach employing phase-transfer catalysis.
General Reaction Scheme
The overall reaction involves the deprotonation of triethyl methanetricarboxylate to form a nucleophilic enolate, which is then alkylated by an alkyl halide (R-X).

Experimental Protocols
Protocol 1: Classical Alkylation using Sodium Ethoxide
This protocol describes the alkylation of triethyl methanetricarboxylate using sodium ethoxide as the base in an ethanol (B145695) solvent system. This method is a standard and widely taught procedure for alkylating active methylene compounds.[1][2]
Materials and Reagents:
-
Triethyl methanetricarboxylate
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Alkyl halide (e.g., iodoethane (B44018), benzyl (B1604629) bromide)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (dilute, e.g., 1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Deprotonation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add triethyl methanetricarboxylate (1.0 eq.) dropwise to the stirred solution. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0-1.1 eq.) dropwise to the enolate solution at room temperature. After the addition, heat the reaction mixture to reflux and maintain it for 2-6 hours.[4] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and diethyl ether. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield the pure alkylated triethyl methanetricarboxylate.
Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation
This protocol utilizes a phase-transfer catalyst, such as triethylmethylammonium chloride, to facilitate the reaction between the organic substrate and a solid inorganic base.[5] This method often offers milder reaction conditions and avoids the need for strongly basic solutions like sodium ethoxide.
Materials and Reagents:
-
Triethyl methanetricarboxylate (1.0 eq.)
-
Alkyl halide (1.1-1.5 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-4.0 eq.)
-
Triethylmethylammonium chloride (0.05-0.1 eq.)
-
Aprotic solvent (e.g., Toluene (B28343) or Acetonitrile)
-
Ethyl acetate (B1210297)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine triethyl methanetricarboxylate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and triethylmethylammonium chloride (0.1 eq.).[5]
-
Solvent and Reagent Addition: Add an aprotic solvent such as toluene (5-10 mL per mmol of substrate). Stir the mixture vigorously for 15-30 minutes at room temperature.[5] Add the alkyl halide (1.1 eq.) to the suspension.
-
Reaction: Heat the mixture to 50-80 °C and stir for 2-16 hours, monitoring the reaction by TLC.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and potassium halide) and wash the solid residue with ethyl acetate.[5]
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.[5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.[5]
Data Presentation
The following table provides representative data for a hypothetical alkylation of triethyl methanetricarboxylate with iodoethane according to Protocol 1.
| Parameter | Value |
| Reactants | |
| Triethyl methanetricarboxylate | 10.0 g (43.1 mmol) |
| Sodium | 1.0 g (43.5 mmol) |
| Iodoethane | 7.0 g (44.9 mmol) |
| Absolute Ethanol | 100 mL |
| Reaction Conditions | |
| Deprotonation Time | 1 hour |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4 hours |
| Results | |
| Product Name | Triethyl 1-ethylmethanetricarboxylate |
| Appearance | Colorless oil |
| Crude Yield | ~10.5 g |
| Purified Yield | 9.5 g (85%) |
| Boiling Point | 145-148 °C at 15 mmHg |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the alkylation of triethyl methanetricarboxylate.
Caption: Experimental workflow for triethyl methanetricarboxylate alkylation.
Reaction Mechanism Pathway
This diagram outlines the mechanistic steps involved in the alkylation reaction.
Caption: Mechanism of base-mediated C-alkylation.
Safety Precautions
-
Hazardous Chemicals: Handle all chemicals with care, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Sodium Metal: Sodium reacts violently with water. It is flammable and corrosive. Handle it under an inert atmosphere and away from any water sources.
-
Solvents: Ethanol, diethyl ether, and toluene are flammable. Work in a well-ventilated fume hood and avoid open flames or sparks.
-
Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Avoid inhalation and skin contact.
-
Risk Assessment: A thorough risk assessment should be conducted before starting any experimental work.[6][7]
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Triethyl Methanetricarboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl methanetricarboxylate is a versatile C4 building block extensively utilized in the synthesis of heterocyclic compounds, which form the scaffold of numerous pharmaceutical agents. Its unique trifunctional nature allows for the construction of complex molecular architectures, particularly quinoline (B57606) and quinolone derivatives. These heterocycles are central to the development of potent inhibitors for critical therapeutic targets, including Heat Shock Protein 90 (Hsp90) and HIV-1 Integrase. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates and precursors using triethyl methanetricarboxylate and its close analog, diethyl ethoxymethylenemalonate, which undergoes a similar key reaction mechanism.
Introduction
Triethyl methanetricarboxylate, with the chemical formula C₁₀H₁₆O₆, serves as a valuable reagent in organic synthesis, particularly in the construction of substituted ring systems.[1] Its application is prominent in the Gould-Jacobs reaction, a powerful method for synthesizing 4-hydroxyquinoline (B1666331) derivatives.[2] This reaction pathway is of significant interest in medicinal chemistry as the 4-hydroxyquinoline scaffold is a key pharmacophore in a variety of therapeutic agents. This document will focus on two major applications: the synthesis of precursors for Hsp90 inhibitors and the synthesis of dihydroquinoline-3-carboxylic acids, which are effective inhibitors of HIV-1 integrase.
Application 1: Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acid Derivatives as Precursors for Hsp90 Inhibitors
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of numerous client proteins, many of which are implicated in cancer progression.[3] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Quinoline-based structures have been identified as a promising class of Hsp90 inhibitors.[4][5] The synthesis of these inhibitors often begins with the construction of a 4-hydroxyquinoline-3-carboxylic acid core, which can be achieved through the reaction of an appropriately substituted aniline (B41778) with a malonic ester derivative like triethyl methanetricarboxylate.
Experimental Protocol: Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate
This protocol is a representative example of the Gould-Jacobs reaction for the synthesis of the quinoline core.
Materials:
-
Substituted Aniline (e.g., 3-aminophenol)
-
Diethyl ethoxymethylenemalonate (or Triethyl methanetricarboxylate)
-
High-boiling solvent (e.g., Diphenyl ether or Dowtherm A)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the resulting intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the solvent. Collect the solid by filtration and wash with a non-polar solvent like hexane (B92381) or cyclohexane (B81311) to remove the high-boiling solvent. The crude product can be further purified by recrystallization from ethanol.
Data Presentation
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminophenol | Diethyl ethoxymethylenemalonate | Ethyl 4,7-dihydroxyquinoline-3-carboxylate | Diphenyl ether | 250-260 | 1 | ~85 | Adapted from[6] |
| Aniline | Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxyquinoline-3-carboxylate | Dowtherm A | 250 | 0.5 | 92 | [7] |
Hsp90 Signaling Pathway and Inhibition
Application 2: Synthesis of Dihydroquinoline-3-carboxylic Acids as HIV-1 Integrase Inhibitors
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome.[8] Inhibitors of this enzyme are a key component of modern antiretroviral therapy. Dihydroquinoline-3-carboxylic acids have been identified as potent HIV-1 integrase inhibitors.[2] The synthesis of these compounds can be achieved starting from triethyl methanetricarboxylate or its derivatives.
Experimental Protocol: Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
This protocol outlines the final step in the synthesis of the core carboxylic acid structure.
Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) solution (2N)
-
Hydrochloric acid (HCl) solution (2N)
-
Deionized water
Procedure:
-
Hydrolysis (Saponification): Suspend ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 2N sodium hydroxide solution. Heat the mixture to reflux for 2 hours.
-
Acidification and Precipitation: After cooling the reaction mixture to room temperature, filter to remove any insoluble material. Acidify the filtrate to a pH of 4 with 2N hydrochloric acid. A white precipitate will form.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Data Presentation
| Starting Material | Reagents | Product | Time (h) | Yield (%) | Reference |
| Ethyl 4-hydroxyquinoline-3-carboxylate | 2N NaOH, 2N HCl | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | 2 | 92 | [7] |
HIV-1 Integration Pathway and Inhibition
Conclusion
Triethyl methanetricarboxylate and related malonic esters are indispensable reagents in the synthesis of pharmaceutically relevant quinoline and quinolone scaffolds. The Gould-Jacobs reaction provides a reliable and versatile method for constructing the core of Hsp90 inhibitors and HIV-1 integrase inhibitors. The protocols and data presented herein offer a foundational guide for researchers in the field of drug discovery and development, enabling the synthesis and exploration of novel therapeutic agents based on these privileged heterocyclic structures.
References
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of aminoquinolines as a new class of potent inhibitors of heat shock protein 90 (Hsp90): Synthesis, biology, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazoline Based HSP90 Inhibitors: Synthesis, Modeling Study and ADME Calculations Towards Breast Cancer Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Cellular and molecular mechanisms of HIV-1 integration targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methanetricarboxylic Esters in the Total Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Application Note: Methanetricarboxylic Esters as Versatile Building Blocks in Heterocyclic Synthesis for Drug Discovery
Methanetricarboxylic esters, particularly triethyl methanetricarboxylate, are valuable C1 synthons in organic synthesis, enabling the construction of complex molecular architectures. Their unique structure, featuring a central carbon atom attached to three carboxylate groups, provides a versatile platform for the synthesis of various heterocyclic compounds, which are core scaffolds in many pharmaceuticals. One of the most significant applications of these esters is in the synthesis of quinoline (B57606) derivatives, a class of compounds with a broad spectrum of biological activities, including antibacterial, antimalarial, and antiviral properties.
A prominent example of the utility of methanetricarboxylic esters is in the synthesis of dihydroquinoline-3-carboxylic acids, which are key intermediates in the development of HIV-1 integrase inhibitors.[1] The reaction of anilines with triethyl methanetricarboxylate, a modification of the Gould-Jacobs reaction, provides an efficient route to these important heterocyclic cores. This approach has been instrumental in the discovery and development of novel antiretroviral agents.
Beyond HIV-1 integrase inhibitors, methanetricarboxylic esters have been employed in the synthesis of inhibitors for other crucial biological targets, such as Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. The development of Hsp90 inhibitors is a promising strategy in cancer therapy. The quinoline scaffold, accessible through reactions involving methanetricarboxylic esters, is a privileged structure in the design of such inhibitors.
This document provides detailed protocols for the synthesis of a key quinoline intermediate using triethyl methanetricarboxylate and an overview of the Hsp90 signaling pathway, a critical target in cancer drug development.
I. Synthesis of Dihydroquinoline-3-Carboxylic Acids via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines. A modification of this reaction, using triethyl methanetricarboxylate, allows for the direct synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates, which are immediate precursors to the desired carboxylic acids.
Reaction Scheme:
Caption: Gould-Jacobs reaction for dihydroquinoline-3-carboxylic acid synthesis.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
This protocol is based on the general principles of the Gould-Jacobs reaction for the synthesis of quinoline derivatives.
Materials:
-
Substituted Aniline (e.g., N-methyl-4-aminobenzonitrile)
-
Triethyl methanetricarboxylate
-
High-boiling solvent (e.g., Dowtherm A or diphenyl ether)
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
-
Hexane (B92381) or cyclohexane (B81311) (for precipitation)
-
Standard laboratory glassware and purification apparatus (filtration, recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a minimal amount of high-boiling solvent (e.g., Dowtherm A, approximately 5-10 mL per gram of aniline).
-
Addition of Ester: While stirring, add triethyl methanetricarboxylate (1.0-1.2 eq) to the solution at room temperature.
-
Thermal Cyclization: Heat the reaction mixture to a vigorous reflux (typically around 250-260 °C) under a nitrogen atmosphere. Maintain this temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, will precipitate from the solution.
-
Purification: Add a non-polar solvent such as hexane or cyclohexane to the cooled mixture to further facilitate the precipitation of the product. Collect the solid by vacuum filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
Experimental Protocol: Hydrolysis to 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Materials:
-
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Aqueous sodium hydroxide (B78521) solution (e.g., 2N NaOH)
-
Hydrochloric acid (e.g., 2N HCl)
-
Standard laboratory glassware
Procedure:
-
Saponification: Suspend the ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.[2]
-
Heating: Heat the mixture to reflux and stir for 1-2 hours, or until the starting material is consumed (monitored by TLC).[2]
-
Acidification: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Acidify the filtrate with hydrochloric acid to a pH of approximately 4.[2]
-
Isolation: The desired carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid from its corresponding ethyl ester via hydrolysis.[2]
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio | Solvent/Reagent | Volume (mL) | Yield (%) |
| 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | 217.21 | 15 | 69 | 1.0 | 2N Sodium Hydroxide | 150 | - |
| 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | 189.17 | 10.5 | 55.5 | - | 2N Hydrochloric Acid (for acidification to pH 4) | - | 92 |
II. The HSP90 Signaling Pathway in Cancer
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis by assisting in the folding, stabilization, and activation of a wide array of "client" proteins. In cancer cells, Hsp90 is overexpressed and is essential for the stability and function of numerous oncoproteins that drive tumor growth, proliferation, and survival. This makes Hsp90 a prime target for cancer therapy.
HSP90 Chaperone Cycle and Client Protein Activation:
The function of Hsp90 is dependent on its ability to bind and hydrolyze ATP. The chaperone cycle involves a series of conformational changes and interactions with co-chaperones.
References
Application Notes and Protocols: Triethyl Methanetricarboxylate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl methanetricarboxylate, also known as tricarbethoxymethane, is a highly functionalized organic ester that serves as a versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring a central carbon atom attached to three ethoxycarbonyl groups, provides multiple reactive sites for cyclization reactions. This trifunctional nature allows for the construction of complex molecular architectures, making it an important intermediate in pharmaceutical research and drug development.
These application notes provide an overview of the synthetic utility of triethyl methanetricarboxylate in constructing key heterocyclic scaffolds, including quinolones, coumarins, and pyrimidines (such as barbiturates). Detailed experimental protocols, adapted from established synthetic methodologies for analogous reagents, are provided to guide researchers in utilizing this versatile building block.
I. Synthesis of 4-Hydroxyquinolone Derivatives
The Gould-Jacobs reaction provides a classical and effective method for the synthesis of quinoline (B57606) derivatives.[1][2][3] By reacting an aniline (B41778) with a malonic ester derivative, a subsequent thermal cyclization and aromatization lead to the formation of the 4-hydroxyquinolone scaffold. This core is present in numerous antibacterial and anticancer agents. The use of triethyl methanetricarboxylate in this reaction pathway allows for the introduction of an ethoxycarbonyl group at the 3-position of the quinolone ring, which can be further functionalized.
Logical Workflow for 4-Hydroxyquinolone Synthesis
References
Application Notes and Protocols for the Deprotonation of Triethyl Methanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl methanetricarboxylate, also known as tricarbethoxymethane, is a valuable reagent in organic synthesis, primarily utilized as a precursor for the generation of a stabilized carbanion. This enolate serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, most notably in the alkylation and acylation of active methylene (B1212753) compounds. The strategic selection of a base for the deprotonation of triethyl methanetricarboxylate is paramount to ensure efficient enolate formation while minimizing side reactions. This document provides detailed application notes, comparative data on base selection, and experimental protocols for the deprotonation and subsequent alkylation of triethyl methanetricarboxylate.
The acidity of the α-proton in triethyl methanetricarboxylate is significantly enhanced by the presence of three electron-withdrawing ethoxycarbonyl groups. The predicted pKa of triethyl methanetricarboxylate is approximately 9.13, making it amenable to deprotonation by a range of bases. The choice of base is dictated by factors such as the desired reaction rate, the nature of the subsequent electrophile, and the desired reaction conditions (e.g., solvent, temperature).
Base Selection for Deprotonation
The fundamental principle for selecting an appropriate base is that the pKa of the base's conjugate acid should be significantly higher than the pKa of the active methylene compound to ensure complete deprotonation. The following table summarizes common bases used for the deprotonation of active methylene compounds and their relevant properties for the deprotonation of triethyl methanetricarboxylate.
| Base | Conjugate Acid | pKa of Conjugate Acid | Typical Solvents | Key Considerations |
| Sodium Hydride (NaH) | H₂ | ~36 | THF, DMF | A strong, non-nucleophilic base that provides irreversible deprotonation. The reaction produces hydrogen gas, which requires proper ventilation. Often used as a mineral oil dispersion, which may need to be washed prior to use. |
| Sodium Ethoxide (NaOEt) | Ethanol (B145695) | ~16 | Ethanol, THF | A strong base commonly used for deprotonating malonic esters. Its use in ethanol as a solvent can lead to an equilibrium, but it is generally effective for complete deprotonation. Using the same alkoxide as the ester prevents transesterification. |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | ~10.3 | DMF, Acetone | A weaker, non-nucleophilic base suitable for large-scale reactions where handling stronger, more hazardous bases is a concern. The reaction may require heating to achieve a reasonable rate. |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 | THF | An extremely strong, non-nucleophilic, and sterically hindered base. It is typically used for kinetic deprotonation of less acidic protons and may be overkill for triethyl methanetricarboxylate, but ensures rapid and complete enolate formation at low temperatures. |
Experimental Protocols
The following are detailed protocols for the deprotonation of triethyl methanetricarboxylate using different bases and subsequent alkylation.
Protocol 1: Deprotonation using Sodium Hydride and Alkylation with Benzyl (B1604629) Bromide
This protocol describes the use of a strong, non-nucleophilic base for the complete and irreversible deprotonation of triethyl methanetricarboxylate, followed by alkylation.
Materials:
-
Triethyl methanetricarboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon gas inlet
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, e.g., 0.44 g for 10 mmol of substrate).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (e.g., 50 mL for 10 mmol scale) to the washed sodium hydride.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl methanetricarboxylate (1 equivalent, e.g., 2.32 g in 10 mL of anhydrous THF) to the stirred suspension of sodium hydride via a dropping funnel over 15-20 minutes. Hydrogen gas will evolve.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Cool the reaction mixture back to 0 °C.
-
Add a solution of benzyl bromide (1.05 equivalents, e.g., 1.79 g in 5 mL of anhydrous THF) dropwise to the enolate solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate (B1210297) and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired C-benzylated triethyl methanetricarboxylate.
Protocol 2: Deprotonation using Sodium Ethoxide and Alkylation
This protocol utilizes a classic strong base for the deprotonation of active methylene compounds.
Materials:
-
Triethyl methanetricarboxylate
-
Sodium metal
-
Absolute ethanol
-
Alkyl halide (e.g., 1-bromobutane)
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser, add absolute ethanol (e.g., 50 mL for 10 mmol scale).
-
Carefully add small, freshly cut pieces of sodium metal (1.0 equivalents, e.g., 0.23 g) to the ethanol. The reaction is exothermic and produces hydrogen gas.
-
Once all the sodium has reacted, a clear solution of sodium ethoxide is obtained.
-
Deprotonation: To the freshly prepared sodium ethoxide solution at room temperature, add triethyl methanetricarboxylate (1.0 equivalents, e.g., 2.32 g) dropwise with stirring.
-
Stir the mixture for 30 minutes at room temperature to form the sodium enolate.
-
Alkylation: Add the alkyl halide (1.1 equivalents, e.g., 1.51 g of 1-bromobutane) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: Deprotonation using Potassium Carbonate and Alkylation with 1,2-Dibromoethane (B42909)
This protocol is adapted from an industrial process and uses a milder, easier-to-handle base, making it suitable for larger-scale synthesis.[1]
Materials:
-
Triethyl methanetricarboxylate
-
Potassium carbonate (fine grade)
-
1,2-Dibromoethane
-
Dimethylformamide (DMF)
-
Methyl tertiary-butyl ether (MTBE)
-
Water
Procedure:
-
Preparation: In a reaction vessel, prepare a mixture of dimethylformamide (e.g., 700 mL) and methyl tertiary-butyl ether (e.g., 700 mL).
-
Add fine grade potassium carbonate (1.2 equivalents, e.g., 579 g for 3.49 mol of substrate) to the solvent mixture with stirring.[1]
-
Deprotonation and Alkylation: Heat the stirred suspension to 50 °C.
-
Add triethyl methanetricarboxylate (1 equivalent, e.g., 849 g) in one portion. The temperature may rise to around 65 °C.[1]
-
Reduce the temperature back to 50 °C over one hour.
-
Heat the mixture to 60 °C and add 1,2-dibromoethane (1.2 equivalents, e.g., 1312 g) in one portion.[1]
-
Stir the mixture at 60 °C for approximately 6 hours, or until gas chromatographic analysis indicates the reaction is complete.[1]
-
Work-up: Cool the reaction mixture to ambient temperature.
-
Add water (e.g., 2800 mL) and separate the organic phase.
-
Wash the aqueous phase with MTBE.
-
Combine the organic phases, wash with water, and then with brine.
-
Dry the organic phase over a suitable drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The product, triethyl-3-bromopropane-1,1,1-tricarboxylate, can be purified by vacuum distillation.
Visualization of the Deprotonation and Alkylation Workflow
The following diagrams illustrate the logical flow of the deprotonation and subsequent alkylation of triethyl methanetricarboxylate.
Caption: General workflow for the deprotonation and alkylation of triethyl methanetricarboxylate.
Caption: Logic for selecting a suitable base for deprotonation based on pKa values.
Conclusion
The successful deprotonation of triethyl methanetricarboxylate is a critical first step for its utilization in various synthetic applications. The choice of base, from strong hydrides and alkoxides to milder carbonates, allows for flexibility in reaction design based on scale, safety, and the specific requirements of the subsequent reaction. The provided protocols offer detailed procedures for researchers to effectively generate and utilize the enolate of triethyl methanetricarboxylate in their synthetic endeavors. Careful consideration of the reaction conditions and appropriate work-up procedures are essential for achieving high yields of the desired C-alkylated products.
References
Application Notes and Protocols for the Alkylation of Methanetricarboxylic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of methanetricarboxylic esters, such as triethyl methanetricarboxylate, is a powerful synthetic transformation for the formation of carbon-carbon bonds. This reaction allows for the introduction of an alkyl group to the central carbon atom, leading to the synthesis of substituted malonic esters. These products are valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug development. The reaction proceeds via the deprotonation of the acidic methine proton to form a stabilized enolate, which then acts as a nucleophile in a substitution reaction with an alkylating agent. Careful selection of reaction conditions is crucial to ensure high yields and minimize side reactions.
This document provides detailed protocols and reaction parameters for the alkylation of methanetricarboxylic esters. Due to a scarcity of published data specifically for the alkylation of methanetricarboxylic esters, the following protocols and data are largely based on the well-established and analogous malonic ester synthesis.[1][2][3][4][5]
Reaction Principles and Considerations
The alkylation of methanetricarboxylic esters follows the general mechanism for the alkylation of active methylene (B1212753) compounds. The key steps involve:
-
Enolate Formation: A base is used to abstract the acidic proton from the carbon atom situated between the three ester groups, forming a resonance-stabilized enolate. The choice of base is critical and depends on the desired reactivity and the prevention of side reactions like ester hydrolysis.
-
Nucleophilic Attack (Alkylation): The resulting enolate acts as a nucleophile and attacks an electrophilic alkylating agent, typically an alkyl halide, in an SN2 reaction.[4][5]
-
Work-up and Purification: The reaction mixture is processed to remove byproducts and isolate the desired alkylated product.
Key considerations for optimizing the reaction include:
-
Choice of Base: Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation without causing saponification of the ester groups. Sodium hydride (NaH) and sodium ethoxide (NaOEt) are commonly employed.[4]
-
Solvent Selection: Aprotic polar solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are often used as they effectively solvate the cation of the base, enhancing the nucleophilicity of the enolate.
-
Alkylating Agent: The reactivity of the alkylating agent follows the typical SN2 trend (I > Br > Cl). Primary alkyl halides are excellent substrates, while secondary halides may give lower yields due to steric hindrance, and tertiary halides are generally unreactive.
-
Temperature Control: The reaction temperature can influence the rate and selectivity of the alkylation. Reactions are often initiated at a lower temperature and then warmed to room temperature or heated to drive the reaction to completion.
Data Presentation: Reaction Conditions for Alkylation (Based on Malonic Ester Analogy)
The following tables summarize typical reaction conditions and reported yields for the alkylation of diethyl malonate, which serves as a close model for the alkylation of triethyl methanetricarboxylate.
Table 1: Effect of Base and Solvent on Alkylation Yield
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Ethyl Bromide | NaOEt | Ethanol (B145695) | Reflux | 2 | 85-90 | [4] |
| Diethyl Malonate | Benzyl Chloride | NaH | DMF | 25 | 3 | ~95 | [6] |
| Diethyl Malonate | Isopropyl Iodide | NaOEt | Ethanol | Reflux | 12 | 60-70 | [4] |
| Diethyl Malonate | n-Butyl Bromide | K₂CO₃ | Acetone | Reflux | 24 | 80-85 | [7] |
Table 2: Alkylation with Various Alkyl Halides
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Methyl Iodide | NaOEt | Ethanol | Reflux | 2 | 90 | [4] |
| Diethyl Malonate | Allyl Bromide | NaH | THF | 0 to 25 | 4 | 88 | [8] |
| Diethyl Malonate | 1-Bromobutane | NaOEt | Ethanol | Reflux | 6 | 85 | [4] |
| Diethyl Malonate | 1-Bromo-3-chloropropane | NaOEt | Ethanol | Reflux | 8 | 75 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Alkylation using Sodium Hydride in DMF
This protocol is adapted from standard procedures for the alkylation of active methylene compounds.
Materials:
-
Triethyl methanetricarboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl halide (1.05 eq)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve triethyl methanetricarboxylate (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the ester dropwise to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkylated triethyl methanetricarboxylate.
Protocol 2: Alkylation using Sodium Ethoxide in Ethanol
This protocol is based on the classical malonic ester synthesis.
Materials:
-
Triethyl methanetricarboxylate (1.0 eq)
-
Sodium metal (1.05 eq)
-
Anhydrous ethanol
-
Alkyl halide (1.1 eq)
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.05 eq) in small pieces to anhydrous ethanol under a nitrogen atmosphere.
-
After all the sodium has reacted, add triethyl methanetricarboxylate (1.0 eq) dropwise to the sodium ethoxide solution at room temperature.
-
Heat the mixture to reflux and add the alkyl halide (1.1 eq) dropwise over 30 minutes.
-
Continue to reflux the reaction mixture for 2-12 hours, monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and wash the organic layer with dilute HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by flash column chromatography on silica gel.
Visualizations
Caption: Reaction mechanism for the alkylation of triethyl methanetricarboxylate.
Caption: General experimental workflow for the alkylation of methanetricarboxylic esters.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Triethyl Methanetricarboxylate by Vacuum Distillation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of triethyl methanetricarboxylate via vacuum distillation. This technique is essential for obtaining high-purity material required for sensitive downstream applications, including in pharmaceutical synthesis and drug development. Triethyl methanetricarboxylate is a valuable building block in organic synthesis, and its purity is critical for reaction efficiency and the quality of the final products.[1]
Triethyl methanetricarboxylate is a high-boiling point ester, making vacuum distillation the preferred method of purification to prevent thermal decomposition that can occur at its atmospheric boiling point of 253 °C. This protocol outlines the necessary steps for pre-distillation workup to remove impurities such as unreacted starting materials and catalysts, followed by a detailed vacuum distillation procedure.
Data Presentation
The physical and distillation properties of triethyl methanetricarboxylate are summarized in the table below. The boiling points at reduced pressures are estimated based on the atmospheric boiling point using a standard temperature-pressure nomograph.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₆ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | 25-26 °C | |
| Density | 1.095 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.424 | |
| Boiling Point (Atmospheric) | 253 °C | |
| Boiling Point (10 mmHg) | 130 °C | [2] |
| Estimated Boiling Point (5 mmHg) | ~115 °C | |
| Estimated Boiling Point (2 mmHg) | ~98 °C | |
| Estimated Boiling Point (1 mmHg) | ~85 °C | |
| Typical Purity (Post-Distillation) | >98% (by GC-MS) | |
| Expected Yield (Post-Distillation) | 88-93% | [2] |
Experimental Protocols
This section details the complete experimental procedure for the purification of triethyl methanetricarboxylate, from the initial workup of the crude product to the final vacuum distillation.
Part 1: Pre-Distillation Workup of Crude Triethyl Methanetricarboxylate
This workup is designed to remove acidic impurities, unreacted starting materials, and other water-soluble byproducts.
Materials:
-
Crude triethyl methanetricarboxylate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Filter paper and funnel
Procedure:
-
Neutralization of Acidic Impurities:
-
Transfer the crude triethyl methanetricarboxylate to a separatory funnel of appropriate size.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Continue shaking until gas evolution ceases, indicating that all acidic impurities have been neutralized.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Washing:
-
Add a volume of deionized water equal to that of the organic layer to the separatory funnel.
-
Shake vigorously for 1-2 minutes and then allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Repeat the water wash two more times to ensure the removal of any residual salts and water-soluble impurities.
-
-
Drying the Organic Layer:
-
Transfer the washed triethyl methanetricarboxylate to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate (approximately 10% of the liquid volume).
-
Swirl the flask to ensure good contact between the drying agent and the ester. If the drying agent clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for at least 30 minutes to ensure complete drying.
-
Filter the dried ester through a fluted filter paper into a round-bottom flask suitable for distillation.
-
Part 2: Vacuum Distillation
This procedure should be performed with appropriate safety precautions, including the use of a safety shield, as vacuum distillations can pose an implosion hazard.
Materials:
-
Dried, crude triethyl methanetricarboxylate
-
Round-bottom flask
-
Short-path distillation head or a standard distillation setup with a Vigreux column
-
Condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Vacuum source (vacuum pump) with a cold trap
-
Heating mantle and stirrer
-
Boiling chips or a magnetic stir bar
-
Glass wool for insulation
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
-
Use a round-bottom flask that is no more than two-thirds full of the crude ester.
-
Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place the thermometer bulb so that the top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Insulate the distillation head and neck with glass wool to minimize heat loss.
-
Connect the vacuum source to the distillation apparatus with a cold trap in between to protect the pump from corrosive vapors.
-
-
Distillation Process:
-
Turn on the vacuum pump and slowly evacuate the system. The pressure should drop to the desired level (e.g., 10 mmHg).
-
Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently with the heating mantle.
-
Increase the temperature gradually until the ester begins to boil.
-
Collect any low-boiling forerun in a separate receiving flask and then switch to a clean receiving flask to collect the main fraction.
-
The pure triethyl methanetricarboxylate should distill over at a constant temperature (e.g., ~130 °C at 10 mmHg).[2]
-
Continue the distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully break the vacuum by introducing an inert gas like nitrogen or by removing the vacuum tubing.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
The purified triethyl methanetricarboxylate is now in the receiving flask.
-
Part 3: Purity Assessment
The purity of the distilled triethyl methanetricarboxylate should be assessed using appropriate analytical techniques.
Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining the purity of volatile compounds. A pure sample should show a single major peak corresponding to triethyl methanetricarboxylate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities present.
Mandatory Visualization
Caption: Workflow for the purification of triethyl methanetricarboxylate.
References
Application Notes and Protocols for Monitoring Triethyl Methanetricarboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving triethyl methanetricarboxylate, a versatile building block in pharmaceutical synthesis.[1] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy will enable researchers to quantitatively track reaction progress, determine kinetic parameters, and ensure product purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust technique for monitoring the consumption of triethyl methanetricarboxylate and the formation of products over time. A reverse-phase method is generally suitable for this analysis.[2]
Application Note: Quantifying a Michael Addition Reaction
This protocol details the monitoring of a Michael addition reaction between triethyl methanetricarboxylate and a thiol nucleophile. By tracking the concentration of the starting material and the product, reaction kinetics can be determined.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Gradient | 30% to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of mobile phase) to stop the reaction.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both triethyl methanetricarboxylate and the expected product to create a calibration curve.
-
Injection: Inject the prepared samples and standards onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the reactant and product. Use the calibration curve to determine the concentration of each species at each time point.
Table 2: Representative Data for Michael Addition Reaction Progress
| Time (minutes) | Triethyl Methanetricarboxylate Conc. (mM) | Product Conc. (mM) |
| 0 | 50.0 | 0.0 |
| 15 | 35.5 | 14.5 |
| 30 | 25.1 | 24.9 |
| 60 | 12.6 | 37.4 |
| 120 | 3.2 | 46.8 |
| 240 | < 0.1 | 49.9 |
Workflow for HPLC Reaction Monitoring
References
Spectroscopic Analysis of Triethyl Methanetricarboxylate: Application Notes and Protocols
Abstract
This document provides detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for triethyl methanetricarboxylate (CAS No. 6279-86-3). It is intended to serve as a comprehensive reference for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The application note includes tabulated ¹H and ¹³C NMR data, and IR absorption frequencies, along with standardized protocols for data acquisition. A workflow for spectroscopic analysis is also presented.
Introduction
Triethyl methanetricarboxylate, with the chemical formula C₁₀H₁₆O₆, is a tri-ester derivative of methanetricarboxylic acid. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of substituted malonic esters and other complex organic molecules. Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound in research and industrial applications. This note provides a detailed summary of its characteristic NMR and IR spectral features.
Chemical Structure
Systematic Name: Triethyl methanetricarboxylate Linear Formula: CH(CO₂C₂H₅)₃ Molecular Formula: C₁₀H₁₆O₆ Molecular Weight: 232.23 g/mol
Structure:
Spectroscopic Data
The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for triethyl methanetricarboxylate.
¹H NMR Spectroscopy
The ¹H NMR spectrum of triethyl methanetricarboxylate is characterized by three distinct signals corresponding to the methine proton, the methylene (B1212753) protons of the three equivalent ethyl groups, and the methyl protons of the three equivalent ethyl groups.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| -CH(CO₂Et)₃ | ~4.41 | Singlet | - | 1H |
| -OCH₂CH₃ | ~4.28 | Quartet | ~7.1 | 6H |
| -OCH₂CH₃ | ~1.30 | Triplet | ~7.1 | 9H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows four distinct signals, corresponding to the carbonyl carbons, the methine carbon, the methylene carbons of the ethyl groups, and the methyl carbons of the ethyl groups.
| Signal Assignment | Chemical Shift (δ) ppm |
| C =O | ~165.9 |
| -OC H₂CH₃ | ~62.5 |
| -C H(CO₂Et)₃ | ~49.5 |
| -OCH₂C H₃ | ~13.9 |
IR Spectroscopy
The IR spectrum of triethyl methanetricarboxylate displays characteristic absorption bands for the carbonyl group of the ester and the C-H and C-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2985 | Medium | C-H stretch (alkane) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
Experimental Protocols
Standard protocols for acquiring high-quality NMR and IR spectra for a liquid sample like triethyl methanetricarboxylate are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of triethyl methanetricarboxylate in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1.5 s.
-
Spectral Width: -10 to 220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
IR Spectroscopy Protocol
-
Sample Preparation: As triethyl methanetricarboxylate is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: Record a background spectrum of the clean KBr/NaCl plates before running the sample.
-
Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups based on their characteristic frequencies.
Workflow and Diagrams
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Application Notes and Protocols for the Mass Spectrometry Fragmentation of Methanetricarboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanetricarboxylic acid esters are compounds of interest in various fields of chemical research and development due to their unique structural features. Understanding their behavior under mass spectrometric analysis, particularly their fragmentation patterns upon electron ionization (EI), is crucial for their identification and structural elucidation. This document provides detailed application notes on the characteristic fragmentation of trimethyl this compound and triethyl this compound, along with protocols for their analysis by gas chromatography-mass spectrometry (GC-MS).
Fragmentation Analysis of this compound Esters
Electron ionization mass spectrometry of this compound esters reveals fragmentation patterns dominated by cleavages related to the ester functional groups. The fragmentation is influenced by the nature of the alkyl group (methyl vs. ethyl), leading to distinct mass spectra that allow for their differentiation.
Trimethyl this compound (C₇H₁₀O₆, MW: 190.15 g/mol )
Expected Key Fragmentations:
-
Loss of a methoxy (B1213986) radical (-•OCH₃): This would result in a fragment ion at m/z 159.
-
Loss of a methoxycarbonyl radical (-•COOCH₃): This cleavage would lead to a fragment ion at m/z 131.
-
Further fragmentation: Subsequent losses of neutral molecules like carbon monoxide (CO) and formaldehyde (B43269) (CH₂O) from these primary fragments would lead to a cascade of lower mass ions.
Triethyl Methanetricarboxylate (C₁₀H₁₆O₆, MW: 232.23 g/mol )
The electron ionization mass spectrum of triethyl methanetricarboxylate is well-documented and available in the NIST Mass Spectral Library.[1][2][3][4][5] The fragmentation pattern is characterized by significant peaks resulting from cleavages of the ethyl and ethoxycarbonyl groups. The molecular ion peak at m/z 232 is typically weak or absent.
Observed Key Fragmentations:
-
Loss of an ethoxy radical (-•OC₂H₅): This leads to a prominent ion at m/z 187.
-
Loss of an ethoxycarbonyl radical (-•COOC₂H₅): This results in a fragment ion at m/z 159.
-
Alpha-cleavage: The loss of an ethyl radical (-•C₂H₅) gives rise to an ion at m/z 203.
-
Rearrangement and further fragmentation: A notable peak is observed at m/z 160, which can be attributed to a rearrangement process followed by the loss of an alkene (ethylene, C₂H₄). Further fragmentations involving losses of CO, C₂H₄, and other small neutral molecules from the primary fragment ions populate the lower mass region of the spectrum.
Quantitative Data Summary
The following table summarizes the prominent fragment ions and their relative intensities for triethyl methanetricarboxylate, based on data from the NIST WebBook. A corresponding experimental dataset for trimethyl methanetricarboxylate is not available for direct comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |
| Triethyl Methanetricarboxylate | C₁₀H₁₆O₆ | 232.23 | 29 | 100.0 | [C₂H₅]⁺ |
| 45 | 27.5 | [OC₂H₅]⁺ | |||
| 69 | 23.8 | [C₃H₅O₂]⁺ | |||
| 87 | 45.0 | [CH(COOC₂H₅)]⁺ | |||
| 115 | 41.8 | [M - COOC₂H₅ - C₂H₄]⁺ | |||
| 133 | 11.4 | [M - 2*C₂H₄ - H]⁺ ? | |||
| 160 | 27.1 | [M - C₂H₄ - CO]⁺ ? or [CH(COOC₂H₅)₂ - H]⁺ - C₂H₄ ? | |||
| 187 | 14.9 | [M - OC₂H₅]⁺ | |||
| 205 | 6.5 | [M - C₂H₅]⁺ |
Data sourced from the NIST WebBook and ChemicalBook for Triethyl methanetricarboxylate.[1][6]
Experimental Protocols
Sample Preparation for GC-MS Analysis
Given that this compound esters are relatively volatile, they are well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound ester sample
-
High-purity solvent (e.g., dichloromethane, ethyl acetate, or hexane)
-
Autosampler vials with septa
-
Micropipettes
Protocol:
-
Sample Dissolution: Prepare a stock solution of the this compound ester in a suitable high-purity solvent at a concentration of approximately 1 mg/mL.
-
Serial Dilution: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL. The optimal concentration will depend on the sensitivity of the instrument.
-
Vial Transfer: Transfer an aliquot of the final diluted sample or standard solution into a 2 mL autosampler vial.
-
Capping: Securely cap the vial with a septum cap to prevent solvent evaporation.
-
Blank Preparation: Prepare a solvent blank using the same high-purity solvent used for sample dilution. This will be used to identify any background contamination.
GC-MS Instrumental Method
The following is a general GC-MS method suitable for the analysis of this compound esters. Instrument parameters may need to be optimized for specific equipment.
Gas Chromatograph (GC) Conditions:
-
Injection Port: Split/splitless injector
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes (or as determined by the solvent elution time)
Visualizations
Logical Workflow for GC-MS Analysis
References
- 1. Triethyl methanetricarboxylate [webbook.nist.gov]
- 2. Triethyl methanetricarboxylate [webbook.nist.gov]
- 3. Triethyl methanetricarboxylate | C10H16O6 | CID 80471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triethyl methanetricarboxylate [webbook.nist.gov]
- 5. Triethyl methanetricarboxylate [webbook.nist.gov]
- 6. Triethyl methanetricarboxylate (6279-86-3) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Triethyl Methanetricarboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of triethyl methanetricarboxylate. The information is tailored for researchers, scientists, and drug development professionals to help navigate the challenges in this chemical transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of triethyl methanetricarboxylate, categorized by the synthetic method.
Method 1: Magnesium-Mediated Synthesis from Diethyl Malonate and Ethyl Chloroformate
This is a widely used and high-yielding method. However, several critical parameters need to be controlled to ensure success.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Reaction | - Inert Magnesium Surface: The magnesium turnings may have an oxide layer preventing initiation. | - Activation of Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. The use of carbon tetrachloride as described in some procedures also helps initiate the reaction.[1] |
| - Wet Reagents/Glassware: Moisture will quench the Grignard-like reagent formed. | - Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous ethanol (B145695) and ether. Commercial absolute ethanol can be used, but for best results, it should be further dried.[1] | |
| Reaction is Too Vigorous and Uncontrollable | - Exothermic Reaction: The reaction between magnesium and ethanol, and the subsequent reaction with ethyl chloroformate, are highly exothermic.[1] | - Controlled Addition and Cooling: Add the diethyl malonate solution gradually to the magnesium suspension.[1] Have an ice bath ready to cool the reaction flask if the reaction becomes too vigorous.[1] |
| Formation of a Thick, Viscous Precipitate | - Insoluble Magnesium Salt: Towards the end of the reaction, the magnesium salt of triethyl methanetricarboxylate can precipitate as a viscous mass, hindering stirring and preventing the reaction from going to completion.[1] | - Vigorous Stirring and Reflux: Maintain vigorous boiling to keep the precipitate from forming a compact mass.[1] For larger-scale reactions, mechanical stirring is highly recommended.[1] |
| Low Yield of Final Product | - Incomplete Reaction: See "Low or No Reaction" and "Formation of a Thick, Viscous Precipitate". | - Optimize Reaction Conditions: Ensure all starting materials are of high purity and anhydrous. Follow the recommended reaction times and temperatures closely. |
| - Loss During Workup: The product can be lost during extraction or distillation. | - Efficient Extraction: Perform multiple extractions of the aqueous layer with ether to maximize product recovery.[1] | |
| - Careful Distillation: Distill under reduced pressure and collect the fraction at the correct boiling point and pressure to avoid decomposition.[1] | ||
| Product is Impure | - Presence of Unreacted Diethyl Malonate: The reaction may not have gone to completion. | - Purification: Careful fractional distillation under reduced pressure is usually sufficient to separate the product from unreacted diethyl malonate. |
| - Side Reactions: Hydrolysis of ethyl chloroformate or the product can occur if moisture is present. | - Maintain Anhydrous Conditions: Rigorously exclude moisture throughout the reaction and workup. |
Method 2: Synthesis using Sodium Ethoxide
This classical approach involves the deprotonation of diethyl malonate with sodium ethoxide, followed by reaction with an acylating agent like ethyl chloroformate.
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | - Poor Quality Sodium Ethoxide: Commercial sodium ethoxide can be of variable quality and may contain residual ethanol or sodium hydroxide. | - Use High-Purity Sodium Ethoxide: For best results, prepare fresh sodium ethoxide from sodium metal and absolute ethanol. |
| - Incomplete Deprotonation: Insufficient or poor-quality base will lead to incomplete formation of the diethyl malonate enolate. | - Use Stoichiometric Amount of High-Quality Base: Ensure at least one equivalent of active sodium ethoxide is used. | |
| - Side Reaction: Decarboxylation: Residual sodium ethoxide can be reactive enough to cause decarboxylation of the product, especially at elevated temperatures. | - Neutralize Promptly: After the reaction is complete, neutralize the reaction mixture promptly during workup to quench the reactive base. | |
| Formation of Side Products | - Dialkylation of Diethyl Malonate (if applicable in other contexts): While not the primary side reaction here, it's a common issue in malonic ester syntheses. | - Controlled Stoichiometry: Use appropriate molar ratios of reagents. |
| - Reaction with Solvent: If using a reactive solvent, side reactions can occur. | - Use an Inert Solvent: Toluene or benzene (B151609) are commonly used as solvents for this reaction.[1] |
Method 3: Synthesis using Diethyl Carbonate
This method involves the reaction of diethyl malonate with diethyl carbonate in the presence of a base.
| Problem | Possible Cause(s) | Solution(s) |
| Low Conversion | - Equilibrium Limitations: The reaction can be reversible. | - Use of Excess Reagent: Use a large excess of diethyl carbonate to drive the equilibrium towards the product. |
| - Inefficient Catalyst/Base: The chosen base may not be strong enough to efficiently deprotonate diethyl malonate. | - Select a Stronger Base: Consider using a stronger base like sodium hydride if weaker bases are ineffective. | |
| Slow Reaction Rate | - Low Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. | - Increase Reaction Temperature: Heat the reaction mixture, but monitor for potential side reactions or decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis of triethyl methanetricarboxylate?
A1: The most critical factor, regardless of the method, is maintaining strictly anhydrous conditions. Water will react with the strong bases used (like sodium ethoxide or the magnesium alkoxide intermediate) and can hydrolyze the ester functionalities of the starting materials and the product, leading to significantly lower yields.
Q2: My magnesium-mediated reaction is very slow to start. What should I do?
A2: The slow start is likely due to an oxide layer on the magnesium. You can activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The use of a small amount of carbon tetrachloride in the initial mixture also helps to initiate the reaction.[1]
Q3: During the magnesium-mediated synthesis, a thick, un-stirrable mass has formed. Is the reaction ruined?
A3: Not necessarily. This is a known issue caused by the precipitation of the magnesium salt of the product.[1] Try to increase the vigor of boiling to break up the solid mass. For future experiments, especially on a larger scale, using a mechanical stirrer is highly recommended to prevent this from happening.[1]
Q4: I am using the sodium ethoxide method and my yields are consistently low. What could be the problem?
A4: The quality of the sodium ethoxide is a common culprit. Commercial sodium ethoxide can degrade over time. It is best to use freshly prepared sodium ethoxide from clean sodium metal and absolute ethanol. Also, ensure that your diethyl malonate and solvent are completely dry.
Q5: Are there any significant safety concerns with these syntheses?
A5: Yes. The reaction of magnesium with ethanol is exothermic and produces flammable hydrogen gas.[1] The reaction should be performed in a well-ventilated fume hood away from ignition sources. Sodium metal, used to prepare sodium ethoxide, is highly reactive with water and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Comparison of Triethyl Methanetricarboxylate Synthesis Methods
| Method | Key Reagents | Typical Yield | Key Advantages | Common Problems |
| Magnesium-Mediated | Diethyl malonate, Mg, Ethyl chloroformate | 88-93%[1] | High yield, well-documented procedure | Exothermic reaction, formation of viscous precipitate[1] |
| Sodium Ethoxide | Diethyl malonate, NaOEt, Ethyl chloroformate | Varies | Classic method, avoids use of magnesium | Requires high-quality sodium ethoxide, potential for side reactions (e.g., decarboxylation) |
| Diethyl Carbonate | Diethyl malonate, Diethyl carbonate, Base | Varies | Avoids use of highly reactive acylating agents | Can have low conversion due to equilibrium, may require harsher conditions |
Experimental Protocols
Key Experiment: Magnesium-Mediated Synthesis of Triethyl Methanetricarboxylate
This protocol is adapted from a well-established procedure.[1]
Materials:
-
Magnesium turnings (25 g)
-
Absolute ethanol (105 cc)
-
Carbon tetrachloride (1 cc)
-
Diethyl malonate (160 g)
-
Anhydrous ether (400 cc)
-
Ethyl chloroformate (100 cc)
-
Dilute acetic acid
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, place the magnesium turnings, 25 cc of absolute ethanol, carbon tetrachloride, and 30 cc of a mixture of diethyl malonate and 80 cc of absolute ethanol.
-
Gently heat the mixture to initiate the reaction, which is indicated by the evolution of hydrogen gas. Be prepared to cool the flask in cold water as the reaction can become vigorous.[1]
-
Gradually add the remaining diethyl malonate/ethanol mixture through the condenser at a rate that maintains a vigorous but controllable reaction.
-
Once the initial vigorous reaction subsides, cool the flask and add 300 cc of anhydrous ether.
-
Gently heat the mixture on a steam bath to bring the reaction to completion.
-
Remove the flask from the heat and add a mixture of 100 cc of ethyl chloroformate and 100 cc of dry ether from a dropping funnel at a rate that maintains vigorous boiling.
-
After the addition is complete, heat the mixture on a steam bath for 15 minutes.
-
Cool the flask and cautiously decompose the viscous magnesium compound with dilute acetic acid.
-
Separate the ether layer and extract the aqueous layer with 100 cc of ether.
-
Combine the ethereal solutions, wash with water, and dry over anhydrous sodium sulfate.
-
Distill off the ether on a steam bath.
-
Distill the residue under reduced pressure, collecting the fraction boiling at 130°C at 10 mm Hg. The expected yield is 204-215 g (88-93%).[1]
Visualizations
References
avoiding the formation of viscous magnesium compounds in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of viscous magnesium compounds during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture becoming thick and viscous after adding a magnesium-based reagent?
A1: Increased viscosity in reactions involving magnesium often stems from the formation of poorly soluble or polymeric magnesium species. Common culprits include:
-
Magnesium Alkoxides (Mg(OR)₂): Formed during reactions of organomagnesium compounds (e.g., Grignard reagents) with carbonyls or alcohols. These can be polymeric and have limited solubility, especially in non-polar solvents.[1]
-
Magnesium Salts: Byproducts like magnesium halides (MgX₂) from Grignard reactions can precipitate or form viscous slurries, particularly if the solvent cannot effectively solvate them.
-
Gel Formation: In processes like sol-gel synthesis, hydrolysis and condensation of magnesium precursors (e.g., alkoxides) can lead to the formation of a metal-oxo network, resulting in gelation.[2][3]
-
Emulsions: During aqueous workup, fine precipitates of magnesium hydroxide (B78521) or other salts can stabilize emulsions, leading to a thick, difficult-to-separate mixture.[4][5]
Q2: How can I improve the solubility of magnesium compounds in my reaction?
A2: Improving solubility is key to preventing precipitation and viscosity issues. Consider the following strategies:
-
Solvent Choice: Use coordinating ethereal solvents like tetrahydrofuran (B95107) (THF) which are generally better at solvating magnesium species than diethyl ether.[6]
-
Additives: For magnesium alkoxides, the addition of a Lewis acid like aluminum chloride (AlCl₃) can break up oligomeric structures and improve solubility.[1]
-
pH Control: The solubility of many magnesium salts is pH-dependent. For instance, magnesium hydroxide is more soluble at a lower pH.[7] Adjusting the pH during workup can prevent precipitation.
-
Choice of Magnesium Salt: When possible, using organic magnesium salts (e.g., magnesium citrate, magnesium bisglycinate) may offer higher solubility in certain systems compared to inorganic salts like magnesium oxide.[8]
Q3: What is the best way to remove magnesium salt byproducts after a Grignard reaction?
A3: The standard method is an aqueous workup designed to convert magnesium salts into water-soluble species.
-
Quenching: Slowly add the reaction mixture to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This is a mildly acidic quench that protonates the alkoxide and precipitates magnesium salts, which can then be removed by filtration or extraction.
-
Acidic Wash: For more robust molecules, quenching with a dilute acid like 10% sulfuric acid (H₂SO₄) or 1 M hydrochloric acid (HCl) can effectively dissolve the basic magnesium salts into the aqueous layer.[6][9]
-
Extraction: After quenching, perform a liquid-liquid extraction. The desired organic product will move into the organic layer, while the water-soluble magnesium salts will remain in the aqueous layer.
Troubleshooting Guides
Issue 1: Viscous Slurry or Precipitation During Grignard Reaction Workup
This is often caused by the precipitation of magnesium salts (MgX₂) or magnesium alkoxide salts (ROMgX).
-
Ensure Adequate Dilution: Concentrated solutions are more prone to precipitation. Add more anhydrous organic solvent (e.g., THF or Et₂O) to the reaction mixture before workup.
-
Use an Appropriate Quenching Solution:
-
Control Temperature: Perform the quench at a low temperature (e.g., 0 °C) by adding the reaction mixture slowly to the cold aqueous solution with vigorous stirring. This helps to dissipate the heat from the exothermic neutralization reaction.[9]
-
Break Emulsions: If an emulsion forms, add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4][5] Filtering the entire mixture through a pad of Celite® can also be effective.[4][10]
Issue 2: Unwanted Gel Formation in Sol-Gel Synthesis
Premature gelation can occur if the hydrolysis and condensation reactions proceed too quickly.
-
Control the pH: The rate of gelation is highly dependent on pH. Acidic conditions often accelerate gelation.[2] Try reducing the amount of acid catalyst or using a weaker acid.
-
Reduce Water Content: The amount of water used for hydrolysis directly impacts the reaction rate. Reducing the water-to-precursor ratio can slow down the process.
-
Lower the Temperature: Conducting the reaction at a lower temperature will decrease the rates of both hydrolysis and condensation.
-
Dilute the Precursor: Lowering the concentration of the magnesium alkoxide precursor in the solvent can provide better control over the gelation process.[2]
Data Presentation: Solubility of Magnesium Salts
The solubility of magnesium salts is highly dependent on the solvent and temperature. In general, solubility in organic solvents is significantly lower than in water.
Table 1: Solubility of Anhydrous Magnesium Sulfate (B86663) in Alcohols
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Methanol | 15 | 0.276 |
| Methanol | 25 | 0.224 |
| Methanol | 35 | 0.18 |
| Methanol | 45 | 0.153 |
| Methanol | 55 | 0.123 |
| Ethanol | 25 | Slightly soluble |
| Data sourced from BenchChem[11] |
Table 2: General Solubility of Common Magnesium Compounds
| Compound | Formula | Solubility in Water | General Solubility in Alcohols | Notes |
| Magnesium Chloride | MgCl₂ | Very Soluble | Soluble | Hygroscopic. |
| Magnesium Bromide | MgBr₂ | Very Soluble | Soluble | Hygroscopic. |
| Magnesium Hydroxide | Mg(OH)₂ | Very Slightly Soluble | Insoluble | Solubility increases significantly in acidic solutions.[7] |
| Magnesium Oxide | MgO | Very Slightly Soluble | Insoluble | Reacts with water to form Mg(OH)₂. |
| Magnesium Carbonate | MgCO₃ | Very Slightly Soluble | Insoluble | Decomposes in acid. |
| Magnesium Citrate | C₆H₆MgO₇ | Soluble | Sparingly Soluble | An example of an organic salt with higher aqueous solubility than many inorganic counterparts.[8] |
Experimental Protocols
Protocol 1: Standard Workup for a Grignard Reaction to Remove Magnesium Salts
Objective: To quench the reaction and efficiently remove magnesium byproducts, avoiding the formation of viscous emulsions or precipitates.
Materials:
-
Completed Grignard reaction mixture
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
Procedure:
-
Preparation: Prepare an ice bath and place a beaker or flask containing a volume of cold, saturated aqueous NH₄Cl solution roughly equal to the volume of the reaction mixture.
-
Quenching: With vigorous stirring, slowly add the Grignard reaction mixture to the cold NH₄Cl solution via an addition funnel or by pouring carefully. Maintain the temperature of the quenching mixture below 20 °C.
-
Extraction: Transfer the entire mixture to a separatory funnel. If two clear layers do not form, add more organic solvent (ether or THF).
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water and break any minor emulsions.[4] Drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to remove dissolved water.
-
Filtration and Concentration: Gravity or vacuum filter the solution to remove the drying agent. The resulting clear organic solution contains the desired product and can be concentrated under reduced pressure.
References
- 1. spikelab.mycpanel.princeton.edu [spikelab.mycpanel.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. longdom.org [longdom.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
strategies to control dialkylation in triethyl methanetricarboxylate reactions
Welcome to the technical support center for reactions involving triethyl methanetricarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of dialkylation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is triethyl methanetricarboxylate and why is it used in alkylation reactions?
Triethyl methanetricarboxylate is a triester of methanetricarboxylic acid. It serves as a "blocked" or "masked" malonic ester in organic synthesis. Its primary advantage is in facilitating the monoalkylation of the alpha-carbon, thus preventing the common side reaction of dialkylation often observed with standard malonic esters like diethyl malonate. This controlled reactivity makes it a valuable reagent in the synthesis of complex molecules where precise substitution is required.[1]
Q2: How does triethyl methanetricarboxylate prevent dialkylation?
The presence of the third ethoxycarbonyl group on the central carbon atom is key. After the initial alkylation, the resulting product is a tetra-substituted carbon atom. This steric hindrance and the electronic effect of the three ester groups make the removal of a proton from the mono-alkylated product to form a second enolate, and thus a second alkylation, significantly less favorable.
Q3: What happens to the "blocking" ethoxycarbonyl group after alkylation?
The additional ethoxycarbonyl group can be removed after the desired alkylation has been achieved through a process called de-ethoxycarbonylation. This is typically accomplished by heating the alkylated product in a dipolar aprotic solvent like DMSO with a salt such as sodium chloride or lithium chloride and a small amount of water. This step effectively removes the "blocking" group and yields the mono-alkylated malonic ester derivative.[2]
Troubleshooting Guide: Controlling Dialkylation
Issue: Significant formation of dialkylated product is observed.
Possible Cause 1: Incorrect choice of starting material.
-
Solution: For selective mono-alkylation, using triethyl methanetricarboxylate is highly recommended over standard malonic esters like diethyl malonate. The inherent structure of triethyl methanetricarboxylate restricts the reaction to monoalkylation.[1]
Possible Cause 2: Inappropriate reaction conditions for diethyl malonate.
If you must use a standard malonic ester, the following parameters are crucial for minimizing dialkylation:
-
Solution: Carefully control the stoichiometry, base, solvent, and temperature. A slight excess of the malonic ester relative to the base and alkylating agent can favor mono-alkylation.
Table 1: General Reaction Condition Guidelines for Controlling Alkylation of Malonic Esters
| Parameter | To Favor Mono-alkylation | To Favor Di-alkylation | Rationale |
| Stoichiometry (Ester:Base:Alkylating Agent) | ~1.1 : 1 : 1 | 1 : >2 : >2 (stepwise addition) | Using a slight excess of the ester ensures the base is consumed before a second deprotonation of the mono-alkylated product can occur. For di-alkylation, a second equivalent of base and alkylating agent is added after the first alkylation is complete.[3] |
| Base | Weaker, non-nucleophilic bases (e.g., K₂CO₃, NaH) | Stronger bases (e.g., NaOEt, LDA) | Weaker bases are less likely to deprotonate the less acidic mono-alkylated product. Stronger bases can deprotonate both the starting material and the mono-alkylated product.[3][4] |
| Solvent | Protic solvents (e.g., ethanol) with alkoxide bases | Aprotic solvents (e.g., THF, DMF) with strong bases like NaH or LDA | Protic solvents can protonate the enolate of the mono-alkylated product, reducing its concentration and reactivity. Aprotic solvents do not interfere with the enolates, allowing for the second alkylation to proceed.[3] |
| Temperature | Lower temperatures | Higher temperatures may be required for the second alkylation | Lower temperatures generally favor the kinetic product (mono-alkylation) and reduce the rate of potential side reactions, including the second alkylation. |
| Addition of Reagents | Slow, dropwise addition of the alkylating agent | Stepwise addition of base and second alkylating agent | Slow addition of the alkylating agent helps to maintain a low concentration, favoring reaction with the more reactive enolate of the starting material. |
Experimental Protocols
Protocol 1: Mono-alkylation of Triethyl Methanetricarboxylate
This protocol is adapted from a procedure for the synthesis of triethyl-3-bromopropane-1,1,1-tricarboxylate.[5]
Materials:
-
Triethyl methanetricarboxylate
-
Alkyl halide (e.g., 1,2-dibromoethane)
-
Inorganic base (e.g., fine grade potassium carbonate)
-
Solvent (e.g., Dimethylformamide - DMF, and optionally a co-solvent like methyl tertiary butyl ether - MTBE)
-
Phase transfer catalyst (optional, e.g., triethylbenzylammonium chloride)
Procedure:
-
To a stirred mixture of the solvent(s) (e.g., 700 ml DMF and 700 ml MTBE), add the inorganic base (e.g., 578.8g potassium carbonate, 4.19 moles).
-
Heat the mixture to 50°C and add the triethyl methanetricarboxylate (e.g., 848.8g, 3.49 moles) in one portion.
-
Allow the temperature to rise to 65°C and then reduce it to 50°C over one hour. This allows for the formation of the enolate.[5]
-
Heat the mixture to 60°C and add the alkyl halide (e.g., 1312g of 1,2-dibromoethane) in one portion.
-
Stir the mixture at 60°C for 6 hours, monitoring the reaction progress by gas chromatography or TLC.[5]
-
Upon completion, cool the reaction mixture and perform an appropriate work-up (e.g., filtration of inorganic salts, washing with water, extraction with an organic solvent, and purification by distillation or chromatography).
Protocol 2: De-ethoxycarbonylation of Alkylated Triethyl Methanetricarboxylate
This is a general procedure for the removal of the "blocking" ester group.[2]
Materials:
-
Alkylated triethyl methanetricarboxylate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium chloride (NaCl) or Lithium chloride (LiCl)
-
Water
Procedure:
-
Dissolve the alkylated triethyl methanetricarboxylate in DMSO.
-
Add a catalytic amount of water and a salt (e.g., NaCl or LiCl).
-
Heat the reaction mixture (typically between 100-160°C) and monitor the progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and perform a standard aqueous work-up. Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the resulting mono-alkylated malonic ester by distillation or column chromatography.
Visualizations
References
methods to suppress decarbalkoxylation of methanetricarboxylic esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in suppressing the decarbalkoxylation of methanetricarboxylic esters during their experiments.
Troubleshooting Guide: Unexpected Decarbalkoxylation
Issue: I am observing significant decarbalkoxylation of my methanetricarboxylic ester during my reaction or workup. What are the potential causes and how can I minimize it?
Unexpected loss of one or more carbalkoxy groups from a methanetricarboxylic ester can lead to the formation of malonic and acetic acid derivatives, significantly impacting reaction yield and purity. The primary causes of this decomposition are elevated temperatures, the presence of acidic or basic conditions, and the use of certain solvents.
Potential Cause 1: High Reaction or Workup Temperature
Decarbalkoxylation is often thermally induced. The required activation energy for this process can be supplied by excessive heat during the reaction, distillation, or even drying steps.
Solutions:
-
Maintain Low Temperatures: Whenever possible, conduct reactions at or below room temperature. If heating is necessary, use the minimum temperature required for the transformation.
-
Avoid High-Temperature Distillation: Purify the methanetricarboxylic ester using vacuum distillation at the lowest possible pressure to reduce the boiling point.[1]
-
Ambient Temperature Drying: Dry the final product at room temperature over a suitable desiccant or under a high vacuum.
Potential Cause 2: Acidic or Basic Conditions
Both acidic and basic conditions can catalyze the hydrolysis of the ester groups to carboxylic acids, which are more prone to decarboxylation, especially upon heating.[2][3]
Solutions:
-
Neutral Workup: During the workup, use mild acidic conditions for quenching, such as a dilute solution of a weak acid like acetic acid, while ensuring the reaction mixture is kept cool.[1] Avoid strong acids or bases.
-
Buffer the Reaction Mixture: If the reaction is sensitive to pH changes, consider using a buffer to maintain a neutral environment.
-
Anhydrous Conditions: The presence of water can facilitate hydrolysis. Ensure all solvents and reagents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Potential Cause 3: Inappropriate Solvent Choice
Polar aprotic solvents, such as DMSO or DMF, are known to accelerate Krapcho-type dealkoxycarbonylations, a reaction that intentionally removes an ester group.[4] Polar protic solvents can participate in hydrogen bonding and facilitate the cyclic transition state of decarboxylation.[5]
Solutions:
-
Use Non-Polar, Aprotic Solvents: Solvents like toluene (B28343), xylene, or diethyl ether are generally preferred for reactions involving methanetricarboxylic esters.[1][6]
-
Avoid High-Boiling Polar Solvents: If a polar solvent is required, choose one with a lower boiling point to facilitate its removal under milder conditions.
Frequently Asked Questions (FAQs)
Q1: What is decarbalkoxylation and why are methanetricarboxylic esters susceptible to it?
Decarbalkoxylation is a chemical reaction that involves the removal of a carbalkoxy group (-COOR) from a molecule, often with the loss of carbon dioxide after an initial hydrolysis step. Methanetricarboxylic esters are particularly susceptible because they are a type of β-dicarbonyl compound. The presence of two other electron-withdrawing ester groups on the same carbon atom stabilizes the carbanion formed after the loss of one ester group, making the reaction more favorable. The mechanism often proceeds through a cyclic transition state, especially after hydrolysis of one ester to a carboxylic acid.[5]
Q2: How does the structure of the ester group affect the rate of decarbalkoxylation?
The structure of the alkyl group (R) of the ester can influence the rate of decarbalkoxylation through steric effects.
-
Bulky Ester Groups: The use of sterically bulky alkyl groups (e.g., tert-butyl, isopropyl) can hinder the formation of the necessary transition state for decarbalkoxylation, thereby slowing down the reaction rate.[7][8][9] This is a proactive strategy to enhance the stability of the methanetricarboxylic ester.
Q3: Are there any additives that can help suppress decarbalkoxylation?
While the primary focus should be on controlling reaction conditions, certain additives might help:
-
Proton Sponges: In reactions where acidic byproducts might form, a non-nucleophilic base, often referred to as a "proton sponge," can be used to neutralize the acid without promoting base-catalyzed hydrolysis of the ester.
-
Dehydrating Agents: Adding a mild dehydrating agent can help to scavenge any trace amounts of water, thus preventing the initial hydrolysis step that often precedes decarboxylation.
Data Summary
The following table summarizes the influence of various experimental parameters on the rate of decarbalkoxylation of methanetricarboxylic esters.
| Parameter | Condition that Promotes Decarbalkoxylation | Condition that Suppresses Decarbalkoxylation | Rationale |
| Temperature | High temperatures (>100 °C) | Low temperatures (≤ Room Temperature) | Provides activation energy for the reaction.[10] |
| pH | Acidic or Basic | Neutral (pH ~7) | Catalyzes hydrolysis to the more labile carboxylic acid.[3][11][12] |
| Solvent | Polar (protic and aprotic) | Non-polar, aprotic (e.g., Toluene, Diethyl Ether) | Polar solvents can stabilize charged intermediates or facilitate proton transfer in the transition state.[4][5][6][13] |
| Ester Group | Small, unhindered (e.g., Methyl, Ethyl) | Bulky, hindered (e.g., tert-Butyl, Isopropyl) | Steric hindrance can destabilize the transition state.[7][8][9] |
| Water Content | Presence of water | Anhydrous conditions | Water is required for the initial hydrolysis of the ester to a carboxylic acid.[14] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Decarbalkoxylation During Synthesis
This protocol provides a general framework for handling methanetricarboxylic esters in a way that minimizes their decomposition.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator under vacuum.
-
Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
Ensure all liquid reagents are anhydrous.
-
-
Reaction Setup:
-
Assemble the reaction under an inert atmosphere of dry nitrogen or argon.
-
Use a flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
-
Reaction Execution:
-
Dissolve the starting materials in a non-polar, aprotic solvent (e.g., toluene or diethyl ether).[1]
-
Maintain the reaction temperature at or below room temperature using an ice bath or a cooling system if the reaction is exothermic.
-
Add reagents slowly via the dropping funnel to control the reaction rate and temperature.
-
-
Workup:
-
Quench the reaction by slowly adding it to a cooled, dilute solution of a weak acid (e.g., 1 M acetic acid).[1]
-
Extract the product into a non-polar solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure at a low temperature.
-
If further purification is needed, use column chromatography on silica (B1680970) gel with a non-polar eluent system or perform vacuum distillation at the lowest possible pressure and temperature.[1]
-
Visualizations
Caption: Mechanism of Decarbalkoxylation of a Methanetricarboxylic Ester.
Caption: Strategies to Suppress Decarbalkoxylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. carbodiimide.com [carbodiimide.com]
Technical Support Center: Optimizing Reaction Yield of Triethyl Methanetricarboxylate Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of triethyl methanetricarboxylate. Our goal is to help you optimize reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the alkylation of triethyl methanetricarboxylate?
A1: The alkylation of triethyl methanetricarboxylate proceeds via the deprotonation of the acidic methine proton by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkylating agent (typically an alkyl halide) in an SN2 reaction to form a new carbon-carbon bond.
Q2: My reaction yield is low. What are the most common causes?
A2: Low yields in this reaction can stem from several factors:
-
Incomplete deprotonation: The chosen base may not be strong enough to fully deprotonate the triethyl methanetricarboxylate.
-
Side reactions: Competing reactions, such as elimination of the alkyl halide or O-alkylation of the enolate, can reduce the yield of the desired C-alkylated product.
-
Poor quality reagents or solvent: The presence of water or other impurities can quench the enolate or react with the base.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can all significantly impact the reaction outcome.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical. For complete and rapid deprotonation, a strong base is often required.
-
Sodium ethoxide (NaOEt): A common and effective base, particularly when ethanol (B145695) is the solvent, as it avoids transesterification.[1]
-
Potassium carbonate (K₂CO₃): A milder, solid base that can be very effective, especially in polar aprotic solvents like DMF or under phase-transfer catalysis (PTC) conditions.[2][3] It is often a safer and easier-to-handle alternative to metal alkoxides.
-
Sodium hydride (NaH): A very strong, non-nucleophilic base that can provide high yields but requires careful handling due to its flammability.[4]
Q4: What is the role of the solvent in this reaction?
A4: The solvent plays a crucial role in solvating the reactants and influencing the reactivity of the enolate.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred as they effectively solvate the cation of the base, leading to a more "naked" and reactive enolate. This can accelerate the desired SN2 reaction.[5]
-
Ethers (e.g., THF, diethyl ether): Commonly used with strong bases like NaH.
-
Alcohols (e.g., ethanol): Typically used with the corresponding alkoxide base (e.g., NaOEt in ethanol) to prevent transesterification.
Q5: I am observing the formation of byproducts. How can I minimize them?
A5: Byproduct formation can be minimized by carefully controlling the reaction conditions.
-
Dialkylation: Since the mono-alkylated product still possesses an acidic proton, dialkylation can occur. Using a bulky base or carefully controlling the stoichiometry of the reactants can favor mono-alkylation. However, with triethyl methanetricarboxylate, mono-alkylation is generally favored due to steric hindrance.
-
O-alkylation: While less common for carbanions of this type, O-alkylation can sometimes be observed. The choice of solvent and counter-ion can influence the C- vs. O-alkylation ratio. Less polar solvents and tighter ion pairing tend to favor C-alkylation.
-
Elimination: If the alkylating agent is prone to elimination (e.g., secondary or tertiary halides), using a less hindered base and lower reaction temperatures can favor substitution over elimination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Ineffective base. 2. Wet solvent or reagents. 3. Unreactive alkylating agent. 4. Reaction temperature is too low. | 1. Switch to a stronger base (e.g., NaH). 2. Ensure all glassware is flame-dried and use anhydrous solvents. 3. Use a more reactive alkylating agent (e.g., iodide > bromide > chloride). 4. Gradually increase the reaction temperature and monitor by TLC. |
| Formation of multiple products | 1. Dialkylation. 2. O-alkylation. 3. Elimination byproducts. | 1. Use a 1:1 stoichiometry of enolate to alkylating agent. 2. Use a less polar solvent to favor C-alkylation. 3. Use a primary alkyl halide if possible. Lower the reaction temperature. |
| Reaction is slow or stalls | 1. Insufficient mixing (especially with solid bases). 2. Low reaction temperature. 3. Poor solubility of reactants. | 1. Ensure vigorous stirring. Consider using a phase-transfer catalyst with solid bases. 2. Increase the temperature, but monitor for byproduct formation. 3. Choose a solvent in which all reactants are soluble. |
| Difficult workup | 1. Emulsion formation. 2. Difficulty removing the solvent. | 1. Add brine during the aqueous wash to break up emulsions. 2. If using a high-boiling solvent like DMF, consider extraction with a lower-boiling organic solvent. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes reported yields for the alkylation of triethyl methanetricarboxylate under various conditions.
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| 1,2-Dibromoethane | NaOEt | Ethanol | Reflux | 76 (overall) | [6] |
| 1,2-Dibromoethane | K₂CO₃ | DMF/Co-solvent | Not specified | ≥ 84 | [6] |
| 1,2-Dibromoethane | K₂CO₃ | DMF/Ether | Not specified | 90.6 | [6] |
| Tf₂CHCH₂CHTf₂ | None (alkene intermediate generated in situ) | Acetonitrile | 80°C | 88 | [7] |
| Benzyl Bromide | NaH | DMF/Toluene (1:1) | Reflux | Not specified, but general procedure provided | [4] |
Experimental Protocols
Protocol 1: Alkylation using Potassium Carbonate in DMF
This protocol is adapted from general procedures for the alkylation of active methylene (B1212753) compounds and specific examples of using K₂CO₃ with triethyl methanetricarboxylate.[2]
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triethyl methanetricarboxylate (1.0 eq.) and anhydrous dimethylformamide (DMF, 5-10 mL per mmol of substrate).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 2 to 16 hours depending on the reactivity of the alkyl halide.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Alkylation using Sodium Ethoxide in Ethanol
This protocol is based on classical methods for malonic ester synthesis.[1]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.05 eq.) in small pieces to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to 0°C and add triethyl methanetricarboxylate (1.0 eq.) dropwise with stirring. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (1.05 eq.) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for optimizing triethyl methanetricarboxylate alkylation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. EP0779267A1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google Patents [patents.google.com]
- 7. Synthesis of δ-Oxo-1,1-bis(triflyl)alkanes and Their Acidities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Triethyl Methanetricarboxylate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of crude triethyl methanetricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude triethyl methanetricarboxylate synthesized from diethyl malonate and ethyl chloroformate?
A1: The most prevalent impurities include unreacted starting materials such as diethyl malonate and ethyl chloroformate. Side products may also be present, including diethyl carbonate formed from the reaction of ethyl chloroformate with ethanol, and products of side reactions involving the reactive intermediates. During workup, hydrolysis of the ester groups can lead to the formation of methanetricarboxylic acid or its partial esters.[1][2]
Q2: My purified triethyl methanetricarboxylate is discolored (yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration often arises from thermal decomposition or the presence of high-molecular-weight byproducts formed during the synthesis, particularly if the reaction temperature was not well-controlled. Purification via fractional vacuum distillation is typically effective at separating the colorless product from less volatile colored impurities.[3] If distillation is insufficient, column chromatography can be employed to remove these colored compounds.
Q3: I am observing a lower than expected yield after purification. What are the potential causes?
A3: Lower than expected yields can result from several factors. Incomplete reaction is a primary cause. Another significant factor can be the hydrolysis of the ester during the aqueous workup phase of the synthesis.[1] Additionally, mechanical losses during transfers and purification steps, or thermal decomposition during distillation if the temperature is too high, can contribute to a reduced yield.
Q4: How can I minimize the hydrolysis of my ester product during the workup?
A4: To minimize hydrolysis, it is crucial to work efficiently and at reduced temperatures during the aqueous workup. Use ice-cold aqueous solutions for washes and minimize the contact time between the organic layer and the aqueous phase.[1] Neutralize any acid catalyst promptly but gently with a cold, weak base like sodium bicarbonate solution, avoiding strong bases that can promote saponification.[1] Finally, ensure the organic layer is thoroughly dried with an anhydrous salt like sodium sulfate (B86663) before solvent removal and distillation.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of triethyl methanetricarboxylate.
Distillation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping or Unstable Boiling | - Inadequate vacuum. - Heating mantle temperature is too high. - Absence of a boiling aid. | - Ensure all joints are properly sealed and the vacuum pump is functioning correctly. - Reduce the heating mantle temperature and allow the system to equilibrate. - Use a magnetic stir bar or capillary bubbler to ensure smooth boiling. |
| Product Co-distills with Impurities | - Insufficient separation efficiency of the distillation column. - The boiling points of the product and impurity are very close. | - Use a fractionating column with a higher number of theoretical plates. - Perform the distillation at a very slow rate to improve separation. - If co-distillation persists, consider purification by column chromatography. |
| Product Solidifies in the Condenser | - The cooling water is too cold, causing the product (m.p. 25-26 °C) to solidify. | - Use warmer cooling water or reduce the flow rate to keep the condenser temperature above the melting point of the product. |
| Low Vacuum Pressure | - Leaks in the distillation apparatus. - A poorly performing vacuum pump. | - Check all glass joints and connections for leaks using a vacuum gauge. Re-grease joints if necessary. - Ensure the vacuum pump oil is clean and the pump is in good working order. |
Purity and Impurity Identification Issues
| Problem | Analytical Observation (GC-MS, NMR) | Recommended Action(s) |
| Presence of Diethyl Malonate | - GC-MS: A peak corresponding to the molecular weight of diethyl malonate (160.17 g/mol ). - ¹H NMR: Characteristic signals for diethyl malonate. | - Re-purify the product using fractional vacuum distillation, carefully collecting the fraction at the correct boiling point. - For high purity, column chromatography may be necessary. |
| Product appears wet or contains water | - ¹H NMR: A broad singlet corresponding to water. - Appearance: Cloudy or hazy liquid. | - Redissolve the product in a dry, non-polar solvent, and dry the solution over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure. |
| Suspected Hydrolysis | - ¹H NMR: Appearance of a broad peak characteristic of a carboxylic acid proton. | - Review and optimize the workup procedure to minimize contact with water and basic solutions. Use cold washes and work quickly.[1] |
Quantitative Data on Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Fractional Vacuum Distillation | >98% | 88-93%[2] | - Effective for removing non-volatile impurities. - Scalable for larger quantities. | - May not separate impurities with close boiling points. - Potential for thermal decomposition of the product. |
| Column Chromatography | >99% | 70-85% | - High degree of purification. - Can separate compounds with very similar boiling points. | - More time-consuming and requires larger volumes of solvent. - Can be less practical for very large scales. |
| Recrystallization | >99% | 60-80% | - Can yield very pure crystalline product. | - Finding a suitable solvent can be challenging. - May result in lower yields due to product solubility in the mother liquor. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is adapted from the procedure described in Organic Syntheses.[2]
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed with vacuum grease. A magnetic stirrer and a heating mantle with a temperature controller are also required.
-
Procedure: a. Place the crude triethyl methanetricarboxylate into the distillation flask with a magnetic stir bar. b. Slowly apply vacuum to the system, ensuring it is stable at the desired pressure (e.g., 10 mmHg). c. Begin heating the distillation flask gently while stirring. d. Discard any initial low-boiling fractions (forerun). e. Collect the main fraction of pure triethyl methanetricarboxylate at the appropriate boiling point (e.g., 130 °C at 10 mmHg).[2] f. Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue. g. Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh) is a suitable choice.
-
Eluent System: A mixture of hexanes and ethyl acetate (B1210297) is commonly used. The polarity of the eluent should be optimized using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A starting point could be a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
-
-
Procedure: a. Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column. b. Dissolve the crude triethyl methanetricarboxylate in a minimal amount of the eluent. c. Carefully load the sample onto the top of the silica gel bed. d. Begin eluting the column with the solvent system, collecting fractions in test tubes or flasks. e. Monitor the separation by TLC analysis of the collected fractions. f. Combine the fractions containing the pure product. g. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified triethyl methanetricarboxylate.
Protocol 3: Recrystallization
-
Solvent Selection: The ideal solvent is one in which triethyl methanetricarboxylate is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given its low melting point (25-26 °C), recrystallization may be performed at or below room temperature. A non-polar solvent or a mixed solvent system (e.g., hexanes with a small amount of a more polar solvent like ethyl acetate) should be tested on a small scale.
-
Procedure: a. Dissolve the crude product in the minimum amount of the chosen hot solvent. b. If there are insoluble impurities, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. d. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
troubleshooting low conversion in methanetricarboxylic ester reactions
Technical Support Center: Methanetricarboxylic Ester Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding low conversion rates in methanetricarboxylic ester reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low conversion in methanetricarboxylic ester synthesis?
Low conversion is a frequent issue stemming from several factors. The reaction equilibrium may not favor the product, often due to the presence of water, which can lead to hydrolysis of the ester.[1][2] Other common causes include inadequate catalysis, suboptimal reaction temperatures, steric hindrance from bulky molecular groups, and the formation of a viscous magnesium compound that can inhibit reagent interaction.[1][2][3]
Q2: My reaction seems to stall or proceeds very slowly. What should I investigate?
If the reaction is sluggish, several areas warrant investigation:
-
Reagent Purity: Ensure all reagents, especially the alcohol and solvents, are anhydrous. The presence of water can reverse the reaction through hydrolysis.[1][3] Using a good grade of commercial absolute alcohol is recommended.[3]
-
Catalyst/Base Activity: The base used for deprotonation (e.g., magnesium, sodium ethoxide) must be fresh and potent enough for the reaction.[4] For the Lund procedure using magnesium, an accelerator like carbon tetrachloride can help initiate the reaction.[3]
-
Temperature and Mixing: The reaction may require heating to boiling to proceed at a reasonable rate.[3] Towards the end of the reaction, a viscous mass can form; vigorous boiling or mechanical stirring is crucial to maintain contact between the reactants.[3]
Q3: I suspect hydrolysis is reducing my yield. How can I prevent it?
Hydrolysis is the cleavage of the ester bond by water to form a carboxylic acid and an alcohol, and it is a primary cause of low yield.[5][6][7]
-
Acid-Catalyzed Hydrolysis: This reaction is reversible.[5][6][7] To minimize it, all glassware, solvents, and reagents must be rigorously dried.[1] The use of a dehydrating agent or a Dean-Stark apparatus to remove water as it forms can also be effective.[1][8]
-
Base-Catalyzed Hydrolysis (Saponification): This process is generally irreversible and results in a carboxylate salt and an alcohol.[5][6][9] It is crucial to avoid excess aqueous base during the workup until the desired product is isolated.
Q4: Could unintended decarboxylation be affecting my final product yield?
Yes, decarboxylation can be a significant issue. If the methanetricarboxylic ester is hydrolyzed to its corresponding carboxylic acid, this resulting β-keto acid is highly susceptible to losing CO₂ upon heating.[10] This side reaction is a common pathway for product loss, especially during purification steps that involve heat.[4][11] To avoid this, minimize exposure to acidic aqueous conditions and high temperatures.[10]
Q5: How does steric hindrance impact the reaction, and can it be overcome?
Steric hindrance occurs when large, bulky groups on the reacting molecules physically impede the reaction.[12] This can significantly slow down the rate of esterification.[1][13] The impact of steric hindrance on enzymatic hydrolysis of esters is also well-documented, with larger groups leading to a longer half-life.[13][14] To overcome this, you may need to increase the reaction time, use a higher temperature, or select a more potent catalyst.[1]
Q6: What is the most effective way to purify the final ester product?
The most common impurities are the unreacted starting acid and alcohol.[15] A standard purification protocol involves:
-
Neutralization and Extraction: After cautiously decomposing the magnesium compound with a dilute acid (e.g., acetic acid), the product is extracted into an organic solvent like ether.[3] The organic layer should be washed with a dilute base, such as 2N sodium carbonate solution, to remove acidic impurities.[15]
-
Drying: The combined organic solution is dried over an anhydrous salt like sodium sulfate.[3]
-
Distillation: After removing the solvent, the final product is purified by distillation under reduced pressure.[3][15]
Troubleshooting Guide
The table below summarizes common issues, their probable causes, and recommended solutions to improve conversion rates.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | Presence of water in reagents or solvents. | Use anhydrous solvents and reagents; thoroughly dry all glassware.[1][4] |
| Inactive or insufficient catalyst/base. | Use a fresh, anhydrous acid catalyst or a sufficiently strong base. Ensure adequate loading (typically 1-5 mol%).[1][4] | |
| Reaction temperature too low or time too short. | Increase reaction temperature to reflux and monitor progress by TLC until starting material is consumed.[3][16] | |
| Poor mixing due to viscous precipitate. | Ensure vigorous boiling or use mechanical stirring to keep the reaction mixture homogeneous.[3] | |
| Significant Side Products | Hydrolysis of the ester product. | Work under strictly anhydrous conditions. Avoid excess water during workup.[1][5] |
| Decarboxylation of hydrolyzed product. | Avoid prolonged heating, especially under acidic conditions, after the reaction is complete.[4][10] | |
| Dialkylation of the malonic ester starting material. | Use a 1:1 molar ratio of base to malonic ester to favor mono-alkylation.[4] | |
| Difficulty in Purification | Unreacted acidic starting material remains. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid.[1][16] |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[16] |
Key Experimental Protocol: Synthesis of Triethyl Methanetricarboxylate
This procedure is adapted from a verified method for the synthesis of triethyl methanetricarboxylate (tricarbethoxymethane).[3]
Apparatus:
-
1-L round-bottomed flask
-
Efficient reflux condenser
-
Dropping funnel
-
Heating mantle and steam bath
-
Cooling bath (cold water or ice)
Reagents & Quantities:
| Reagent | Quantity | Moles (approx.) |
| Magnesium Turnings | 25 g | 1.03 |
| Absolute Ethanol (B145695) | 105 cc | - |
| Carbon Tetrachloride | 1 cc | - |
| Ethyl Malonate | 160 g (151 cc) | 1.00 |
| Diethyl Ether (anhydrous) | 400 cc | - |
| Ethyl Chloroformate | 100 cc | 1.05 |
| Dilute Acetic Acid | 75 cc acid in 300 cc water | - |
Procedure:
-
Initiation: In the flask, combine 25 g of magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a premixed solution of ethyl malonate (160 g) and absolute ethanol (80 cc). Gently heat the mixture until hydrogen evolution begins. The reaction can become vigorous; use a cooling bath to control the rate.[3]
-
Addition of Malonate: Gradually add the remaining ethyl malonate solution through the condenser at a rate that maintains a vigorous but controllable reaction.[3]
-
Ether Addition & Reflux: Once the initial reaction subsides, cool the flask and add 300 cc of anhydrous ether. Gently heat the mixture on a steam bath to bring it to a complete reaction, which is indicated by the cessation of hydrogen evolution.[3]
-
Addition of Chloroformate: Remove the flask from the heat. Add a mixture of 100 cc of ethyl chloroformate and 100 cc of dry ether from a dropping funnel at a rate that maintains vigorous boiling. After the addition is complete, heat the mixture on a steam bath for 15 minutes.[3]
-
Workup: Cautiously decompose the resulting viscous magnesium compound by adding dilute acetic acid while cooling the flask. Two clear layers will form.[3]
-
Extraction and Drying: Separate the layers. Extract the aqueous layer with 100 cc of ether. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[3]
-
Purification: Distill off the ether on a steam bath. Distill the remaining residue under reduced pressure. The pure triethyl methanetricarboxylate will distill at approximately 130°C at 10 mm Hg.[3]
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Reaction pathway with common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Reactivity: Decarboxylation [employees.csbsju.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 16. benchchem.com [benchchem.com]
impact of solvent choice on triethyl methanetricarboxylate reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving triethyl methanetricarboxylate. The following sections address common issues related to solvent choice and provide detailed experimental protocols for key transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving triethyl methanetricarboxylate?
A1: Triethyl methanetricarboxylate is a versatile reagent commonly used in organic synthesis for carbon-carbon bond formation. Key reactions include:
-
Alkylation: Introduction of an alkyl group at the central carbon.
-
Michael Addition: Conjugate addition to α,β-unsaturated compounds.
-
Knoevenagel Condensation: Reaction with aldehydes and ketones.
-
Decarboxylation: Removal of one or more of the carboxyl groups, often after hydrolysis.
-
Synthesis of Heterocycles: Used as a building block for various heterocyclic systems, such as quinolones and Hsp90 inhibitors.[1]
Q2: How does solvent choice fundamentally impact the reactivity of triethyl methanetricarboxylate?
A2: Solvent selection is critical as it influences the solubility of reactants, the stability of intermediates (particularly the enolate), and the overall reaction rate.[2] Solvents are broadly categorized as:
-
Polar Protic Solvents (e.g., ethanol (B145695), methanol, water): These solvents can hydrogen bond with the enolate intermediate, stabilizing it and potentially reducing its nucleophilicity. This can favor C-alkylation over O-alkylation.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents solvate the cation of the base, leaving the enolate anion more "naked" and highly reactive.[4] This can accelerate the reaction rate but may also lead to a higher proportion of O-alkylation.
-
Nonpolar Solvents (e.g., toluene, hexane): These are often used when reactants are less polar and can be beneficial in minimizing side reactions.
Q3: I am observing a mixture of C- and O-alkylation products. How can I control the regioselectivity?
A3: The ratio of C- to O-alkylation is influenced by several factors, with solvent choice being a key parameter.
-
To favor C-alkylation: Use a polar protic solvent like ethanol or methanol. These solvents will solvate the oxygen atom of the enolate, making the carbon atom a more favorable nucleophilic center.[3]
-
To favor O-alkylation: Employ a polar aprotic solvent such as DMF or DMSO. These solvents do not strongly solvate the enolate oxygen, leaving it more available for reaction.[4] The choice of a "harder" electrophile can also favor O-alkylation.
Troubleshooting Guides
Issue 1: Low Yield in Alkylation Reactions
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of multiple products observed by TLC or LC-MS.
-
Isolation of a significant amount of O-alkylated byproduct instead of the desired C-alkylated product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in alkylation reactions.
| Cause | Recommended Solvent | Explanation | Troubleshooting Steps |
| Poor Enolate Formation | Polar Aprotic (e.g., DMF, DMSO) | These solvents effectively solvate the cation of the base, leading to a more reactive enolate. | Ensure the base is strong enough (e.g., NaH, LDA) and used in stoichiometric amounts. Confirm anhydrous conditions. |
| Slow SN2 Reaction | Polar Aprotic (e.g., Acetonitrile, Acetone) | These solvents accelerate SN2 reactions by stabilizing the transition state without excessively solvating the nucleophile. | Use a more reactive alkylating agent (iodide > bromide > chloride). Increase the reaction temperature. |
| Side Reactions (O-alkylation) | Polar Protic (e.g., Ethanol, Methanol) | Protic solvents solvate the oxygen of the enolate, favoring C-alkylation. | Consider a less reactive electrophile. Lower the reaction temperature. |
Illustrative Data: Solvent Effect on Alkylation Yield of Malonic Esters *
| Solvent | Dielectric Constant (approx.) | Typical Yield of C-alkylation (%) | Notes |
| Toluene | 2.4 | 60-75 | Good for less polar reactants; may require longer reaction times. |
| Tetrahydrofuran (THF) | 7.5 | 70-85 | A good general-purpose aprotic solvent. |
| Ethanol | 24.5 | 75-90 | Favors C-alkylation but can lead to transesterification if the ester groups differ. |
| N,N-Dimethylformamide (DMF) | 36.7 | 85-95 | High yields and faster reaction rates, but may increase O-alkylation. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 80-95 | Similar to DMF, promotes fast reactions. |
*Data is representative for malonic esters and should be used as a guideline for triethyl methanetricarboxylate.
Issue 2: Incomplete or Low-Yield Dieckmann Condensation
Symptoms:
-
Recovery of unreacted starting diester.
-
Formation of polymeric or intermolecular condensation products.
-
Difficulty in isolating the cyclic β-keto ester.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Dieckmann condensation.
| Cause | Recommended Solvent | Explanation | Troubleshooting Steps |
| Intermolecular Condensation | Toluene, THF | Non-polar, aprotic solvents are standard. Running the reaction under high dilution favors the intramolecular pathway. | Slowly add the diester to a suspension of the base in the solvent. |
| Reverse Reaction | Aprotic (e.g., Toluene, THF) | The final deprotonation of the β-keto ester drives the equilibrium. Protic solvents can protonate the intermediate and favor the reverse reaction. | Use a strong base (at least 1 equivalent) to ensure complete formation of the product enolate. Acidify during workup to obtain the neutral product.[5] |
| Decomposition | Toluene | High temperatures can lead to decomposition. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Protocols
Protocol 1: Alkylation of Triethyl Methanetricarboxylate
This protocol describes a general procedure for the C-alkylation of triethyl methanetricarboxylate.
Materials:
-
Triethyl methanetricarboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexane (B92381) (3x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Add anhydrous DMF (or THF) to the flask to create a slurry.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve triethyl methanetricarboxylate (1.0 equivalent) in anhydrous DMF (or THF) and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Add the alkyl halide (1.05 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental Workflow:
Caption: Experimental workflow for the alkylation of triethyl methanetricarboxylate.
Protocol 2: Decarboxylation of a Substituted Triethyl Methanetricarboxylate Derivative
This protocol describes a general procedure for the decarboxylation of a substituted malonic ester derivative, a common follow-up to alkylation.
Materials:
-
Substituted triethyl methanetricarboxylate derivative
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted triethyl methanetricarboxylate derivative (1.0 equivalent) in a mixture of ethanol and water.
-
Add potassium hydroxide (3.0-4.0 equivalents) and heat the mixture to reflux for 2-4 hours to effect saponification.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
Heat the acidic mixture to reflux for 4-6 hours to effect decarboxylation. Monitor the evolution of CO₂.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography if necessary.
Solvent Considerations for Decarboxylation: The rate of decarboxylation of malonic acid derivatives is influenced by the solvent polarity. Polar solvents, particularly DMSO, have been shown to accelerate the rate of decarboxylation.[6] However, the initial saponification step is typically performed in a protic solvent mixture like ethanol/water. For direct decarboxylation of the ester without prior hydrolysis, heating in a high-boiling point polar aprotic solvent like DMSO with a salt such as LiCl can be effective (Krapcho decarboxylation).[7]
Logical Relationship for Decarboxylation:
Caption: Logical pathway for the saponification and decarboxylation sequence.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. BJOC - Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Selective Mono-Alkylation
Welcome to the Technical Support Center for selective mono-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for achieving high selectivity and yield in mono-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in selective mono-alkylation?
The main difficulty is preventing over-alkylation, which leads to the formation of di- or poly-alkylated products. This occurs because the mono-alkylated product is often more nucleophilic than the starting material, making it more reactive towards the alkylating agent.[1][2] Controlling the reaction to favor the desired mono-alkylated product is crucial for efficient synthesis and simplified purification.
Q2: How does the choice of base influence selectivity?
The base plays a critical role in generating the nucleophile. The strength and steric bulk of the base can influence the regioselectivity of deprotonation and the concentration of the reactive anion. For substrates with multiple acidic protons, using one equivalent of a strong, sterically hindered base at low temperatures can favor the formation of the mono-anion.[3] Weaker bases may require higher temperatures but can sometimes offer better control over the reaction rate, minimizing over-alkylation.
Q3: What is the effect of temperature on mono-alkylation reactions?
Temperature significantly impacts the reaction rate and selectivity.[4] Lowering the reaction temperature can improve selectivity by slowing down the rate of the second alkylation, which often has a higher activation energy.[1] However, excessively low temperatures may lead to incomplete or very slow reactions. Conversely, higher temperatures can increase the reaction rate but may also promote side reactions like elimination and over-alkylation.[5][6] Precise temperature control is therefore essential for optimizing the desired outcome.[4]
Q4: How can I minimize the formation of the di-alkylated product?
Several strategies can be employed to enhance selectivity for mono-alkylation:
-
Stoichiometry Control: Using an excess of the starting material (the nucleophile) relative to the alkylating agent can statistically favor mono-alkylation.[1][7]
-
Slow Addition: Adding the alkylating agent or the base slowly helps to maintain a low concentration of the reactive species, thereby reducing the likelihood of a second alkylation event.[1][7]
-
Choice of Base and Solvent: Employing a suitable base and solvent system can modulate the reactivity of the nucleophile.
-
Low Temperature: Performing the reaction at lower temperatures can help to control the reaction rate and favor the mono-alkylated product.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Cause | Recommendation |
| Inadequate Deprotonation | The chosen base may not be strong enough to generate a sufficient concentration of the nucleophile. Switch to a stronger base. For example, if using an alkoxide, consider a stronger, non-nucleophilic base like LDA or NaHMDS for enolate formation.[5] |
| Poor Reactivity of Alkylating Agent | The alkylating agent may be too unreactive under the current conditions. Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to a bromide or iodide).[1][7] |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.[1][6] |
| Inhibiting Species | Ensure all reagents and solvents are pure and dry, as impurities can quench the base or interfere with the reaction. |
Issue 2: Significant Formation of Di-alkylated Product
Possible Causes & Solutions
| Cause | Recommendation |
| High Reactivity of Mono-alkylated Product | The mono-alkylated product is more nucleophilic than the starting material. Lower the reaction temperature to improve selectivity.[1] |
| Inappropriate Stoichiometry | The ratio of alkylating agent to the nucleophilic substrate is too high. Use an excess of the substrate to be alkylated (2 to 5-fold excess is a good starting point).[7] |
| Rapid Addition of Reagents | Fast addition of the base or alkylating agent can lead to localized high concentrations, promoting di-alkylation. Add the limiting reagent slowly and in a controlled manner (e.g., via syringe pump).[1][7] |
| Inappropriate Base | The base may be too strong or not sterically hindered enough, leading to rapid and uncontrolled deprotonation. Consider a weaker base or a more sterically hindered one. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how the choice of base and temperature can affect the outcome of selective mono-alkylation for different classes of substrates.
Table 1: Influence of Base on Selective Mono-Alkylation of Enolates
| Base | Typical pKaH | Common Substrates | Key Characteristics & Considerations |
| LDA (Lithium diisopropylamide) | ~36 | Ketones, Esters | Strong, non-nucleophilic, sterically hindered. Favors kinetic enolate formation at low temperatures.[5] |
| NaHMDS (Sodium hexamethyldisilazide) | ~26 | Ketones, Esters | Strong, non-nucleophilic, sterically hindered. Similar to LDA.[5] |
| KOtBu (Potassium tert-butoxide) | ~19 | Ketones, Dinitriles | Strong, sterically hindered alkoxide. Can favor thermodynamic enolate formation.[5] |
| NaOEt (Sodium ethoxide) | ~16 | Malonic esters | Less hindered alkoxide, suitable for more acidic protons.[8] |
| K₂CO₃ (Potassium carbonate) | ~10.3 | Dinitriles (PTC) | Weaker base, often used in phase-transfer catalysis (PTC) conditions.[7] |
| Cs₂CO₃ (Cesium carbonate) | ~10.3 | Amines | Effective in promoting N-alkylation, sometimes offering higher selectivity.[9] |
Table 2: Effect of Temperature on Alkylation Selectivity
| Temperature Range | General Effect on Reaction | Impact on Selectivity | Recommendations for Mono-alkylation |
| Low (-78 °C to 0 °C) | Slower reaction rates. | Generally higher selectivity for mono-alkylation. Favors kinetic control. Minimizes side reactions like elimination.[5] | Ideal starting point for optimizing selectivity, especially with strong bases like LDA. |
| Room Temperature (20-25 °C) | Moderate reaction rates. | Selectivity can be variable and substrate-dependent. | Suitable for many reactions, but may require careful control of stoichiometry and addition rates. |
| Elevated (Reflux) | Faster reaction rates. | Often leads to decreased selectivity and increased over-alkylation and elimination byproducts. | Generally not recommended for selective mono-alkylation unless the substrate is unreactive at lower temperatures.[6] |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of a Ketone using LDA
This protocol describes a general procedure for the selective mono-alkylation of a ketone at the alpha-position.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution (1.05 eq.) dropwise to the ketone solution while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.0 eq.) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Mono-N-alkylation of an Amine
This protocol provides a general guideline for the selective mono-N-alkylation of a primary amine.
Materials:
-
Primary amine
-
Alkyl halide
-
A suitable non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (2.0 eq. or more) in the anhydrous solvent.
-
Add the base (e.g., DIPEA, 1.5 eq. relative to the alkyl halide).
-
Add the alkyl halide (1.0 eq.) to the mixture. For highly reactive alkylating agents, consider slow, dropwise addition.[1]
-
Stir the reaction mixture at room temperature or a slightly elevated temperature, under an inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product via column chromatography to separate it from unreacted amine and any over-alkylated byproducts.
Visualizations
Caption: General experimental workflow for selective mono-alkylation.
Caption: Competing pathways in alkylation reactions.
Caption: Troubleshooting logic for optimizing mono-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Allylic Alkylation of Ketone Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
workup procedures to remove impurities from triethyl methanetricarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and purification of triethyl methanetricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of triethyl methanetricarboxylate?
Common impurities can include:
-
Unreacted starting materials: Ethyl malonate and ethyl chloroformate.
-
Inorganic salts: Magnesium salts formed during the reaction.[1]
-
Side-products: Diethyl carbonate from the decomposition of ethyl chloroformate, and potentially small amounts of ethoxide-related byproducts.
-
Residual solvents: Ether or other solvents used in the reaction and workup.
-
Colored impurities: These can be high-molecular-weight byproducts or degradation products formed during the reaction, especially if temperatures are not well-controlled.
Q2: What is the standard workup procedure for triethyl methanetricarboxylate?
A widely used and reliable workup procedure involves the following steps:
-
Acidic Quench: Cautious decomposition of the reaction mixture (often a viscous magnesium compound) with a dilute acid, such as dilute acetic acid, to neutralize any basic species and dissolve inorganic salts.[1]
-
Extraction: Extraction of the product into an organic solvent like diethyl ether.
-
Washing: Washing the combined organic layers with water to remove water-soluble impurities and residual acid. A wash with brine (saturated NaCl solution) can aid in breaking emulsions and removing excess water.
-
Drying: Drying the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Removal of the extraction solvent by distillation or rotary evaporation.
-
Purification: The final purification is typically achieved by fractional distillation under reduced pressure.[1]
Q3: What level of purity can I expect for triethyl methanetricarboxylate?
With proper purification, it is common to achieve purity levels exceeding 98% as determined by Gas Chromatography (GC).[2] For pharmaceutical applications, high purity is often a critical requirement.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup and purification of triethyl methanetricarboxylate.
Issue 1: Emulsion formation during aqueous extraction.
Problem: A stable emulsion forms between the organic and aqueous layers, making separation difficult. This can be caused by the presence of surfactant-like impurities or high concentrations of dissolved salts.
Solutions:
| Method | Description | Pros | Cons |
| Brine Wash | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently rock. | Simple, often effective at increasing the ionic strength of the aqueous layer, which helps to break up emulsions.[3] | May not be effective for all types of emulsions. |
| Addition of Salt | Add solid sodium chloride directly to the emulsion and shake gently. | Can be more effective than a brine wash for stubborn emulsions.[4] | The salt may not fully dissolve. |
| Change of Solvent | Add a small amount of a different organic solvent. | Can alter the solubility properties of the mixture and break the emulsion.[3] | May complicate solvent removal later. |
| Centrifugation | If the emulsion is persistent, centrifuging the mixture can force the layers to separate. | Highly effective for very stable emulsions. | Requires access to a centrifuge. |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool. | Can physically disrupt the emulsion.[4] | Can be slow and may lead to some loss of product. |
Issue 2: The final product has a yellow or brown color.
Problem: The purified triethyl methanetricarboxylate is discolored, indicating the presence of impurities. This can be due to residual starting materials, side-products, or thermal decomposition.
Solutions:
| Method | Description | Pros | Cons |
| Activated Charcoal Treatment | Dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal, followed by filtration. | Effective at removing a wide range of colored impurities.[5][6] | Can lead to some product loss due to adsorption on the charcoal. |
| Column Chromatography | Pass the crude product through a silica (B1680970) gel or alumina (B75360) column. | Can provide very high purity and excellent color removal. | More time-consuming and requires more solvent than other methods. |
| Fractional Distillation | Careful fractional distillation under reduced pressure can separate the product from less volatile colored impurities. | Often sufficient for removing many colored impurities. | May not be effective for impurities with boiling points close to the product. |
Experimental Protocols
Protocol 1: Standard Workup and Purification
This protocol is adapted from a procedure published in Organic Syntheses.[1]
-
Quenching: The reaction mixture, containing the magnesium salt of triethyl methanetricarboxylate, is cooled in an ice bath. Dilute acetic acid (e.g., 10% v/v) is added slowly with stirring until the mixture becomes acidic and all solids have dissolved.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.
-
Washing: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.
-
Drying: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: The crude product is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 130 °C at 10 mmHg).[1]
Protocol 2: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the colored triethyl methanetricarboxylate in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Treatment: Add a small amount of activated charcoal (typically 1-2% by weight of the product) to the solution.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated charcoal.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the decolorized product.
Visual Guides
Caption: Troubleshooting workflow for the purification of triethyl methanetricarboxylate.
Caption: Logical relationship between impurity type and corresponding removal strategy.
References
Technical Support Center: Scaling Up Reactions with Triethyl Methanetricarboxylate
Welcome to the Technical Support Center for Triethyl Methanetricarboxylate Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on scaling up reactions involving triethyl methanetricarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development from lab to pilot and beyond.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up alkylation reactions with triethyl methanetricarboxylate?
A1: The main challenges include:
-
Exothermicity Management: Alkylation of active methylene (B1212753) compounds is often exothermic. What is easily managed in a lab flask can become a significant safety hazard at scale due to the decreased surface-area-to-volume ratio in larger reactors, which reduces heat transfer efficiency.[1][2]
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is more difficult. Poor mixing can lead to localized "hot spots," uneven reactant distribution, and ultimately, lower yields and higher impurity levels.[3]
-
Viscosity Changes: In some cases, the reaction mixture can become viscous, posing significant challenges for adequate stirring and heat transfer in large vessels.
-
By-product Formation: Side reactions, such as dialkylation, can become more prevalent at scale if temperature and reactant concentrations are not carefully controlled.[4]
-
Work-up and Purification: Isolating the product from larger volumes of solvents and by-products requires different techniques than those used at the lab bench, such as fractional distillation instead of chromatography.[5]
Q2: How does the choice of base and solvent impact the scale-up of triethyl methanetricarboxylate alkylation?
A2: The choice of base and solvent is critical for a successful and safe scale-up.
-
Base Selection: While strong bases like sodium hydride or alkoxides are common in the lab, their handling at an industrial scale can be hazardous. Weaker, solid bases like potassium carbonate are often preferred for safety and ease of handling in large-scale operations, although they may require higher temperatures or longer reaction times.
-
Solvent Selection: Solvents used at the lab scale may not be suitable for pilot or plant scale due to safety (e.g., low flash points), environmental regulations, or cost. It is crucial to select a solvent that is effective for the reaction, has a good safety profile, and is easily recoverable.
Q3: What are the key safety considerations for a pilot-scale reaction involving triethyl methanetricarboxylate?
A3: Key safety considerations include:
-
Thermal Hazard Assessment: A thorough thermal hazard assessment, for instance using reaction calorimetry, should be conducted to understand the heat of reaction and the potential for thermal runaway.[2]
-
Emergency Planning: Have a clear and tested emergency plan in place to handle unexpected events like a sudden temperature increase or pressure build-up.[6]
-
Material Handling: Ensure that all materials are handled according to their safety data sheets (SDS) and that appropriate personal protective equipment (PPE) is used.
-
Equipment Integrity: Verify that the reactor and associated equipment are rated for the temperatures and pressures that may be encountered during the reaction.
Troubleshooting Guides
Issue 1: Low Yield and/or High Levels of Impurities Upon Scale-Up
Q: We successfully performed an alkylation of triethyl methanetricarboxylate at the lab scale (10g) with a 90% yield. However, upon scaling up to 1kg, the yield dropped to 60% with a significant increase in by-products. What could be the cause?
A: This is a common issue when scaling up. The primary culprits are often related to mixing and heat transfer.
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" where the temperature is higher, promoting side reactions and degradation of the product. It can also result in poor distribution of reactants, leading to incomplete conversion.[3]
-
Solution: Evaluate the agitator design and speed. A different impeller type or an increase in agitation speed might be necessary to ensure homogeneity. Consider installing baffles in the reactor to improve mixing.
-
-
Poor Temperature Control: The surface area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[2] If the reaction temperature is not adequately controlled, by-products can form, reducing the yield of the desired product.
-
Solution: Ensure your pilot reactor's cooling system is appropriately sized for the heat generated by the reaction. You may need to use a more efficient heat transfer fluid or lower the coolant temperature. A slower addition of the alkylating agent can also help manage the exotherm.
-
Issue 2: Reaction Mixture Becomes Too Viscous to Stir Effectively
Q: During the scale-up of our reaction, the mixture became a thick slurry that our overhead stirrer could not handle, leading to poor mixing and a failed reaction. How can we address this?
A: Increased viscosity is a significant challenge at scale.
-
Solvent Choice and Concentration: The viscosity of the reaction mixture is highly dependent on the solvent and the concentration of reactants and products.
-
Solution: Consider using a different solvent that provides better solubility for all components throughout the reaction. Alternatively, increasing the solvent volume can help to keep everything in solution, though this may impact reaction kinetics and throughput.
-
-
Stirrer Design: The type of stirrer is crucial for handling viscous mixtures.
-
Solution: For viscous slurries, an anchor or helical stirrer is often more effective than a simple paddle or turbine stirrer. Ensure the stirrer motor has enough torque to handle the increased viscosity.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in scaling up reactions.
Data Presentation
The following tables provide illustrative data on how key parameters can affect the outcome of a typical alkylation of triethyl methanetricarboxylate at different scales. Note: This data is representative and may vary depending on the specific reactants and conditions.
Table 1: Effect of Mixing Speed on Yield and Purity
| Scale | Stirring Speed (RPM) | Yield (%) | Purity (%) |
| 1 L (Lab) | 300 | 92 | 98 |
| 1 L (Lab) | 500 | 95 | 99 |
| 100 L (Pilot) | 100 | 75 | 90 |
| 100 L (Pilot) | 200 | 85 | 95 |
| 100 L (Pilot) | 300 | 88 | 97 |
Table 2: Effect of Temperature on By-product Formation
| Scale | Temperature (°C) | Main Product (%) | Dialkylated By-product (%) |
| 1 L (Lab) | 60 | 95 | 3 |
| 1 L (Lab) | 80 | 88 | 10 |
| 100 L (Pilot) | 60 | 92 | 6 |
| 100 L (Pilot) | 80 | 80 | 18 |
Experimental Protocols
Protocol 1: Pilot-Scale Alkylation of Triethyl Methanetricarboxylate
This protocol describes a general procedure for the alkylation of triethyl methanetricarboxylate at a 100 L scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles |
| Triethyl methanetricarboxylate | 232.23 | 23.2 | 100 |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 17.1 | 100 |
| Potassium Carbonate (anhydrous) | 138.21 | 20.7 | 150 |
| Acetone | - | 100 L | - |
Procedure:
-
Reactor Setup: Charge the 100 L glass-lined reactor with potassium carbonate and acetone.
-
Initial Charge: Add triethyl methanetricarboxylate to the reactor.
-
Heating: Heat the mixture to a gentle reflux (around 56°C) with moderate agitation.
-
Alkyl Halide Addition: Slowly add the alkyl halide to the refluxing mixture over a period of 2-3 hours to control the exotherm. Monitor the internal temperature closely and adjust the addition rate as needed.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux. Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the filter cake with acetone.
-
Purification: Concentrate the filtrate under reduced pressure to remove the acetone. The crude product can then be purified by vacuum distillation.
Protocol 2: Pilot-Scale Krapcho Decarboxylation of Alkylated Triethyl Methanetricarboxylate
This protocol describes the decarboxylation of one of the ester groups from the product of Protocol 1.[7][8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles |
| Alkylated Triethyl Methanetricarboxylate | (Varies) | (Product from above) | ~100 |
| Lithium Chloride | 42.39 | 8.5 | 200 |
| Dimethyl Sulfoxide (DMSO) | - | 100 L | - |
| Water | 18.02 | 3.6 | 200 |
Procedure:
-
Reactor Setup: Charge the 100 L reactor with the crude alkylated triethyl methanetricarboxylate, lithium chloride, DMSO, and water.
-
Heating: Heat the mixture to 150-160°C with good agitation.
-
Reaction Monitoring: Monitor the reaction for the evolution of carbon dioxide. The reaction progress can be followed by GC analysis of the reaction mixture.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and modification of triethyl methanetricarboxylate derivatives.
References
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. cedrec.com [cedrec.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. scite.ai [scite.ai]
Validation & Comparative
A Comparative Guide to Triethyl Methanetricarboxylate and Diethyl Malonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a C-C bond-forming reagent is pivotal to the success of a synthetic route. Among the plethora of available options, activated methylene (B1212753) compounds are a cornerstone for the construction of complex molecular architectures. This guide provides a detailed, objective comparison of two such reagents: triethyl methanetricarboxylate and the more conventional diethyl malonate. We will delve into their respective performance in key organic reactions, supported by physicochemical data and detailed experimental protocols.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for predicting their behavior in chemical reactions. The acidity of the α-proton, in particular, dictates the ease of enolate formation, a key step in their most common applications.
| Property | Triethyl Methanetricarboxylate | Diethyl Malonate |
| Molecular Formula | C₁₀H₁₆O₆[1] | C₇H₁₂O₄ |
| Molecular Weight | 232.23 g/mol [1] | 160.17 g/mol |
| Structure | ||
| Predicted pKa of α-proton | ~9.13[2] | ~13 |
Reactivity and Performance in Synthesis: A Head-to-Head Comparison
The primary utility of both triethyl methanetricarboxylate and diethyl malonate stems from the acidity of their methine/methylene protons, which allows for deprotonation to form a stabilized enolate. This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions.
Acidity and Enolate Formation
The most significant difference between the two reagents lies in the acidity of their α-protons. Triethyl methanetricarboxylate, with three electron-withdrawing ester groups, is considerably more acidic (predicted pKa ≈ 9.13) than diethyl malonate, which has two (pKa ≈ 13). This has profound implications for the choice of base and reaction conditions for enolate formation. The higher acidity of triethyl methanetricarboxylate allows for the use of weaker bases to achieve complete deprotonation, which can be advantageous in syntheses involving base-sensitive functional groups.
Caption: Comparison of enolate formation from triethyl methanetricarboxylate and diethyl malonate.
Alkylation Reactions: Mono- vs. Di-substitution
A key divergence in the synthetic utility of these two reagents is the degree of alkylation. Diethyl malonate possesses two acidic protons, allowing for both mono- and di-alkylation. The selective synthesis of the mono-alkylated product often requires careful control of stoichiometry and reaction conditions to prevent the second alkylation.
In contrast, triethyl methanetricarboxylate has only one acidic proton, inherently restricting the reaction to mono-alkylation. This makes it a superior choice when the introduction of a single substituent is desired, simplifying product purification and improving the overall yield of the target mono-substituted compound.
Caption: Alkylation pathways of triethyl methanetricarboxylate versus diethyl malonate.
Applications in the Synthesis of Carboxylic Acids and Heterocycles
Both reagents are valuable precursors for the synthesis of substituted carboxylic acids and heterocyclic compounds.
Synthesis of Substituted Carboxylic Acids
The malonic ester synthesis, a classic method for preparing α-substituted carboxylic acids, traditionally employs diethyl malonate. The synthesis involves alkylation followed by hydrolysis and decarboxylation. A significant drawback can be the potential for di-alkylation, leading to mixtures of products.
Triethyl methanetricarboxylate offers a more controlled route to mono-substituted carboxylic acids. Following mono-alkylation, the resulting substituted methanetricarboxylate can be selectively hydrolyzed and decarboxylated to yield the desired product. The additional ester group can be removed under specific conditions, providing a clean route to the target acid.
Synthesis of Heterocyclic Compounds
Both molecules serve as versatile building blocks in the synthesis of a wide range of heterocyclic compounds. Diethyl malonate is famously used in the synthesis of barbiturates and other pyrimidine (B1678525) derivatives through condensation reactions with urea (B33335) or its derivatives. Triethyl methanetricarboxylate has been employed in the synthesis of various heterocyclic systems, including dihydroquinoline-3-carboxylic acids, which have shown promise as HIV-1 integrase inhibitors.[3]
Experimental Protocols
General Procedure for Mono-alkylation of Diethyl Malonate
This protocol is designed to favor the formation of the mono-alkylated product.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Sodium ethoxide (1.0 equivalent)
-
Anhydrous ethanol (B145695)
-
Alkyl halide (e.g., 1-bromobutane) (1.0 equivalent)
-
1 M HCl (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous MgSO₄ (for drying)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen).
-
Sodium ethoxide is dissolved in anhydrous ethanol in the flask.
-
Diethyl malonate is added dropwise to the stirred solution at room temperature. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.[4]
-
The alkyl halide is added dropwise to the enolate solution. The reaction may be exothermic and can be controlled with an ice bath if necessary.
-
After the addition is complete, the mixture is stirred at room temperature or gently refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is cooled to room temperature and quenched by the addition of 1 M HCl until the solution is acidic.
-
The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
General Procedure for Alkylation of Triethyl Methanetricarboxylate
Materials:
-
Triethyl methanetricarboxylate (1.0 equivalent)
-
Potassium carbonate (1.2 equivalents)
-
Dimethylformamide (DMF)
-
Alkyl halide (e.g., 1,2-dibromoethane) (2.0 equivalents)
-
Methyl tertiary-butyl ether (MTBE)
Procedure:
-
To a mixture of DMF and MTBE, fine-grade potassium carbonate is added.
-
The stirred mixture is heated to 50°C, and triethyl methanetricarboxylate is added in one portion.
-
The temperature is allowed to rise to 65°C and then reduced back to 50°C over one hour.
-
The mixture is heated to 60°C, and the 1,2-dibromoethane (B42909) is added.
-
The mixture is stirred at 60°C for several hours, with the reaction progress monitored by gas chromatography.
-
Upon completion, the reaction mixture is worked up by standard procedures to isolate the alkylated product.
Summary and Concluding Remarks
The choice between triethyl methanetricarboxylate and diethyl malonate in organic synthesis is dictated by the specific synthetic goal.
Choose Diethyl Malonate when:
-
The synthesis of di-substituted products is the objective.
-
Cost is a significant consideration, as it is generally more economical.
-
The potential for over-alkylation can be effectively managed through careful control of reaction conditions.
Choose Triethyl Methanetricarboxylate when:
-
Strict mono-alkylation is required, leading to a cleaner reaction profile and simplified purification.
-
The higher acidity of the α-proton is advantageous, allowing for the use of milder bases.
-
The target molecule benefits from the introduction of a C(COOEt)₃ moiety for subsequent transformations.
Caption: Decision workflow for selecting between the two reagents.
Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their distinct reactivity profiles, as outlined in this guide, will enable researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
A Comparative Guide to Methanetricarboxylic Esters and Dicarboxylate Synthons in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures. Among the myriad of tools available to chemists, synthons derived from dicarboxylic acids and their higher homologs play a pivotal role. This guide provides a detailed comparative analysis of two key classes of these synthons: traditional dicarboxylate synthons, exemplified by malonic esters, and their tri-ester counterparts, the methanetricarboxylic esters. This comparison will delve into their reactivity, synthetic applications, and practical considerations, supported by experimental data to inform the strategic choices of researchers in academia and the pharmaceutical industry.
Executive Summary
Dicarboxylate synthons, particularly diethyl malonate, are workhorses in organic chemistry, renowned for their utility in the synthesis of substituted carboxylic acids through the malonic ester synthesis.[1] This method, however, is often complicated by competing dialkylation reactions.[2] Methanetricarboxylic esters, such as triethyl methanetricarboxylate, have emerged as valuable alternatives that offer a solution to this challenge, effectively serving as "blocked" malonic esters to favor monoalkylation. This guide will explore the nuances of each synthon, providing a framework for their selective application.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these synthons is crucial for predicting their reactivity and optimizing reaction conditions.
| Property | Diethyl Malonate | Triethyl Methanetricarboxylate |
| Molecular Formula | C₇H₁₂O₄ | C₁₀H₁₆O₆ |
| Molecular Weight | 160.17 g/mol | 232.23 g/mol [3] |
| Appearance | Colorless liquid[1] | Clear colorless to yellow liquid after melting[3] |
| Boiling Point | 199 °C (lit.)[1] | 253 °C (lit.)[4] |
| Melting Point | -51 to -50 °C (lit.) | 25-26 °C (lit.)[4] |
| Density | 1.055 g/mL at 25 °C (lit.)[1] | 1.095 g/mL at 25 °C (lit.)[4] |
| pKa of α-hydrogen | ~13 | ~9.13 (Predicted)[4] |
| Solubility | Slightly miscible with water; Miscible with ethanol (B145695), ether, chloroform (B151607), and benzene.[1] | Immiscible in water; Sparingly soluble in chloroform and methanol.[4][5] |
Reactivity and Synthetic Utility
The primary difference in the synthetic utility of these two classes of esters stems from the acidity of their α-hydrogens and the steric environment around the reactive center.
Dicarboxylate Synthons: The Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of substituted acetic acids.[2] The α-protons of diethyl malonate are sufficiently acidic (pKa ≈ 13) to be deprotonated by common bases like sodium ethoxide. The resulting enolate is a soft nucleophile that readily undergoes Sₖ2 reactions with alkyl halides.[6]
A significant drawback of the malonic ester synthesis is the potential for dialkylation, as the monoalkylated product still possesses an acidic proton.[2] Controlling the stoichiometry of the base and alkylating agent can favor monoalkylation, but mixtures are common.[6]
Methanetricarboxylic Esters: A Strategy for Selective Monoalkylation
Methanetricarboxylic esters can be viewed as malonic esters with a "protecting" carboxyl group. The presence of a third electron-withdrawing ester group significantly increases the acidity of the methine proton (predicted pKa ≈ 9.13 for triethyl methanetricarboxylate).[4] This enhanced acidity allows for the use of weaker bases for deprotonation.
More importantly, after the single alkylation, the resulting product lacks an acidic proton at the α-position, thus inherently preventing a second alkylation. This makes methanetricarboxylic esters excellent synthons for the clean preparation of mono-substituted acetic acids.[7] The additional ester group can then be removed through hydrolysis and decarboxylation.
Experimental Protocols
Synthesis of Triethyl Methanetricarboxylate
This procedure is adapted from Organic Syntheses.[8]
Materials:
-
Magnesium turnings (1.03 gram atoms)
-
Absolute ethanol
-
Carbon tetrachloride
-
Ethyl malonate (1 mole)
-
Dry ether
-
Ethyl chloroformate (1.05 moles)
-
Dilute acetic acid
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, place magnesium turnings, a small amount of absolute ethanol, and a few drops of carbon tetrachloride.
-
Gently warm the mixture to initiate the reaction (evolution of hydrogen).
-
Gradually add a mixture of ethyl malonate and absolute ethanol at a rate that maintains a vigorous but controlled reaction.
-
After the addition is complete, add dry ether and heat the mixture on a steam bath to complete the formation of the magnesium salt.
-
Cool the flask and add a mixture of ethyl chloroformate and dry ether at a rate that maintains vigorous boiling.
-
After the addition, heat the reaction on a steam bath for 15 minutes.
-
Cool the mixture and cautiously decompose the magnesium compound with dilute acetic acid.
-
Separate the ethereal layer, extract the aqueous layer with ether, and combine the organic layers.
-
Wash the combined ethereal solution with water, dry over sodium sulfate, and distill off the ether.
-
The residue is distilled under reduced pressure to yield pure triethyl methanetricarboxylate.
General Protocol for Monoalkylation of Diethyl Malonate
This is a general procedure for the malonic ester synthesis.[6]
Materials:
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl malonate (1 equivalent)
-
Alkyl halide (1 equivalent)
-
Aqueous acid (e.g., HCl)
-
Aqueous base (e.g., NaOH)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution to form the enolate.
-
Add the alkyl halide and reflux the mixture to effect the alkylation.
-
After the reaction is complete, hydrolyze the ester by refluxing with aqueous base.
-
Acidify the reaction mixture with aqueous acid.
-
Heat the acidified mixture to induce decarboxylation, yielding the mono-substituted acetic acid.
-
Isolate and purify the product.
Proposed Workflow for Monoalkylation using Triethyl Methanetricarboxylate
This proposed workflow combines the alkylation of the tricarboxylate with a subsequent hydrolysis and decarboxylation step.
Materials:
-
Triethyl methanetricarboxylate (1 equivalent)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF)
-
Alkyl halide (1 equivalent)
-
Aqueous base (e.g., KOH)
-
Aqueous acid (e.g., HCl)
Procedure:
-
To a solution of triethyl methanetricarboxylate in a suitable solvent, add the base to form the enolate.
-
Add the alkyl halide and heat the mixture to perform the monoalkylation.
-
Upon completion, hydrolyze the three ester groups by heating with a strong aqueous base.
-
Cool the reaction mixture and carefully acidify with a strong aqueous acid.
-
Heat the acidified solution to effect decarboxylation of the resulting tris-acid to the desired mono-substituted acetic acid.
-
Isolate and purify the final product.
Comparative Performance and Applications
| Feature | Dicarboxylate Synthons (e.g., Diethyl Malonate) | Methanetricarboxylic Esters (e.g., Triethyl Methanetricarboxylate) |
| Primary Application | Synthesis of mono- and di-substituted acetic acids.[2] | Selective synthesis of mono-substituted acetic acids.[7] |
| Selectivity | Prone to dialkylation, requiring careful control of stoichiometry.[2] | Inherently selective for monoalkylation. |
| Acidity of α-H | pKa ≈ 13 | pKa ≈ 9.13 (predicted)[4] |
| Base Requirements | Requires a relatively strong base (e.g., sodium ethoxide).[6] | Can be deprotonated with weaker bases (e.g., K₂CO₃). |
| Substrate Scope | Broad for primary and some secondary alkyl halides. | Broad for primary and some secondary alkyl halides. |
| Decarboxylation | Readily undergoes decarboxylation after hydrolysis. | Requires hydrolysis of three esters followed by decarboxylation. |
| Atom Economy | Higher atom economy for the synthesis of the starting synthon. | Lower atom economy due to the additional ester group that is ultimately removed. |
Applications in Drug Development
Both synthons are valuable in the synthesis of active pharmaceutical ingredients (APIs). Dicarboxylate synthons are used in the production of barbiturates and non-steroidal anti-inflammatory drugs.[1] Methanetricarboxylic esters have been used in the synthesis of novel inhibitors of Hsp90 and dihydroquinoline-3-carboxylic acids that act as HIV-1 integrase inhibitors.[3]
The choice between these synthons in a drug development campaign depends on the specific synthetic challenge. For a target requiring a mono-substituted acetic acid moiety where side products from dialkylation are problematic, the use of a methanetricarboxylic ester can be a more efficient and robust strategy, despite the extra synthetic step required to prepare the synthon.
Biological Activity Context
While these compounds are primarily synthetic tools, it is noteworthy that the parent dicarboxylic acid, malonic acid, is a classic competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase in the respiratory electron transport chain.[9][10][11] This is due to its structural similarity to the enzyme's natural substrate, succinate.[9] This property has been explored for its potential cardioprotective effects during myocardial ischemia-reperfusion injury.[12] There is currently limited information on the specific biological activities of methanetricarboxylic acid itself.
Visualizing the Synthetic Pathways
Logical Workflow for Choosing a Synthon
Caption: Decision tree for selecting between malonic and methanetricarboxylic esters.
Experimental Workflow: Malonic Ester Synthesis
Caption: Workflow for the malonic ester synthesis of a substituted acetic acid.
Experimental Workflow: Methanetricarboxylic Ester Monoalkylation
Caption: Workflow for selective monoalkylation using a methanetricarboxylic ester.
Conclusion
Both dicarboxylate and methanetricarboxylic esters are powerful synthons for C-C bond formation. While the malonic ester synthesis is a time-honored and versatile method, it suffers from a lack of selectivity in monoalkylation. Methanetricarboxylic esters provide an elegant solution to this problem, offering a reliable route to mono-substituted acetic acids. The choice between these two synthons should be guided by the specific synthetic goal, with considerations for selectivity, atom economy, and the overall synthetic strategy. For drug development professionals, the ability to cleanly synthesize specific mono-substituted building blocks can be a significant advantage, making methanetricarboxylic esters an important tool in the modern synthetic chemist's arsenal.
References
- 1. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 6279-86-3: 1,1,1-Triethyl methanetricarboxylate [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. homework.study.com [homework.study.com]
- 10. NP-MRD: Showing NP-Card for Malonic acid (NP0001303) [np-mrd.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Effect of Malonate as a Succinate Dehydrogenase Inhibitor on Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Triethyl Methanetricarboxylate: A Superior Alternative to Malonic Esters for Mono-Alkylation in the Synthesis of Substituted Acetic Acids
For researchers, scientists, and drug development professionals engaged in the synthesis of substituted acetic acids, the challenge of achieving clean, high-yield mono-alkylation is a persistent obstacle. The traditional malonic ester synthesis, while a cornerstone of organic chemistry, is often plagued by the formation of dialkylated byproducts, leading to purification challenges and reduced yields. An alternative reagent, triethyl methanetricarboxylate, offers a decisive advantage by sterically and electronically precluding dialkylation, thereby ensuring the exclusive formation of mono-alkylated products.
The core of this advantage lies in the inherent structure of triethyl methanetricarboxylate. Possessing three ester groups attached to a single central carbon, it effectively acts as a "blocked" malonic ester. After the initial alkylation, the resulting quaternary carbon center is no longer amenable to a second alkylation, thus providing a direct and efficient route to monosubstituted acetic acids. This guide provides a comprehensive comparison of triethyl methanetricarboxylate and diethyl malonate, supported by experimental data and detailed protocols, to inform synthetic strategy and streamline the production of valuable chemical intermediates.
Comparative Analysis: Mono- vs. Di-alkylation
The primary drawback of the widely used malonic ester synthesis is the potential for over-alkylation. The mono-alkylated product still possesses an acidic proton, which can be abstracted by the base, leading to a second alkylation and the formation of a dialkylated species. This necessitates careful control of reaction conditions and often results in a mixture of products that are difficult to separate due to similar physical properties.
Triethyl methanetricarboxylate elegantly circumvents this issue. The presence of the third ester group ensures that upon mono-alkylation, no acidic proton remains on the alpha-carbon, thus preventing any subsequent alkylation.
Table 1: Comparison of Alkylation Products
| Feature | Diethyl Malonate | Triethyl Methanetricarboxylate |
| Potential for Dialkylation | High, leading to product mixtures.[1][2][3] | Negligible to none. |
| Product Purity | Often requires extensive purification to separate mono- and di-alkylated products.[1] | High purity of the mono-alkylated product is typically achieved. |
| Yield of Mono-alkylated Product | Variable, dependent on reaction conditions and substrate. | Generally high and more predictable. |
| Synthetic Steps | Alkylation, Hydrolysis, Decarboxylation.[4] | Alkylation, Hydrolysis, Decarboxylation. |
Experimental Protocols
To illustrate the practical application of these reagents, detailed experimental protocols for the synthesis of a generic monosubstituted acetic acid (R-CH₂-COOH) are provided below.
Protocol 1: Synthesis of Monosubstituted Acetic Acid via Diethyl Malonate
This protocol is a generalized procedure and may require optimization for specific alkyl halides.
Step 1: Mono-alkylation of Diethyl Malonate
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol. To this solution, diethyl malonate (1.0 eq) is added dropwise at room temperature.
-
Alkylation: The alkyl halide (R-X, 1.0 eq) is added dropwise to the enolate solution. The reaction mixture is then heated to reflux for 2-4 hours and monitored by TLC.[3]
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is a mixture of mono- and di-alkylated esters and requires purification, typically by fractional distillation or column chromatography.[1]
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: The purified mono-alkylated diethyl malonate is refluxed with an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) until the ester groups are fully hydrolyzed.
-
Decarboxylation: If acidic hydrolysis is used, decarboxylation often occurs concurrently upon heating. If basic hydrolysis is used, the reaction mixture is acidified and then heated to induce decarboxylation, which is evident by the evolution of CO₂ gas.
-
Isolation: The resulting monosubstituted acetic acid is extracted with an organic solvent, dried, and purified by distillation or recrystallization.
Protocol 2: Synthesis of Monosubstituted Acetic Acid via Triethyl Methanetricarboxylate
This protocol outlines the selective synthesis of a mono-alkylated acetic acid.
Step 1: Mono-alkylation of Triethyl Methanetricarboxylate
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, a solution of triethyl methanetricarboxylate (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) is treated with a strong, non-nucleophilic base such as sodium hydride (NaH, 1.0 eq) or lithium diisopropylamide (LDA) at 0 °C.
-
Alkylation: The alkyl halide (R-X, 1.0 eq) is added dropwise to the enolate solution at 0 °C, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude mono-alkylated triethyl methanetricarboxylate, which is often of sufficient purity for the next step.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: The crude alkylated triethyl methanetricarboxylate is subjected to hydrolysis using a strong base such as potassium hydroxide (B78521) in ethanol, followed by acidification.
-
Decarboxylation: The resulting substituted methanetricarboxylic acid is then heated, often in the presence of a high-boiling solvent, to effect decarboxylation of two of the three carboxylic acid groups, yielding the desired monosubstituted acetic acid.
-
Isolation: The final product is isolated by extraction, followed by purification via distillation or recrystallization.
Visualizing the Synthetic Pathways
The logical workflows for the synthesis of monosubstituted acetic acids using both diethyl malonate and triethyl methanetricarboxylate can be visualized to highlight the key difference in the alkylation step.
Conclusion
For the synthesis of monosubstituted acetic acids, triethyl methanetricarboxylate presents a clear and compelling advantage over traditional malonic esters. By inherently preventing the formation of dialkylated byproducts, it offers a more direct, efficient, and higher-yielding route to the desired products. This eliminates the need for challenging purification steps, saving time and resources. For researchers in drug discovery and process development, where purity and efficiency are paramount, the adoption of triethyl methanetricarboxylate as a preferred reagent for mono-alkylation represents a significant step towards more streamlined and reliable synthetic workflows.
References
A Comparative Guide to Validating Synthetic Routes: Triethyl Methanetricarboxylate vs. Alternative Reagents in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is paramount to the efficient and successful production of target molecules. This guide provides an objective comparison of synthetic strategies employing triethyl methanetricarboxylate against common alternatives, with a focus on the synthesis of quinolone derivatives, a core scaffold in numerous therapeutic agents.
Triethyl methanetricarboxylate is a versatile C3 synthon, offering a unique combination of a malonate-type reactive methylene (B1212753) group and an additional ester functionality. This allows for the construction of complex molecular architectures and provides opportunities for subsequent chemical modifications. This guide will delve into the practical application of triethyl methanetricarboxylate in the context of the Gould-Jacobs reaction for quinoline (B57606) synthesis, comparing its potential utility against the more conventional reagent, diethyl ethoxymethylenemalonate.
Comparison of Synthetic Routes for 4-Hydroxyquinoline-3-Carboxylate Derivatives
The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines. The reaction proceeds via the condensation of an aniline (B41778) with a malonic ester derivative, followed by a thermal cyclization. The choice of the malonic ester derivative can influence reaction conditions, yields, and the potential for downstream functionalization.
Here, we compare the established route using diethyl ethoxymethylenemalonate with a projected route using triethyl methanetricarboxylate for the synthesis of a key intermediate, ethyl 4-hydroxyquinoline-3-carboxylate.
| Parameter | Synthetic Route using Diethyl Ethoxymethylenemalonate | Synthetic Route using Triethyl Methanetricarboxylate (Projected) |
| Starting Materials | Aniline, Diethyl ethoxymethylenemalonate | Aniline, Triethyl methanetricarboxylate |
| Key Reaction | Gould-Jacobs Reaction[1][2][3] | Gould-Jacobs Reaction |
| Intermediate | Diethyl 2-((phenylamino)methylene)malonate | Diethyl 2-(carbethoxy)-2-((phenylamino)methyl)malonate |
| Typical Yield | 37-93%[4][5] | Potentially comparable, requires experimental validation. |
| Reaction Time | 1 - 3.5 hours (thermal); 5 - 20 minutes (microwave)[4][5] | Likely similar to the diethyl ethoxymethylenemalonate route. |
| Reaction Temperature | 125°C (condensation), 250-300°C (cyclization)[4][5] | Expected to be in a similar range. |
| Advantages | Well-established and widely documented procedure.[1][2][3] | The additional ester group in the product offers a handle for further diversification of the quinoline scaffold. |
| Disadvantages | The intermediate is used solely for the formation of the quinoline ring. | The reagent is generally more expensive than diethyl malonate derivatives. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate using Diethyl Ethoxymethylenemalonate (Gould-Jacobs Reaction)
This protocol describes a conventional thermal approach for the synthesis of a substituted 4-hydroxyquinoline-3-carboxylate.
Materials:
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A (high-temperature solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline (10 g, 62.1 mmol) and diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol).
-
Heat the mixture at 125°C for 1 hour with stirring.
-
Add Dowtherm A (50 mL) to the reaction mixture.
-
Increase the temperature and heat the mixture to 255°C for 2.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with hexane (50 mL) and stir for 5 minutes.
-
Collect the precipitated product by filtration and wash with hexane.
-
Dry the solid product under vacuum to yield ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[5]
Expected Yield: ~93%[5]
Protocol 2: Projected Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate using Triethyl Methanetricarboxylate
This projected protocol adapts the Gould-Jacobs reaction for use with triethyl methanetricarboxylate. The initial step would involve a condensation reaction, likely acid-catalyzed, to form the enamine intermediate, followed by thermal cyclization.
Materials:
-
Aniline
-
Triethyl methanetricarboxylate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., Dowtherm A)
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve aniline (1.0 eq) and triethyl methanetricarboxylate (1.0 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water evolved in the Dean-Stark trap until the reaction is complete (monitored by TLC).
-
Remove the toluene under reduced pressure to obtain the crude enamine intermediate.
-
Cyclization: Add a high-boiling point solvent such as Dowtherm A to the flask containing the intermediate.
-
Heat the mixture to approximately 250°C for 1-2 hours to effect cyclization.
-
Cool the reaction mixture to room temperature and add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum to yield the desired ethyl 4-hydroxy-2-carbethoxyquinoline-3-carboxylate.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Comparative workflow of the Gould-Jacobs reaction.
Signaling Pathway Context: Inhibition of HIV-1 Integrase
Quinolone derivatives, such as those synthesized via the Gould-Jacobs reaction, are precursors to potent inhibitors of HIV-1 integrase. This enzyme is crucial for the replication of the HIV virus. The diagram below illustrates the central role of HIV-1 integrase in the viral life cycle and the point of inhibition by quinolone-based drugs.
Caption: Inhibition of HIV-1 integrase by quinolone derivatives.
Conclusion
The validation of a synthetic route requires a careful evaluation of various factors, including yield, reaction conditions, cost of reagents, and the potential for structural diversification. While the use of diethyl ethoxymethylenemalonate in the Gould-Jacobs reaction is a well-trodden path for the synthesis of quinolones, triethyl methanetricarboxylate presents an intriguing alternative. The presence of a third ester group in the latter reagent provides a synthetic handle for post-cyclization modifications, potentially streamlining the synthesis of more complex drug candidates.
This guide provides a framework for comparing these synthetic strategies. Researchers are encouraged to perform experimental validation to determine the optimal route for their specific target molecules, taking into account the comparative data and protocols presented herein. The choice between a conventional, well-documented route and a potentially more versatile but less explored alternative will ultimately depend on the specific goals of the research program.
References
A Head-to-Head Battle of Synthesis: Malonic Ester vs. Methanetricarboxylic Ester in the Quest for Substituted Acetic Acids
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted acetic acids is a cornerstone of molecular construction. Two classical methods, the malonic ester synthesis and the methanetricarboxylic ester synthesis, have long been employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal synthetic route.
The choice between these two venerable methods often hinges on factors such as desired yield, potential for side reactions, and the complexity of the target molecule. While both pathways are capable of producing a wide array of mono- and di-substituted acetic acids, a detailed examination of their respective strengths and weaknesses is crucial for strategic synthetic planning.
At a Glance: Yield Comparison
The following table summarizes representative yields for the synthesis of a simple substituted acetic acid, 3-methylpentanoic acid, via both the malonic ester and a projected methanetricarboxylic ester pathway.
| Synthesis Stage | Malonic Ester Synthesis Yield | Methanetricarboxylic Ester Synthesis (Projected Yield) |
| Starting Ester Synthesis | Commercially Available | 88-93%[1] |
| Alkylation | 80-81% (for ethyl sec-butylmalonate)[2] | High (assumed, steric hindrance may be a factor) |
| Hydrolysis & Decarboxylation | 62-65%[2] | High (single decarboxylation) |
| Overall Estimated Yield | ~50-54% | Potentially >80% |
Note: The overall yield for the malonic ester synthesis is calculated from the sequential yields of alkylation and subsequent hydrolysis/decarboxylation of the isolated intermediate. The projected yield for the methanetricarboxylic ester synthesis is an estimation based on the high-yield synthesis of the starting material and the typically efficient nature of the subsequent steps, though this can be influenced by the specific substrate.
The Malonic Ester Synthesis: A Workhorse with a Caveat
The malonic ester synthesis is a widely utilized and versatile method for the preparation of substituted acetic acids.[3][4] The strategy involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the final carboxylic acid.[5][6]
A significant drawback of this method is the potential for dialkylation, where the initially formed mono-alkylated product is further alkylated, leading to a mixture of products and consequently, a lower yield of the desired mono-substituted acid.[3] This can complicate purification and reduce the overall efficiency of the synthesis.
The Methanetricarboxylic Ester Synthesis: A Potentially Higher-Yielding Alternative
The methanetricarboxylic ester synthesis offers a compelling alternative, particularly when high yields are paramount. This pathway begins with a methanetricarboxylic ester, such as triethyl methanetricarboxylate, which can be synthesized in excellent yield.[1] The subsequent steps involve alkylation, followed by hydrolysis and a single decarboxylation to afford the target acid.
The key advantage of this method lies in the avoidance of the dialkylation side reaction inherent to the malonic ester synthesis, as the starting ester has only one acidic proton available for substitution. This can lead to cleaner reactions and higher overall yields, especially for mono-substituted acetic acids. However, the synthesis of the starting methanetricarboxylic ester adds an extra step to the overall sequence.
Experimental Protocols: A Closer Look at the Chemistry
To provide a practical understanding of these syntheses, detailed experimental protocols for key steps are outlined below.
Malonic Ester Synthesis: Preparation of 3-Methylpentanoic Acid[2]
-
Saponification of Ethyl sec-butylmalonate: A solution of potassium hydroxide (B78521) in water is heated, and ethyl sec-butylmalonate is added slowly with stirring. The mixture is refluxed for two hours to ensure complete saponification.
-
Removal of Alcohol: Water is added, and the mixture is distilled to remove the ethanol (B145695) formed during saponification.
-
Acidification and Decarboxylation: The cooled residue is acidified with a cold solution of concentrated sulfuric acid in water. The solution is then refluxed for approximately three hours to facilitate decarboxylation.
-
Isolation and Purification: The resulting 3-methylpentanoic acid is isolated by distillation. The crude acid is then purified by distillation with dry benzene (B151609) to yield the final product.
Methanetricarboxylic Ester Synthesis: Preparation of Triethyl Methanetricarboxylate[1]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, magnesium turnings, absolute alcohol, a small amount of carbon tetrachloride, and a portion of a mixture of ethyl malonate and absolute alcohol are combined.
-
Initiation and Reaction: The mixture is gently heated to initiate the reaction, which can become vigorous. The remaining ethyl malonate mixture is added at a rate that maintains a vigorous reaction.
-
Acylation: After the initial reaction subsides, ether is added, and the mixture is heated. A mixture of ethyl chloroformate and dry ether is then added at a rate that maintains vigorous boiling.
-
Workup and Purification: The reaction mixture is decomposed with dilute acetic acid. The organic layer is separated, washed, dried, and the ether is distilled off. The residue is then distilled under reduced pressure to yield pure triethyl methanetricarboxylate.
Logical Workflow of the Syntheses
The following diagram illustrates the sequential steps involved in both the malonic ester and methanetricarboxylic ester syntheses for producing a mono-substituted acetic acid.
Caption: Comparative workflow of Malonic and Methanetricarboxylic Ester Syntheses.
General Experimental Workflow
The diagram below outlines the general laboratory workflow for a typical ester alkylation and subsequent conversion to a carboxylic acid, applicable to both synthetic routes with minor variations.
Caption: General experimental workflow for substituted acetic acid synthesis.
Conclusion
Both the malonic ester and methanetricarboxylic ester syntheses are powerful tools for the synthesis of substituted acetic acids. The malonic ester synthesis is a well-established and widely used method, but can be hampered by dialkylation, which can lower yields. The methanetricarboxylic ester synthesis, while requiring the initial preparation of the starting material, offers the potential for higher yields due to the elimination of this side reaction. For drug development and other applications where maximizing yield and purity is critical, the methanetricarboxylic ester synthesis presents a highly attractive, and potentially superior, synthetic strategy. The choice between the two will ultimately depend on the specific requirements of the synthesis, including the target molecule's structure, the desired scale, and the importance of overall yield.
References
Comparative Reactivity of Methanetricarboxylic Acid Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in the reactivity of methanetricarboxylic acid esters is crucial for optimizing synthetic routes and designing novel molecular scaffolds. This guide provides a comparative analysis of the reactivity of common alkyl esters of this compound, supported by established chemical principles and detailed experimental protocols.
This compound esters, also known as tricarbethoxymethane and its analogues, are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. Their unique structure, featuring a central carbon atom attached to three carboxylate groups, offers a versatile platform for a variety of chemical transformations. The reactivity of these esters is primarily governed by the nature of the alkyl groups of the ester functionalities, which exert both steric and electronic effects.
Comparative Reactivity Analysis
While direct kinetic studies comparing a series of this compound esters are not extensively available in the literature, a qualitative and semi-quantitative comparison can be established based on well-understood principles of organic chemistry, primarily steric hindrance.
The primary sites of reaction for this compound esters are the carbonyl carbons of the ester groups and, in some cases, the central methine proton. The reactivity towards nucleophilic acyl substitution, such as hydrolysis and transesterification, is highly sensitive to the steric bulk of the alkyl groups.
| Ester Derivative | Alkyl Group | Predicted Relative Rate of Hydrolysis | Key Considerations |
| Trimethyl Methanetricarboxylate | Methyl (-CH₃) | Highest | Minimal steric hindrance allows for facile approach of nucleophiles to the carbonyl carbon. |
| Triethyl Methanetricarboxylate | Ethyl (-CH₂CH₃) | Intermediate | Increased steric bulk compared to the methyl ester slows the rate of nucleophilic attack. |
| Triisopropyl Methanetricarboxylate | Isopropyl (-CH(CH₃)₂) | Low | Significant steric hindrance from the branched isopropyl groups greatly impedes nucleophilic access to the carbonyl center. |
| Tri-tert-butyl Methanetricarboxylate | tert-Butyl (-C(CH₃)₃) | Lowest | Extreme steric bulk effectively shields the carbonyl carbons, making nucleophilic acyl substitution exceptionally slow under standard conditions. |
Rationale:
The rate of nucleophilic acyl substitution reactions, such as hydrolysis, is largely dependent on the accessibility of the electrophilic carbonyl carbon to the incoming nucleophile. As the size of the alkyl group on the ester increases, so does the steric hindrance around the carbonyl group. This steric congestion raises the activation energy of the tetrahedral intermediate formation, thereby slowing down the reaction rate. The trend of reactivity is therefore predicted to decrease as the alkyl group becomes bulkier: methyl > ethyl > isopropyl > tert-butyl.
Experimental Protocols
To provide a practical context for the reactivity of these esters, detailed protocols for the synthesis of a common this compound ester and a representative hydrolysis procedure are provided below.
Experimental Protocol 1: Synthesis of Triethyl Methanetricarboxylate
This protocol is adapted from a well-established procedure for the synthesis of triethyl methanetricarboxylate, a versatile reagent in organic synthesis.[1]
Materials:
-
Magnesium turnings
-
Absolute ethanol (B145695)
-
Carbon tetrachloride
-
Ethyl malonate
-
Dry ether
-
Ethyl chloroformate
-
Dilute acetic acid
-
Sodium sulfate
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, place 25 g of magnesium turnings, 25 mL of absolute ethanol, 1 mL of carbon tetrachloride, and 30 mL of a mixture of 160 g of ethyl malonate and 80 mL of absolute ethanol.
-
Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of hydrogen. The reaction may become vigorous, requiring cooling in a water bath.
-
Gradually add the remaining ethyl malonate mixture through the condenser at a rate that maintains a vigorous but controlled reaction.
-
Once the initial reaction subsides, cool the flask and add 300 mL of dry ether.
-
Gently heat the mixture on a steam bath to complete the reaction.
-
After cooling, add a mixture of 100 mL of ethyl chloroformate and 100 mL of dry ether from a dropping funnel at a rate that maintains vigorous boiling.
-
Heat the reaction on a steam bath for an additional 15 minutes to ensure completion.
-
Cautiously decompose the resulting magnesium compound by adding a dilute solution of acetic acid (75 mL in 300 mL of water) while cooling the flask.
-
Separate the ethereal layer and extract the aqueous layer with 100 mL of ether.
-
Combine the ethereal solutions, wash with water, and dry over sodium sulfate.
-
Distill off the ether on a steam bath.
-
Purify the residue by distillation under reduced pressure. The pure triethyl methanetricarboxylate will distill at approximately 130 °C at 10 mm Hg.[1]
Experimental Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of Triethyl Methanetricarboxylate
This protocol describes a general procedure for the complete hydrolysis of a trialkyl methanetricarboxylate to the corresponding tricarboxylate salt.
Materials:
-
Triethyl methanetricarboxylate
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (for workup)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottomed flask, dissolve triethyl methanetricarboxylate in ethanol.
-
Add an excess of aqueous sodium hydroxide solution (at least 3 equivalents to hydrolyze all three ester groups).
-
Heat the mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is no longer visible.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
The remaining aqueous solution contains the sodium salt of this compound.
-
To isolate the free acid (which is unstable and prone to decarboxylation), carefully acidify the cooled aqueous solution with hydrochloric acid.
-
The resulting product can then be extracted with an appropriate organic solvent. Note: this compound itself is unstable and readily decarboxylates upon heating.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the chemical processes involved, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a typical experimental workflow.
The diagram above illustrates the general two-step mechanism for nucleophilic acyl substitution on one of the ester groups of a this compound ester.
This flowchart outlines the key steps in a typical laboratory procedure for the saponification of a this compound ester.
References
comparison of different ester derivatives of methanetricarboxylic acid in synthesis
For Researchers, Scientists, and Drug Development Professionals
Methanetricarboxylic acid esters are versatile reagents in organic synthesis, serving as building blocks for a wide array of molecular architectures. Their utility stems from the presence of a central carbon atom activated by three electron-withdrawing carboxylate groups, making the methine proton acidic and amenable to alkylation and other C-C bond-forming reactions. The choice of the ester group—typically methyl, ethyl, or more sterically hindered variants like tert-butyl—can significantly influence the reagent's synthesis, reactivity, and subsequent transformations. This guide provides a comparative overview of different ester derivatives of this compound, summarizing their synthesis, performance in key reactions, and the impact of the ester group on their chemical behavior.
Comparison of Physical and Synthetic Parameters
The selection of a particular ester derivative of this compound is often dictated by the specific requirements of the synthetic route, including the desired reactivity, stability, and conditions for subsequent deprotection. The table below summarizes key parameters for the trimethyl, triethyl, and tri-tert-butyl esters.
| Parameter | Trimethyl Methanetricarboxylate | Triethyl Methanetricarboxylate | Tri-tert-butyl Methanetricarboxylate |
| Molecular Formula | C₇H₁₀O₆ | C₁₀H₁₆O₆ | C₁₆H₂₈O₆ |
| Molecular Weight | 190.15 g/mol | 232.23 g/mol | 316.38 g/mol |
| Typical Synthesis Yield | ~75-85% | 88-93%[1] | Not readily synthesized |
| Synthesis Conditions | Reaction of sodium methoxide (B1231860) with dimethyl malonate and methyl chloroformate in an inert solvent like toluene (B28343) or xylene. | Lund procedure using magnesium and ethyl chloroformate with ethyl malonate.[1] | Standard esterification methods are generally unsuccessful due to severe steric hindrance. |
| Relative Reactivity | Higher reactivity in nucleophilic additions and alkylations due to less steric hindrance. | Moderate reactivity, widely used as a standard for malonic ester-type syntheses. | Significantly lower reactivity due to the bulky tert-butyl groups shielding the reactive center. |
| Deprotection Conditions | Saponification with aqueous base followed by acidification. | Saponification with aqueous base followed by acidification. | Acid-catalyzed hydrolysis (e.g., with trifluoroacetic acid) is typically required. Stable to basic conditions. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of these reagents in synthesis. Below are established protocols for the synthesis of triethyl and trimethyl methanetricarboxylate.
Synthesis of Triethyl Methanetricarboxylate
This procedure is adapted from Organic Syntheses, a trusted source for reliable and reproducible experimental methods.
Reaction Scheme:
Figure 1. Synthesis of Triethyl Methanetricarboxylate.
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, 25 g of magnesium turnings, 25 mL of absolute ethanol (B145695), 1 mL of carbon tetrachloride, and a portion of a mixture of 160 g of ethyl malonate in 80 mL of absolute ethanol are combined.
-
The mixture is gently heated to initiate the reaction, which can become vigorous. The remaining ethyl malonate solution is added at a rate that maintains a controlled reaction.
-
After the initial reaction subsides, 300 mL of dry ether is added, and the mixture is heated on a steam bath to complete the formation of the magnesium enolate.
-
A mixture of 100 mL of ethyl chloroformate and 100 mL of dry ether is then added from a dropping funnel at a rate that maintains vigorous boiling.
-
After the addition is complete, the reaction is heated for an additional 15 minutes.
-
The reaction mixture is cooled, and the magnesium complex is decomposed by the cautious addition of dilute acetic acid.
-
The ethereal layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with water, dried over sodium sulfate, and the ether is removed by distillation.
-
The residue is distilled under reduced pressure to yield triethyl methanetricarboxylate. The typical yield is 88-93%.[1]
Synthesis of Trimethyl Methanetricarboxylate
While a detailed, peer-reviewed procedure from a source like Organic Syntheses for trimethyl methanetricarboxylate is not as readily available as for its ethyl counterpart, the general method involves the use of sodium methoxide.
General Reaction Scheme:
Figure 2. Synthesis of Trimethyl Methanetricarboxylate.
General Procedure:
-
Sodium methoxide is prepared in a suitable inert solvent such as toluene or xylene.
-
Dimethyl malonate is added to the sodium methoxide suspension to form the sodium enolate.
-
Methyl chloroformate is then added to the reaction mixture, typically at a controlled temperature.
-
After the reaction is complete, the mixture is worked up by washing with water to remove inorganic salts.
-
The organic layer is dried, and the solvent is removed. The crude product is then purified by vacuum distillation.
Performance in Synthetic Applications: A Comparative Discussion
The choice of ester derivative has a profound impact on the utility of this compound esters in synthesis, primarily due to steric and electronic effects.
Alkylation Reactions
A primary application of this compound esters is in alkylation reactions, analogous to the malonic ester synthesis. The ester is deprotonated with a suitable base to form an enolate, which then acts as a nucleophile to attack an alkyl halide.
References
A Comparative Guide to Validating the Structure of Alkylated Methanetricarboxylate Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the structure of alkylated methanetricarboxylate products. For professionals in drug development and chemical research, precise structural confirmation is paramount. This document outlines the principles, experimental data, and detailed protocols for three primary analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Introduction
Alkylated methanetricarboxylates are a class of compounds with a central quaternary carbon atom bonded to three carboxylate groups and one alkyl group. The synthesis of these molecules can sometimes lead to a mixture of mono-, di-, and tri-alkylated products, making robust structural validation essential. This guide compares the utility of NMR, MS, and X-ray crystallography in unambiguously determining the substitution pattern of these products.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators and data obtained from the analysis of a model series of alkylated triethyl methanetricarboxylates.
Table 1: Comparison of Analytical Techniques for Structural Validation
| Feature | NMR Spectroscopy | Mass Spectrometry (GC-MS) | X-ray Crystallography |
| Primary Information | Detailed connectivity and stereochemistry | Molecular weight and fragmentation pattern | Absolute 3D molecular structure |
| Sample Requirement | ~1-10 mg, non-destructive | <1 mg, destructive | Single crystal (~0.1 mm), non-destructive |
| Resolution | High, distinguishes isomers | High, separates based on volatility and mass | Atomic resolution |
| Sensitivity | Moderate | High | Not applicable (requires a suitable crystal) |
| Typical Analysis Time | Minutes to hours | Minutes | Hours to days |
| Key Advantage | Unambiguous structure elucidation in solution | High throughput and sensitivity for mixture analysis | Definitive proof of structure and stereochemistry |
| Key Limitation | Lower sensitivity, complex spectra for mixtures | Isomers can have similar fragmentation | Crystal growth can be a major bottleneck |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound in solution. Both ¹H and ¹³C NMR are indispensable for validating the alkylation of methanetricarboxylates.
Expected ¹H and ¹³C NMR Chemical Shifts
The degree of alkylation on the central carbon of triethyl methanetricarboxylate significantly influences the chemical shifts of the methine proton and the quaternary carbon. The following table presents predicted ¹H and ¹³C NMR chemical shift ranges for a series of alkylated products.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Alkylated Triethyl Methanetricarboxylates
| Compound | Predicted ¹H Shift (Methine/Alkyl) | Predicted ¹³C Shift (Quaternary C) | Key Observations |
| Triethyl Methanetricarboxylate | ~3.8 (s, 1H) | ~50 | Single methine proton, characteristic downfield shift. |
| Triethyl 1-Methylmethanetricarboxylate | ~1.5 (s, 3H) | ~55 | Disappearance of the methine proton signal. |
| Triethyl 1-Ethylmethanetricarboxylate | ~1.9 (q, 2H), ~0.9 (t, 3H) | ~60 | Characteristic ethyl group signals. |
| Triethyl 1-Propylmethanetricarboxylate | ~1.8 (t, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H) | ~62 | Propyl group signals are observed. |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified alkylated methanetricarboxylate product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, 2s relaxation delay, spectral width of 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, 2s relaxation delay, spectral width of 220 ppm.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals to determine the relative ratios of different proton environments.
Mass Spectrometry (MS): Identifying Molecular Weight and Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components in a mixture. For alkylated methanetricarboxylates, it provides crucial information about the molecular weight and characteristic fragmentation patterns, which can help deduce the nature of the alkyl substituent.
Expected Fragmentation Patterns
Electron Ionization (EI) mass spectrometry of alkylated methanetricarboxylates typically results in fragmentation through the loss of ethoxycarbonyl groups and cleavage of the alkyl chain.
Table 3: Predicted Key Mass Fragments (m/z) for Alkylated Triethyl Methanetricarboxylates
| Compound | Molecular Ion [M]⁺ | [M - OEt]⁺ | [M - COOEt]⁺ | Other Key Fragments |
| Triethyl Methanetricarboxylate | 232 | 187 | 159 | 115, 87 |
| Triethyl 1-Methylmethanetricarboxylate | 246 | 201 | 173 | 129, 101 |
| Triethyl 1-Ethylmethanetricarboxylate | 260 | 215 | 187 | 143, 115 |
| Triethyl 1-Propylmethanetricarboxylate | 274 | 229 | 201 | 157, 129 |
Note: These are predicted values. The relative intensities of the fragments can provide further structural information.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the reaction mixture or purified product in a volatile solvent like ethyl acetate (B1210297) or dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting chromatogram to separate the components. Examine the mass spectrum of each peak to identify the molecular ion and characteristic fragments. Compare the fragmentation pattern with known standards or predicted spectra.
X-ray Crystallography: The Definitive Structure
For a definitive and unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the ultimate method. This technique provides the precise arrangement of atoms in the crystal lattice, confirming connectivity, bond lengths, bond angles, and stereochemistry.
Data Comparison: Crystallographic Data for a Tetra-substituted Methane (B114726) Analog
While obtaining a suitable crystal of an alkylated methanetricarboxylate can be challenging, the crystallographic data of a related tetra-substituted methane derivative, such as Tetraethyl methanetetracarboxylate, can serve as a benchmark for the expected geometry.
Table 4: Representative Crystallographic Data for a Tetra-substituted Methane
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1 |
| b (Å) | 12.5 |
| c (Å) | 14.3 |
| β (°) | 105 |
| C-C Bond Lengths (Å) | 1.53 - 1.55 |
| C-C-C Bond Angles (°) | 108 - 111 |
Note: This is example data and will vary for different compounds.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the purified compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation, typically at low temperature (e.g., 100 K).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions. Generate a Crystallographic Information File (CIF) for publication and database deposition.
Visualizing the Workflow and Logic
To aid in understanding the process of validating alkylated methanetricarboxylate products, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Conclusion
The validation of alkylated methanetricarboxylate product structures requires a multi-faceted analytical approach. NMR spectroscopy provides the foundational data for determining the connectivity and degree of alkylation. Mass spectrometry is invaluable for confirming the molecular weight and for analyzing mixtures. For unequivocal proof of structure, particularly when stereochemistry is a factor, single-crystal X-ray crystallography is the definitive method. By employing these techniques in a complementary fashion, researchers can confidently and accurately characterize their synthesized products.
A Comparative Guide to the Synthetic Applications of Methanetricarboxylic and Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal (B13267) of synthetic tools, methanetricarboxylic esters and malonic esters have emerged as versatile and widely utilized synthons for the formation of carbon-carbon bonds. This guide provides an objective comparison of the applications and performance of these two classes of esters, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences and Applications
| Feature | Methanetricarboxylic Esters (e.g., Triethyl Methanetricarboxylate) | Malonic Esters (e.g., Diethyl Malonate) |
| Structure | Central carbon atom bonded to three ester groups. | Methylene (B1212753) group flanked by two ester groups. |
| Reactivity | Acts as a "blocked" malonic ester, primarily undergoing monoalkylation. The additional ester group can be removed. | The active methylene group is readily deprotonated, allowing for mono- and di-alkylation. |
| Primary Applications | Synthesis of specialized pharmaceutical intermediates, including HIV-1 integrase inhibitors and Hsp90 inhibitors. | Versatile precursor for a wide range of compounds including substituted carboxylic acids, amino acids, barbiturates, and heterocyclic compounds.[1][2] |
| Key Reactions | Alkylation, Cyclization | Alkylation, Knoevenagel Condensation, Michael Addition, Heterocycle Synthesis.[1][3][4][5] |
Performance in Key Synthetic Transformations
Alkylation Reactions
Alkylation is a cornerstone of C-C bond formation where both ester types find utility, albeit with different outcomes.
Malonic Esters: The active methylene group of malonic esters is readily deprotonated by a base to form a stabilized enolate, which can then be alkylated by an alkyl halide. A significant advantage is the potential for a second alkylation by repeating the deprotonation and alkylation steps. However, a notable drawback of malonic ester synthesis is the potential for dialkylated byproducts, which can complicate purification and lower the yield of the desired mono-alkylated product.[6]
Methanetricarboxylic Esters: These esters are often referred to as "blocked" malonic esters.[7] The presence of a third ester group allows for only a single alkylation to occur at the central carbon. This inherent selectivity for monoalkylation can be a significant advantage when the introduction of a single substituent is desired, thus avoiding the formation of dialkylated impurities. The additional carboxyl group can be subsequently removed.[7]
Table 1: Comparative Yields in Alkylation Reactions
| Ester | Alkylating Agent | Product | Yield (%) | Reference |
| Diethyl Malonate | Ethyl Bromide | Diethyl ethylmalonate | 83-84% | [6] |
| Triethyl Methanetricarboxylate | (Not specified) | Mono-alkylated product | (Yields for specific alkylations not readily available in comparative literature) |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration.
Malonic Esters: Diethyl malonate is a classic substrate for the Knoevenagel condensation. The reaction is typically catalyzed by a weak base and is widely used to synthesize α,β-unsaturated compounds.[4][8][9] For example, the reaction of benzaldehyde (B42025) with diethyl malonate in the presence of piperidine (B6355638) and benzoic acid yields ethyl benzalmalonate.[10]
Methanetricarboxylic Esters: While theoretically possible, the use of methanetricarboxylic esters in Knoevenagel condensations is not as commonly reported in the literature. The steric hindrance and electronic effects of the three ester groups may influence the reactivity of the central carbon in this context.
Table 2: Performance in Knoevenagel Condensation
| Ester | Aldehyde/Ketone | Catalyst | Product | Yield (%) | Reference |
| Diethyl Malonate | Benzaldehyde | Piperidine/Benzoic Acid | Ethyl benzalmalonate | 89-91% | [10] |
| Diethyl Malonate | Furfural | Various catalysts | Diethyl 2-(furan-2-ylmethylene)malonate | ~80% | [8] |
| Diethyl Malonate | Various aldehydes | Immobilized BSA | α,β-unsaturated esters | 85-89% | [11] |
| Triethyl Methanetricarboxylate | (Not specified) | (Not specified) | (Data not readily available) | - |
Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[12][13][14][15]
Malonic Esters: The enolate of diethyl malonate is a common Michael donor. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which are valuable intermediates in the synthesis of more complex molecules.[16] The enantioselective Michael addition of diethyl malonate to chalcones has been achieved with high yields and enantiomeric excesses using chiral catalysts.[5][17]
Methanetricarboxylic Esters: Triethyl methanetricarboxylate can also act as a Michael donor, providing a route to adducts with a quaternary carbon center bearing three ester groups.
Table 3: Performance in Michael Addition Reactions
| Ester | Michael Acceptor | Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Diethyl Malonate | Substituted Chalcones | Nickel-Sparteine Complex | γ-keto esters | 80-91% | 80-88% | [5] |
| Diethyl Malonate | Thienyl-containing Chalcones | KOt-Bu | Diethyl malonate adducts | 72-94% | - | [16] |
| Dimethyl Malonate | 2-Cyclopenten-1-one | Ga-Na-BINOL complex | Michael adduct | 90% | 99% | [18] |
| Diethyl Malonate | Nitroolefins | Bifunctional 2-aminoDMAP/urea | GABA precursor | 65-95% | 80-99% | [19] |
| Triethyl Methanetricarboxylate | (Not specified) | (Not specified) | (Data not readily available) | - | - |
Synthesis of Heterocyclic Compounds
Both malonic and methanetricarboxylic esters serve as valuable precursors for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.[20][21]
Malonic Esters: Diethyl malonate is a versatile building block for constructing heterocycles.[3] Through alkylation followed by intramolecular cyclization, a wide range of oxygen-, nitrogen-, and sulfur-containing rings can be synthesized.[3] For instance, it is a key component in the synthesis of barbiturates and pyrrole (B145914) or pyridine (B92270) derivatives.[1][2]
Methanetricarboxylic Esters: Triethyl methanetricarboxylate is utilized in the preparation of novel dihydroquinoline-3-carboxylic acids, which have shown potential as HIV-1 integrase inhibitors.[22]
Experimental Protocols
Synthesis of Triethyl Methanetricarboxylate
This procedure describes the synthesis of triethyl methanetricarboxylate from ethyl malonate and ethyl chloroformate using magnesium.
Materials:
-
Magnesium turnings (25 g, 1.03 gram atoms)
-
Absolute ethanol (B145695) (25 cc)
-
Carbon tetrachloride (1 cc)
-
Ethyl malonate (160 g, 1 mol)
-
Dry ether (300 cc)
-
Ethyl chloroformate (100 cc, 1.05 moles)
-
Dilute acetic acid (75 cc in 300 cc of water)
-
Sodium sulfate
Procedure:
-
In a 1-L round-bottomed flask equipped with a reflux condenser, combine magnesium turnings, absolute ethanol, carbon tetrachloride, and a small portion of the ethyl malonate in absolute ethanol.
-
Gently heat the mixture to initiate the reaction, which may become vigorous. Control the reaction rate by external cooling and the gradual addition of the remaining ethyl malonate.
-
Once the initial reaction subsides, add dry ether and heat the mixture on a steam bath to complete the formation of the magnesium salt.
-
Cool the flask and add a mixture of ethyl chloroformate and dry ether dropwise at a rate that maintains vigorous boiling.
-
After the addition is complete, heat the reaction on a steam bath for 15 minutes.
-
Cool the flask and cautiously decompose the viscous magnesium compound with dilute acetic acid.
-
Separate the ethereal layer and extract the aqueous layer with ether.
-
Combine the ethereal solutions, wash with water, and dry over sodium sulfate.
-
Distill off the ether and then distill the residue under reduced pressure.
-
Collect the fraction boiling at 130°C at 10 mm Hg. The yield of triethyl methanetricarboxylate is typically 88–93%.[23]
Diagram of Triethyl Methanetricarboxylate Synthesis Workflow
Caption: Workflow for the synthesis of triethyl methanetricarboxylate.
General Procedure for Knoevenagel Condensation with Diethyl Malonate
This protocol outlines a general procedure for the Knoevenagel condensation of an aldehyde with diethyl malonate.
Materials:
-
Aldehyde (1 equivalent)
-
Diethyl malonate (1-1.2 equivalents)
-
Base catalyst (e.g., piperidine, a few drops)
-
Solvent (e.g., ethanol, toluene)
-
(Optional) Dehydrating agent (e.g., molecular sieves)
Procedure:
-
Dissolve the aldehyde and diethyl malonate in the chosen solvent in a round-bottomed flask.
-
Add the base catalyst to the mixture.
-
If desired, add a dehydrating agent to remove the water formed during the reaction and drive the equilibrium towards the product.[9]
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Diagram of Knoevenagel Condensation Logical Relationship
Caption: Logical flow of the Knoevenagel condensation reaction.
Conclusion
Both methanetricarboxylic and malonic esters are powerful tools in the synthetic chemist's toolkit. Malonic esters, particularly diethyl malonate, offer broad utility and are the workhorse for a multitude of transformations leading to a diverse range of chemical structures. Their reactivity and the extensive literature on their applications make them a reliable choice for many synthetic challenges.
Methanetricarboxylic esters, while less ubiquitous, provide a key advantage in their inherent selectivity for monoalkylation. This "blocked" nature makes them particularly valuable in the synthesis of complex pharmaceutical intermediates where precise control over substitution is critical.
The choice between these two classes of esters will ultimately depend on the specific synthetic goal. For general-purpose synthesis of substituted carboxylic acids and a wide array of other compound classes, malonic esters are often the preferred starting point. However, for targeted syntheses requiring clean monoalkylation and the construction of highly functionalized quaternary centers, methanetricarboxylic esters offer a distinct and valuable alternative. Future research into the broader applications of methanetricarboxylic esters in reactions like the Knoevenagel condensation and Michael addition may further expand their utility and provide a more direct comparison of their performance against their malonic ester counterparts.
References
- 1. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. Triethyl methanetricarboxylate, 98% | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. scispace.com [scispace.com]
- 17. Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex | Semantic Scholar [semanticscholar.org]
- 18. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 20. Synthesis of heterocyclic compounds via Michael and Hantzsch reactions [ouci.dntb.gov.ua]
- 21. media.neliti.com [media.neliti.com]
- 22. Triethyl methanetricarboxylate | 6279-86-3 [chemicalbook.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methanetricarboxylic Acid
The proper disposal of methanetricarboxylic acid is critical for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will help mitigate risks and ensure that waste is managed in a safe and responsible manner.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1] An eyewash station and safety shower should be readily accessible.[2]
Step-by-Step Disposal Protocol
The following protocol is based on established guidelines for the disposal of laboratory acids and should be adapted to comply with all local, state, and federal regulations.[1]
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
Do not mix this waste with other chemical streams, especially bases, oxidizing agents, or solvents, to prevent hazardous reactions.[1]
2. In-Lab Neutralization for Small Quantities (under 100g):
For small quantities, in-lab neutralization is a viable disposal method. This procedure should only be performed by personnel trained in handling acidic substances.[1][3]
-
Dilution: In a large beaker, slowly and cautiously dilute the this compound with a large volume of cold water. A recommended starting ratio is 1:10 (acid to water).[1] This should be done in an ice bath to control the exothermic reaction.[3]
-
Neutralization: While stirring the diluted acid solution, slowly add a weak base, such as a 5% sodium bicarbonate solution.[1]
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH should be within a neutral range, typically between 6.0 and 8.0.[1]
-
Final Disposal: Once neutralized, and if the solution contains no other hazardous materials, it can typically be disposed of down the sanitary sewer with a copious amount of water, in accordance with local regulations.[1][3]
3. Disposal of Large Quantities or Contaminated Waste:
In-lab neutralization is not recommended for larger quantities of this compound or for waste that is contaminated with other hazardous materials (e.g., heavy metals).[1]
-
Secure Containment: Store the waste in a clearly labeled, sealed, and compatible container.[1][4] Ensure the container is not made of metal, as acids can be corrosive to metals.[4]
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1] Provide the company with a detailed chemical composition of the waste.
Quantitative Data for Neutralization
| Parameter | Value/Range | Notes |
| Acid to Water Dilution Ratio | 1:10 | Slowly add acid to water, not the other way around. |
| Neutralizing Agent | 5% Sodium Bicarbonate Solution | A weak base is preferred to control the reaction rate. |
| Target pH Range | 6.0 - 8.0 | Monitor continuously during neutralization.[1] |
| Final Water Flush | ≥ 20 parts water | For drain disposal of neutralized solution.[3] |
Experimental Workflow for In-Lab Neutralization
Logical Decision-Making for Disposal Path
References
Essential Safety and Operational Guide for Handling Methanetricarboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for Methanetricarboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
This compound and its derivatives require careful handling due to their potential health hazards. The primary risks include irritation to the skin, eyes, and respiratory system.[1] Ingestion or skin contact may also be harmful.[1][2] As a solid, it may form combustible dust concentrations in the air.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazard profiles of similar chemical structures.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[1][3] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[3][4] Gloves should be inspected before use and changed frequently, especially after direct contact. For larger quantities, protective clothing and boots may be necessary.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1] For low-fume environments, N95 masks may be suitable, while full-face respirators with acid gas cartridges are recommended for higher exposure levels.[4] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
1. Preparation and Engineering Controls:
-
Designated Area: All manipulations of this compound should occur in a designated area, preferably within a certified chemical fume hood.[1]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[1]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as the appropriate waste containers, before handling the chemical.[1]
2. Donning PPE:
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[1]
3. Handling the Compound:
-
Handle the solid carefully to avoid generating dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in laboratory areas where the chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
4. Post-Handling:
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]
-
Decontamination: Decontaminate the work area with an appropriate solvent and then wash with soap and water.[3]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[1]
2. Disposal Method:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not empty into drains. [3] Acids should be neutralized with a base like sodium carbonate or calcium hydroxide (B78521) before disposal, always adding the acid to water first.[5]
Experimental Protocol: Synthesis of Triethyl Methanetricarboxylate
The following is a summarized experimental protocol for the synthesis of a common derivative, triethyl methanetricarboxylate, which involves handling similar reagents and conditions. All hazardous materials should be handled using standard procedures for work with chemicals.[6][7]
Materials:
-
Magnesium turnings
-
Absolute alcohol
-
Carbon tetrachloride
-
Ethyl malonate
-
Dry ether
-
Ethyl chloroformate
-
Dilute acetic acid
-
Sodium sulfate
Procedure:
-
In a round-bottomed flask with a reflux condenser, combine magnesium turnings, absolute alcohol, carbon tetrachloride, and a portion of a mixture of ethyl malonate and absolute alcohol.
-
Gently heat the mixture to initiate the reaction, which may become vigorous and require external cooling.
-
Gradually add the remaining ethyl malonate mixture, controlling the reaction rate.
-
Once the initial reaction subsides, add dry ether and heat the mixture on a steam bath to complete the reaction.
-
Cool the flask and add a mixture of ethyl chloroformate and dry ether at a rate that maintains vigorous boiling.
-
After the addition is complete, heat the mixture on a steam bath.
-
Cautiously decompose the resulting viscous magnesium compound with dilute acetic acid while cooling the flask.
-
Separate the ethereal layer, extract the aqueous layer with ether, and combine the ethereal solutions.
-
Wash the combined solution with water and dry it with sodium sulfate.
-
Distill off the ether and then distill the residue under reduced pressure to obtain the pure tricarbethoxymethane.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
